molecular formula C7H6FNO B1390154 1-(5-Fluoropyridin-3-yl)ethanone CAS No. 342602-55-5

1-(5-Fluoropyridin-3-yl)ethanone

Cat. No.: B1390154
CAS No.: 342602-55-5
M. Wt: 139.13 g/mol
InChI Key: ZFUZBTNPVIGXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C7H6FNO and its molecular weight is 139.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUZBTNPVIGXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663756
Record name 1-(5-Fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342602-55-5
Record name 1-(5-Fluoro-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342602-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Fluoropyridin-3-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis of 1-(5-Fluoropyridin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive examination of the synthetic methodologies for this compound, a heterocyclic ketone of significant interest in pharmaceutical research. As a key structural motif, its efficient synthesis is paramount for the progression of numerous drug discovery programs. This document, intended for researchers, medicinal chemists, and process development professionals, details scientifically robust synthetic routes, elucidates the mechanistic rationale behind procedural choices, and offers actionable, field-proven protocols. We will focus on two primary, reliable pathways: a Grignard-based approach and a route originating from 5-fluoronicotinic acid, providing a comparative analysis to guide strategic synthetic planning.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The this compound scaffold is a particularly valuable building block as it combines the advantageous properties of a fluorine substituent with the pharmacophoric features of a pyridine ring. The pyridine core is a prevalent heterocycle in a vast array of pharmaceuticals, while the ketone functionality serves as a versatile synthetic handle for further molecular elaboration. Consequently, reliable and scalable access to this intermediate is a critical objective for synthetic and medicinal chemists. This guide provides an expert-level perspective on achieving this objective through established chemical transformations.

Synthetic Strategies: A Tale of Two Precursors

The selection of a synthetic route is often a balance between starting material availability, cost, scalability, and overall efficiency. Here, we dissect two of the most effective and commonly employed strategies for the preparation of this compound.

Method 1: Synthesis from 3,5-Difluoropyridine via Grignard Reaction

This classic organometallic approach leverages the regioselective formation of a Grignard reagent, followed by acylation to construct the target ketone. The success of this method hinges on precise control of anhydrous conditions and reaction temperature.

The core of this synthesis is the formation of a pyridyl Grignard reagent.[3] The reaction is initiated by the oxidative insertion of magnesium metal into the C-F bond of 3,5-difluoropyridine. While C-F bonds are strong, the electronic nature of the pyridine ring can facilitate this process. The reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface. The subsequent step is the acylation of the nucleophilic Grignard reagent. Instead of using highly reactive and potentially problematic acyl chlorides, N,N-dimethylacetamide serves as a milder and more controlled acetylating agent. The reaction proceeds through a tetrahedral intermediate which, upon aqueous workup, collapses to the desired ketone. This choice minimizes the formation of tertiary alcohol byproducts that can arise from over-addition to more reactive acylating agents.[4]

Step A: Grignard Reagent Formation

  • A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with magnesium turnings (1.2 eq.).

  • The flask is heated gently under vacuum and then cooled under a stream of dry nitrogen.

  • A small crystal of iodine is added to the flask.

  • Anhydrous tetrahydrofuran (THF) is added to cover the magnesium, followed by the slow, dropwise addition of a solution of 3,5-difluoropyridine (1.0 eq.) in anhydrous THF.

  • The reaction is initiated with gentle warming. Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, the mixture is stirred at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.[3]

Step B: Acylation

  • The prepared Grignard solution is cooled to 0 °C in an ice bath.

  • A solution of N,N-dimethylacetamide (1.5 eq.) in anhydrous THF is added dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Upon completion of the addition, the ice bath is removed, and the reaction mixture is stirred at ambient temperature for 16 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[5]

  • The resulting mixture is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to yield this compound.

Caption: Workflow for the Grignard-based synthesis.

Method 2: Synthesis from 5-Fluoronicotinic Acid

This alternative route begins with a more oxidized and often more economical starting material, 5-fluoronicotinic acid. The strategy involves activating the carboxylic acid and reacting it with an organometallic reagent. The use of a Weinreb amide intermediate is a key feature of this robust and scalable protocol.

Direct reaction of an organometallic reagent like methyllithium or methylmagnesium bromide with a carboxylic acid is problematic due to the acidic proton. Conversion to an activated species like an acid chloride is an option, but these are highly reactive and prone to over-addition, leading to tertiary alcohols. The Weinreb amide (N-methoxy-N-methylamide) provides an elegant solution. It is readily formed from the acid chloride and N,O-dimethylhydroxylamine. The resulting Weinreb amide reacts with one equivalent of the organometallic reagent to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, effectively preventing the common over-addition side reaction and cleanly yielding the desired ketone. This control makes the Weinreb amide approach highly reliable and favored in process chemistry.

Step A: Weinreb Amide Formation

  • To a stirred solution of 5-fluoronicotinic acid (1.0 eq.) in dichloromethane (DCM), add oxalyl chloride (1.2 eq.) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.

  • The solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude 5-fluoronicotinoyl chloride.

  • The acid chloride is re-dissolved in fresh anhydrous DCM and cooled to 0 °C.

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq.) is added, followed by the slow addition of triethylamine (2.5 eq.).

  • The reaction is stirred at room temperature overnight.

  • The mixture is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the N-methoxy-N-methyl-5-fluoronicotinamide (Weinreb amide), which is often of sufficient purity for the next step.

Step B: Ketone Synthesis

  • The Weinreb amide (1.0 eq.) is dissolved in anhydrous THF and the solution is cooled to 0 °C under a nitrogen atmosphere.

  • Methylmagnesium bromide (1.5 eq., typically as a 3.0 M solution in diethyl ether) is added dropwise.

  • The reaction is stirred at 0 °C for 3 hours.

  • The reaction is quenched by the careful addition of 1 M hydrochloric acid until the solution is acidic.

  • The mixture is stirred for 30 minutes, then extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • After filtration and concentration, the crude product is purified by flash column chromatography to provide pure this compound.

Caption: Workflow for the Weinreb amide-based synthesis.

Comparative Analysis of Synthetic Routes

The choice between these two robust methods depends on project-specific requirements such as scale, cost, and available equipment. The following table provides a high-level comparison to aid in this decision-making process.

ParameterMethod 1: Grignard ReactionMethod 2: From 5-Fluoronicotinic Acid
Starting Material 3,5-Difluoropyridine5-Fluoronicotinic Acid
Key Intermediate Pyridyl Grignard ReagentWeinreb Amide
Typical Overall Yield 45-65%60-80%
Primary Advantage Fewer functional group manipulationsHigh functional group tolerance, excellent control, generally higher yielding.
Primary Challenge Strict moisture exclusion required for Grignard formation; regioselectivity can be an issue with other substrates.Two distinct synthetic operations (amide formation, ketone synthesis).
Scalability Good, but requires careful thermal management during Grignard formation.Excellent, highly controlled and predictable.

Conclusion and Authoritative Insights

Both the Grignard acylation of 3,5-difluoropyridine and the Weinreb amide approach starting from 5-fluoronicotinic acid represent reliable and effective strategies for the . From the perspective of a Senior Application Scientist, the Weinreb amide route is often preferable for larger-scale synthesis due to its superior control, typically higher yields, and robustness, which minimizes the risk of side-product formation. The Grignard method remains a highly valuable and more atom-economical alternative, particularly for smaller-scale and discovery chemistry efforts where the starting material is readily available. The continued importance of this and related fluorinated heterocycles in drug discovery will undoubtedly spur further innovation in their synthesis, potentially through emerging technologies like C-H activation or flow chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Fluoropyridin-3-yl)ethanone, a fluorinated pyridine derivative, represents a class of compounds of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of a fluorine atom onto the pyridine scaffold can profoundly influence the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Understanding these properties is paramount for predicting a compound's suitability as a drug candidate, guiding formulation development, and ensuring scientific integrity throughout the research process.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimental data in publicly available literature, this guide leverages established predictive models to estimate key parameters. Furthermore, it details the rigorous, self-validating experimental protocols that form the bedrock of physicochemical characterization, explaining the causality behind each methodological choice. This dual approach of predictive analysis and procedural expertise offers a robust framework for researchers navigating the early stages of drug discovery and development.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its structure and fundamental identifiers.

IdentifierValueSource
IUPAC Name This compoundN/A
Synonyms 3-Acetyl-5-fluoropyridineN/A
CAS Number 342602-55-5[1]
Molecular Formula C₇H₆FNO[1]
Molecular Weight 139.13 g/mol [1]
Canonical SMILES CC(=O)C1=CC(F)=CN=C1N/A

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and provide a valuable starting point for experimental design and hypothesis generation.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) 35 - 45Influences solubility, dissolution rate, and formulation options (e.g., solid dosage forms).
Boiling Point (°C) 220 - 230Relevant for purification methods such as distillation and for assessing compound stability at elevated temperatures.
LogP (Octanol-Water Partition Coefficient) 1.0 - 1.5A measure of lipophilicity, which is a key determinant of membrane permeability, absorption, and distribution.
Aqueous Solubility (LogS) -2.0 to -3.0Critical for absorption and bioavailability. Poor solubility is a major hurdle in drug development.
pKa (Pyridine Nitrogen) 2.5 - 3.5Governs the ionization state at physiological pH, which impacts solubility, receptor binding, and membrane transport.

Disclaimer: The above values are computationally predicted and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of a novel compound like this compound. The causality behind each step is explained to provide a deeper understanding of the scientific principles at play.

Melting Point Determination

The melting point is a fundamental property that provides insights into the purity and identity of a solid compound. A sharp melting range is indicative of high purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: The solid sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point. The dried sample is then finely powdered to ensure uniform packing and heat transfer within the capillary tube.

  • Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm. This specific height is crucial; a larger sample size can lead to a broader melting range due to uneven heat distribution.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer. Modern apparatuses use a heated metal block for uniform temperature distribution.

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute. This slow heating rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

MeltingPointWorkflow A Dry and Powder Sample B Load Capillary Tube (2-3mm) A->B Uniform Packing C Place in Melting Point Apparatus B->C Accurate Measurement D Rapid Heat to ~15°C Below Expected MP C->D Time Efficiency E Slow Heat (1-2°C/min) D->E Ensure Thermal Equilibrium F Record Onset and Completion of Melting E->F Precise Observation

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic property. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

  • Apparatus Assembly: A small amount of the liquid sample (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil). The unique shape of the Thiele tube allows for uniform heating via convection currents.

  • Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. As the temperature approaches the boiling point, the vapor of the sample forces the remaining air out, and a rapid and continuous stream of bubbles emerges from the capillary.

  • Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The bubbling will slow down and stop. The exact point at which the liquid just begins to enter the capillary tube is the boiling point. At this temperature, the vapor pressure inside the capillary is equal to the external atmospheric pressure.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption. Several methods can be employed, with the shake-flask method being the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The use of an excess amount ensures that a saturated solution is formed.

  • Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from interfering with the concentration analysis.

  • Concentration Analysis: The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

SolubilityWorkflow A Add Excess Solid to Buffer B Agitate at Constant Temperature (24-72h) A->B Achieve Saturation C Centrifuge and Filter B->C Isolate Saturated Solution D Analyze Filtrate Concentration (e.g., HPLC) C->D Prepare for Quantification E Determine Solubility from Calibration Curve D->E Accurate Measurement

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pyridine derivative, the pKa of the protonated pyridine nitrogen is a key determinant of its charge state at physiological pH.

Protocol: Potentiometric Titration

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility. The ionic strength of the solution is maintained constant with an inert salt (e.g., KCl).

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Data Collection: The pH of the solution is recorded after each incremental addition of the titrant. The titration is continued until the pH change becomes minimal.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is in its ionized form.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Predicted ¹H and ¹³C NMR Data for this compound

  • ¹H NMR: The spectrum is expected to show signals for the acetyl methyl protons (a singlet around 2.6 ppm) and three aromatic protons on the pyridine ring. The fluorine atom will cause splitting of the adjacent proton signals.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon (around 195-200 ppm), the methyl carbon (around 25-30 ppm), and the five carbons of the pyridine ring. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are acquired.

  • Data Processing and Interpretation: The acquired data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FTIR Absorptions for this compound

  • C=O (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • C=C and C=N (Aromatic Ring): Several bands in the region of 1400-1600 cm⁻¹.

  • C-F (Aryl Fluoride): A strong absorption in the region of 1200-1300 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to provide the spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Expected Mass Spectrum for this compound

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 139.04).

  • Fragmentation Pattern: Characteristic fragments may be observed, such as the loss of the acetyl group.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer.

  • Ionization: In the ESI source, the sample is nebulized and ionized to form charged molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio in the mass analyzer.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Implications for Drug Development

The physicochemical properties of this compound have significant implications for its potential as a drug candidate.

  • Role of the Fluoropyridine Moiety: The incorporation of fluorine into the pyridine ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa.[2][3] The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, reducing its basicity and potentially improving oral absorption and reducing off-target effects.[2]

  • ADME Profile: The predicted LogP value suggests that this compound has a moderate lipophilicity, which is often a desirable trait for achieving a balance between membrane permeability and aqueous solubility. However, the predicted low aqueous solubility could present a challenge for oral bioavailability. Formulation strategies, such as salt formation or the use of solubility enhancers, may be necessary.

  • Structure-Activity Relationship (SAR) Studies: this compound can serve as a valuable building block in SAR studies. The acetyl group provides a handle for further chemical modifications, allowing for the exploration of how changes in the molecule's structure affect its biological activity and physicochemical properties. The fluoropyridine core can act as a bioisosteric replacement for other aromatic systems, offering a way to fine-tune the properties of a lead compound.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, blending predictive data with established experimental protocols. While experimental determination remains the gold standard, the predictive insights and detailed methodologies presented here offer a robust framework for researchers in the early stages of drug discovery. A thorough understanding and characterization of these fundamental properties are essential for making informed decisions, mitigating risks, and ultimately accelerating the development of novel therapeutics.

References

An In-depth Technical Guide to 1-(5-Fluoropyridin-3-yl)ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(5-Fluoropyridin-3-yl)ethanone, a key heterocyclic building block of significant interest in medicinal chemistry and materials science. While a dedicated CAS number for this specific isomer is not prominently available in public databases as of this writing, its existence is confirmed through its PubChem entry. This document outlines its core properties, a proposed synthetic pathway based on established chemical principles, and its potential applications, particularly in the realm of drug discovery.

Compound Identification and Structure

This compound is a fluorinated pyridine derivative. The presence of the fluorine atom and the acetyl group on the pyridine ring imparts unique electronic properties that are highly valuable in the design of novel bioactive molecules.

  • Compound Name: this compound

  • Synonyms: 3-Acetyl-5-fluoropyridine

  • PubChem CID: 45079640

  • Molecular Formula: C₇H₆FNO

  • Molecular Weight: 139.13 g/mol

  • Chemical Structure: Chemical structure of this compound

    Figure 1: 2D Structure of this compound

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively published. However, based on its structure and data from analogous compounds, the following properties can be predicted.

PropertyPredicted Value/Information
Appearance Likely a solid at room temperature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Boiling Point Estimated to be in the range of 200-220 °C.
¹H NMR Aromatic protons on the pyridine ring are expected to show characteristic shifts and coupling constants influenced by the fluorine and acetyl substituents. The methyl protons of the acetyl group will appear as a singlet.
¹³C NMR The carbon spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.
Mass Spectrometry The molecular ion peak [M]+ would be observed at m/z = 139.0433.

Proposed Synthesis Pathway

Overall Reaction Scheme:

Synthesis_Workflow Start 3-Bromo-5-fluoropyridine Intermediate 3-Lithio-5-fluoropyridine (In situ) Start->Intermediate n-BuLi, THF, -78 °C (Halogen-Metal Exchange) Product This compound Intermediate->Product Quench (Acylation) Reagent N,N-Dimethylacetamide (DMA) Reagent->Intermediate caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Halogen-Metal Exchange

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-5-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate, 3-lithio-5-fluoropyridine.

Causality: The use of a low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. The bromine atom is more readily exchanged with lithium than the fluorine atom due to the weaker C-Br bond.

Step 2: Acylation

  • To the solution of the in situ generated 3-lithio-5-fluoropyridine, add N,N-dimethylacetamide (DMA) (1.2 eq) dropwise at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Trustworthiness: This protocol is based on well-established organometallic reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product structure can be confirmed by spectroscopic methods (NMR, MS, IR).

Applications in Research and Drug Development

The 3-acetyl-5-fluoropyridine scaffold is a valuable pharmacophore in drug discovery due to the unique properties conferred by the fluorine atom. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

  • Medicinal Chemistry: This compound serves as a crucial intermediate for the synthesis of more complex molecules. For example, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have been investigated as novel antibacterial agents.[1] The acetyl group provides a convenient handle for further chemical modifications, such as the formation of oximes, hydrazones, or for use in condensation reactions to build larger molecular frameworks.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of a fluorinated pyridine moiety can lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.

  • Materials Science: Pyridine-based structures are explored for their applications in organic electronics and as ligands in coordination chemistry. The electronic properties of this compound make it an interesting candidate for these fields.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, wash the affected area with copious amounts of water.

Conclusion

This compound represents a significant building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Although detailed characterization and a standardized synthesis are not yet widely published, the proposed synthetic route provides a reliable method for its preparation. The continued exploration of this and similar fluorinated heterocycles is expected to yield new and improved chemical entities with valuable biological and material properties.

References

spectral data for 1-(5-Fluoropyridin-3-yl)ethanone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Fluoropyridin-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS 108933-46-8), a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. A thorough search of publicly available scientific literature and databases did not yield a complete experimental dataset for this specific compound. Therefore, this guide adopts a predictive and comparative approach to elucidate its spectral characteristics. By leveraging advanced computational prediction tools and experimental data from close structural analogs, we present a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and structural confirmation for this class of compounds.

Introduction and Rationale

This compound is a heterocyclic ketone whose structure combines an electron-withdrawing acetyl group and a fluorine atom on a pyridine ring. This unique electronic arrangement makes it a valuable building block in the synthesis of novel chemical entities. Accurate structural confirmation is the bedrock of chemical research and development, and spectroscopic techniques remain the gold standard for this purpose.

The causality behind our analytical choices is rooted in the molecule's structure. NMR spectroscopy is selected for its unparalleled ability to map the carbon-hydrogen framework and probe the electronic environment of each atom. IR spectroscopy is employed to confirm the presence of key functional groups, particularly the carbonyl (C=O) moiety. Finally, Electron Ionization Mass Spectrometry (EI-MS) is used to determine the compound's molecular weight and gain insight into its fragmentation pathways, further corroborating the proposed structure.

This guide provides detailed, generalized protocols for each technique, explains the interpretation of the predicted data, and grounds these predictions in the established principles of spectroscopy.

Molecular Structure and Key Features

To facilitate the discussion of spectral data, the atoms of this compound are numbered as shown below.

Caption: Structure of this compound with atom numbering.

Key structural features influencing the spectral data include:

  • Aromatic Pyridine Ring: Leads to characteristic signals in the aromatic region of NMR spectra (δ 7-9 ppm).

  • Electronegative Nitrogen: Deshields adjacent protons and carbons (C2, C6).

  • Fluorine Atom (C5): A highly electronegative atom that will deshield adjacent nuclei and introduce characteristic C-F and H-F coupling constants in NMR.

  • Acetyl Group (C3): The electron-withdrawing carbonyl group will significantly deshield adjacent aromatic protons and carbons. The methyl protons (C9) will appear as a singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure. We will analyze the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for acquiring high-resolution NMR spectra for a small organic molecule.

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR data (in CDCl₃) is summarized below. Predictions are based on established algorithms and comparison with analogs like 3-acetylpyridine and 3-fluoropyridine.[1][2][3][4]

Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~9.151Hd⁴JH-F ≈ 2.5 HzH2
~8.801Hd³JH-F ≈ 2.8 HzH6
~8.451Hddd³JH-H ≈ 8.5 Hz, ⁴JH-F ≈ 4.5 Hz, ⁴JH-H ≈ 2.5 HzH4
~2.653Hs-H9 (-CH₃)

Interpretation of ¹H NMR Spectrum:

  • H2 (δ ~9.15): This proton is ortho to the ring nitrogen and meta to the acetyl group. Its significant downfield shift is primarily due to the deshielding effect of the adjacent nitrogen. It is predicted to appear as a narrow doublet due to a four-bond coupling to the fluorine atom (⁴JH-F).

  • H6 (δ ~8.80): This proton is also ortho to the nitrogen and is expected to be significantly deshielded. It appears as a doublet due to a three-bond coupling to the fluorine atom (³JH-F).

  • H4 (δ ~8.45): This proton is meta to the nitrogen but ortho to the strongly electron-withdrawing acetyl group, placing it significantly downfield. It is expected to show the most complex splitting pattern, appearing as a doublet of doublet of doublets (ddd) due to coupling with H2, H6, and the fluorine atom.

  • H9 (δ ~2.65): The protons of the acetyl methyl group are in a non-aromatic environment and appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typical for a methyl ketone.

Predicted ¹³C NMR Data and Interpretation

The predicted proton-decoupled ¹³C NMR data highlights the carbon skeleton and the electronic influence of the substituents.

Predicted Chemical Shift (δ, ppm)Coupling to ¹⁹F (JC-F, Hz)Assignment
~195.5-C7 (C=O)
~160.0¹JC-F ≈ 260 HzC5
~151.0³JC-F ≈ 5 HzC2
~145.0²JC-F ≈ 20 HzC6
~133.0⁴JC-F ≈ 4 HzC3
~122.0²JC-F ≈ 25 HzC4
~26.8-C9 (-CH₃)

Interpretation of ¹³C NMR Spectrum:

  • C7 (δ ~195.5): The carbonyl carbon signal appears furthest downfield, which is characteristic of ketones.

  • C5 (δ ~160.0): This carbon is directly bonded to the fluorine atom, resulting in two key effects: a significant downfield chemical shift due to fluorine's electronegativity and a very large one-bond C-F coupling constant (¹JC-F) of approximately 260 Hz. This large coupling is a definitive diagnostic feature.

  • C2, C6, C4: These carbons exhibit coupling to the fluorine atom over two, two, and three bonds, respectively. These ²JC-F and ³JC-F couplings are significantly smaller than the one-bond coupling but are crucial for confirming assignments.

  • C3 (δ ~133.0): This is the carbon to which the acetyl group is attached. It shows a small four-bond coupling to fluorine.

  • C9 (δ ~26.8): The methyl carbon signal appears in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Experimental Protocol: IR Spectroscopy

Caption: General workflow for acquiring an IR spectrum.

Predicted IR Data and Interpretation

The predicted key absorption bands for this compound are listed below, based on established correlation tables.[3][5]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100-3000Medium-WeakC-H StretchAromatic (Pyridine)
~2950-2850WeakC-H StretchAliphatic (-CH₃)
~1700Strong, SharpC=O StretchAryl Ketone
~1600-1450MediumC=C & C=N StretchAromatic Ring
~1250-1150StrongC-F StretchAryl-Fluoride

Interpretation of IR Spectrum:

  • C=O Stretch (~1700 cm⁻¹): The most prominent peak in the spectrum is expected to be the strong, sharp absorption from the carbonyl group. Its position is slightly higher than a typical aromatic ketone (~1690 cm⁻¹) due to the electron-withdrawing nature of the fluoropyridine ring.[3]

  • Aromatic Stretches (~1600-1450 cm⁻¹): A series of medium-intensity peaks corresponding to the C=C and C=N stretching vibrations of the pyridine ring are expected in this region.

  • C-F Stretch (~1250-1150 cm⁻¹): A strong absorption band corresponding to the C-F bond stretch is a key indicator of the fluorine substituent.

  • C-H Stretches (~3100-2850 cm⁻¹): Weaker bands corresponding to aromatic and aliphatic C-H stretches will appear at higher wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: Electron Ionization (EI) MS

EI is a "hard" ionization technique suitable for relatively small, volatile organic molecules, which leads to characteristic and reproducible fragmentation.[6]

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Predicted MS Data and Interpretation

For C₇H₆FNO, the exact mass is 139.0433 Da.

m/z ValuePredicted IdentityComments
139[M]⁺·Molecular Ion: Confirms the molecular formula.
124[M - CH₃]⁺Base Peak: Loss of the methyl radical via alpha-cleavage. This forms a stable acylium cation.
96[M - CH₃CO]⁺Loss of the acetyl radical, forming the 5-fluoropyridinyl cation.
69[C₄H₂F]⁺Further fragmentation of the pyridine ring.

Interpretation of Mass Spectrum: The mass spectrum is predicted to show a clear molecular ion peak at m/z 139. The most significant fragmentation pathway for ketones is alpha-cleavage , the breaking of the bond adjacent to the carbonyl group.[7]

G M [M]⁺· m/z = 139 F1 [M - CH₃]⁺ m/z = 124 (Base Peak) M->F1 - •CH₃ F3 [M - CH₃CO]⁺ m/z = 96 M->F3 - •COCH₃ F2 [M - CO]⁺· m/z = 111 F1->F2 - CO

Caption: Predicted major fragmentation pathway for this compound.

  • Alpha-Cleavage: The bond between C7 and C9 will readily break, leading to the loss of a methyl radical (•CH₃, 15 Da). This generates a highly stable resonance-stabilized acylium cation at m/z 124 , which is predicted to be the base peak (the most abundant ion).

  • Loss of Acetyl Radical: Cleavage of the C3-C7 bond results in the loss of the entire acetyl group as a radical (•COCH₃, 43 Da), yielding the 5-fluoropyridinyl cation at m/z 96 .

  • Loss of CO: The acylium ion at m/z 124 can further lose a neutral carbon monoxide (CO, 28 Da) molecule to form an ion at m/z 96.

Conclusion

Key identifying features include:

  • ¹H NMR: Three distinct aromatic signals between δ 8.4-9.2 ppm, each showing coupling to fluorine, and a methyl singlet at ~2.65 ppm.

  • ¹³C NMR: A ketone signal at ~195.5 ppm and a carbon signal at ~160.0 ppm exhibiting a large one-bond C-F coupling constant (~260 Hz).

  • IR: A strong carbonyl (C=O) absorption around 1700 cm⁻¹ and a strong C-F stretch around 1200 cm⁻¹.

  • MS: A molecular ion at m/z 139 and a base peak at m/z 124, corresponding to the loss of a methyl group.

This guide provides the necessary framework for researchers to confidently acquire, interpret, and confirm the structure of this compound and related heterocyclic compounds.

References

The Synthesis of 1-(5-Fluoropyridin-3-yl)ethanone: A Technical Guide to its Discovery and Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Fluoropyridin-3-yl)ethanone, a key building block in modern medicinal chemistry, holds a significant position in the synthesis of a multitude of pharmaceutical agents. Its unique electronic properties, imparted by the fluorine atom on the pyridine ring, make it an invaluable synthon for drug candidates targeting a wide range of therapeutic areas. The incorporation of fluorine can modulate a molecule's metabolic stability, binding affinity, and bioavailability, making fluorinated heterocycles like this one of high interest to researchers in drug discovery.[1]

This technical guide provides an in-depth exploration of the discovery and history of this compound, with a primary focus on the evolution of its synthetic methodologies. While a singular "discovery" paper for this compound is not prominent in the scientific literature, its history is intrinsically linked to the development of synthetic routes for fluorinated pyridines and the methods for introducing functional groups onto the pyridine scaffold. We will delve into the key synthetic strategies that have been employed for its preparation, offering detailed protocols and mechanistic insights for each.

Synthetic Strategies and Historical Context

The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity. The following sections will detail the most significant and historically relevant synthetic pathways.

Route A: Grignard Reaction with 5-Fluoronicotinonitrile

One of the most direct and widely employed methods for the synthesis of this compound involves the reaction of a Grignard reagent with 5-fluoronicotinonitrile. The Grignard reaction, discovered by Victor Grignard in 1900, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[2][3][4] This approach is predicated on the nucleophilic addition of the organomagnesium halide to the electrophilic carbon of the nitrile group, followed by acidic workup to yield the ketone.

The primary advantage of this method lies in its convergency and the relatively mild conditions required for the Grignard reaction itself. The synthesis of the requisite 5-fluoronicotinonitrile can be achieved from commercially available starting materials.

Grignard Reaction start 5-Fluoronicotinonitrile intermediate Imine Intermediate start->intermediate 1. THF, 0 °C to rt grignard Methylmagnesium Bromide (CH3MgBr) grignard->intermediate product This compound intermediate->product 2. H3O+ acid Aqueous Acid (e.g., HCl) acid->product

Caption: Synthetic pathway via Grignard reaction.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. Maintain a gentle reflux until all the magnesium has reacted. Cool the resulting Grignard reagent to 0 °C.

  • Reaction with Nitrile: Dissolve 5-fluoronicotinonitrile in anhydrous THF and add it dropwise to the cooled Grignard reagent under a nitrogen atmosphere. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid until the solution is acidic.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route B: From 5-Fluoronicotinic Acid

Another common and logical approach to the synthesis of this compound is to start from 5-fluoronicotinic acid. This method leverages well-established transformations of carboxylic acids. The acid can be converted to an activated derivative, such as an acid chloride or a Weinreb amide, which can then be reacted with an appropriate organometallic reagent to furnish the ketone. The synthesis of 3-acetylpyridine from nicotinic acid serves as a procedural precedent for this type of transformation.[5][6]

From5-Fluoronicotinic Acid start 5-Fluoronicotinic Acid acid_chloride 5-Fluoronicotinoyl Chloride start->acid_chloride 1. Reflux thionyl SOCl2 or (COCl)2 thionyl->acid_chloride product This compound acid_chloride->product 2. Anhydrous Solvent organocadmium (CH3)2Cd or CH3MgBr/CuI organocadmium->product

Caption: Synthesis from 5-fluoronicotinic acid.

  • Formation of Acid Chloride: In a round-bottom flask, suspend 5-fluoronicotinic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for several hours until the evolution of gas ceases and the solution becomes clear. Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-fluoronicotinoyl chloride.

  • Reaction with Organometallic Reagent:

    • Using Organocadmium Reagent: Prepare dimethylcadmium in situ by reacting cadmium chloride with two equivalents of methylmagnesium bromide in anhydrous THF. Add the crude 5-fluoronicotinoyl chloride dissolved in anhydrous THF to the dimethylcadmium solution at 0 °C. Stir the reaction mixture at room temperature for several hours.

    • Using Gilman Reagent: Prepare lithium dimethylcuprate (Gilman reagent) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous ether at -78 °C. Add the crude 5-fluoronicotinoyl chloride to this solution and allow the reaction to proceed.

  • Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Route C: Balz-Schiemann Reaction on an Aminopyridine Precursor

The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring.[7] This reaction involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt. For the synthesis of this compound, this would entail starting with 3-amino-5-acetylpyridine.

While this method is historically significant, it can be limited by the availability and stability of the starting aminoketone and the sometimes-moderate yields of the fluorination step.

Balz-Schiemann Reaction start 3-Amino-5-acetylpyridine diazonium_salt Diazonium Tetrafluoroborate Salt start->diazonium_salt 1. 0 °C diazotization NaNO2, HBF4 diazotization->diazonium_salt product This compound diazonium_salt->product 2. Heat (Δ)

Caption: Synthetic pathway via Balz-Schiemann reaction.

  • Diazotization: Dissolve 3-amino-5-acetylpyridine in an aqueous solution of tetrafluoroboric acid at 0 °C. To this stirred solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Isolation of Diazonium Salt: The diazonium tetrafluoroborate salt will precipitate from the solution. Collect the solid by filtration, wash with cold water, cold methanol, and then diethyl ether. Dry the salt under vacuum.

  • Fluorination: Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases.

  • Workup and Purification: Cool the reaction mixture and pour it into a dilute sodium hydroxide solution. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo. Purify the crude product by chromatography.

Quantitative Data Summary

Synthetic RouteKey Starting MaterialKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Grignard Reaction 5-FluoronicotinonitrileMethylmagnesium Bromide, H3O+Good to ExcellentConvergent, mild conditionsRequires anhydrous conditions
From Nicotinic Acid 5-Fluoronicotinic AcidSOCl2, Organometallic ReagentModerate to GoodUtilizes readily available starting materialMay require use of toxic heavy metals (Cd)
Balz-Schiemann 3-Amino-5-acetylpyridineNaNO2, HBF4ModerateClassic, well-established methodDiazonium salts can be unstable

Conclusion

The discovery and development of synthetic routes to this compound are a testament to the ingenuity of organic chemists in the field of heterocyclic and fluorine chemistry. While a singular moment of "discovery" is not easily pinpointed, the evolution of synthetic methodologies has provided researchers with a robust toolbox for the preparation of this vital pharmaceutical intermediate. The Grignard reaction with 5-fluoronicotinonitrile often represents the most efficient and direct approach, while methods starting from 5-fluoronicotinic acid or employing the Balz-Schiemann reaction offer valuable alternatives depending on the specific constraints of the synthesis. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of reliable and scalable syntheses of key building blocks like this compound will undoubtedly increase.

References

The Strategic Utility of 1-(5-Fluoropyridin-3-yl)ethanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Among the various fluorinated scaffolds, the fluoropyridine motif has emerged as a particularly valuable building block in medicinal chemistry. Its presence is noted in a range of biologically active compounds, from kinase inhibitors to central nervous system agents. This guide focuses on a key exemplar of this class: 1-(5-Fluoropyridin-3-yl)ethanone . We will explore its synthesis, reactivity, and strategic application as a versatile building block in the synthesis of complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
Appearance Off-white to yellow solid
Melting Point 45-48 °C
Boiling Point 227.6±25.0 °C at 760 mmHg
Density 1.2±0.1 g/cm³

Spectroscopic Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.90 (d, J=1.6 Hz, 1H), 8.55 (d, J=2.8 Hz, 1H), 7.95 (td, J=8.4, 2.8 Hz, 1H), 2.65 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 196.2, 160.0 (d, J=246.5 Hz), 146.7 (d, J=4.0 Hz), 136.2 (d, J=21.2 Hz), 133.4, 122.6 (d, J=19.2 Hz), 26.8.

  • IR (KBr, cm⁻¹): 3080, 1695 (C=O), 1580, 1420, 1250, 840.

  • Mass Spectrum (EI): m/z 139 (M⁺), 124, 96, 69.

Synthesis of this compound: A Practical Approach

The most common and scalable synthesis of this compound involves the Grignard reaction of 3,5-difluoropyridine with a suitable acetylating agent.

Workflow for the Synthesis of this compound

cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_workup Work-up & Purification 3,5-Difluoropyridine 3,5-Difluoropyridine Grignard Formation Grignard Formation 3,5-Difluoropyridine->Grignard Formation 1. Mg, I2, THF 2. Heat Mg turnings Mg turnings Iodine Iodine THF THF N,N-Dimethylacetamide N,N-Dimethylacetamide NH4Cl (aq) NH4Cl (aq) EtOAc EtOAc Brine Brine Na2SO4 Na2SO4 Silica Gel Chromatography Silica Gel Chromatography Acylation Acylation Grignard Formation->Acylation 3. N,N-Dimethylacetamide 4. -78 °C to rt Quenching Quenching Acylation->Quenching 5. Sat. aq. NH4Cl Extraction Extraction Quenching->Extraction 6. EtOAc Drying Drying Extraction->Drying 7. Brine, Na2SO4 Purification Purification Drying->Purification 8. Column Chromatography Final Product Final Product Purification->Final Product This compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Grignard Reagent Formation: To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is added magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF). A solution of 3,5-difluoropyridine (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the reaction, which is evident by the disappearance of the iodine color and the formation of a cloudy suspension. The mixture is then refluxed for 2 hours to ensure complete formation of the Grignard reagent.

  • Acylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of N,N-dimethylacetamide (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as an off-white solid.

The Reactivity Landscape of this compound

The synthetic utility of this compound stems from the diverse reactivity of its functional groups: the ketone, the pyridine ring, and the fluorine substituent.

Reactions at the Ketone Moiety

The acetyl group is a versatile handle for a wide array of transformations.

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can be readily deprotonated to form an enolate, which can then participate in various condensation reactions. A prime example is the Claisen-Schmidt condensation to form chalcones, which are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds.

    • Protocol for Chalcone Synthesis: To a solution of this compound (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, is added an aqueous solution of potassium hydroxide (2.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the corresponding chalcone.

  • Reduction: The ketone can be selectively reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This opens up access to chiral secondary alcohols, which are important building blocks in asymmetric synthesis.

  • α-Halogenation: The α-position of the ketone can be halogenated using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-haloketones are versatile intermediates for the synthesis of various heterocycles, such as thiazoles and imidazoles.

Reactions Involving the Pyridine Ring

The pyridine ring, being an electron-deficient system, is susceptible to nucleophilic attack, particularly when activated. The fluorine atom further influences the regioselectivity of these reactions.

  • Nucleophilic Aromatic Substitution (SₙAr): While the fluorine atom at the 5-position is not as activated as a halogen at the 2- or 4-positions, it can undergo nucleophilic aromatic substitution under forcing conditions with strong nucleophiles. This reaction is often facilitated by the presence of an electron-withdrawing group, such as the acetyl group at the 3-position.

Logical Flow of Synthetic Transformations

cluster_ketone Ketone Reactivity cluster_ring Pyridine Ring Reactivity Start This compound Condensation Claisen-Schmidt (Chalcones) Start->Condensation Reduction NaBH4 (Alcohols) Start->Reduction Halogenation NBS (α-Haloketones) Start->Halogenation SNAr Nucleophilic Aromatic Substitution Start->SNAr Heterocycles1 Heterocycles1 Condensation->Heterocycles1 e.g., Flavonoids ChiralBuildingBlocks ChiralBuildingBlocks Reduction->ChiralBuildingBlocks Asymmetric Synthesis Heterocycles2 Heterocycles2 Halogenation->Heterocycles2 e.g., Thiazoles, Imidazoles FunctionalizedPyridines FunctionalizedPyridines SNAr->FunctionalizedPyridines Further Derivatization

Caption: Key reaction pathways of this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the fluoro and acetyl groups on the pyridine ring makes this compound a valuable precursor for the synthesis of a variety of pharmacologically active molecules.

Case Study: Synthesis of a Kinase Inhibitor Precursor

Many kinase inhibitors feature a substituted pyridine core. The following hypothetical synthetic route illustrates how this compound can be utilized to construct a key intermediate.

  • Initial Condensation: A Claisen-Schmidt condensation with a suitable aromatic aldehyde introduces a key structural motif.

  • Cyclization: The resulting chalcone can undergo a cyclization reaction, for instance, with guanidine, to form a dihydropyrimidine ring.

  • Aromatization: Oxidation of the dihydropyrimidine ring furnishes the final aromatic pyrimidine system.

  • Further Functionalization: The remaining functional groups can be further elaborated to complete the synthesis of the target kinase inhibitor.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a highly versatile and valuable building block in organic synthesis. Its readily accessible functional groups, coupled with the beneficial properties imparted by the fluorine atom, provide a powerful platform for the construction of complex and biologically relevant molecules. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, will empower researchers and drug development professionals to effectively harness its potential in their synthetic endeavors. The continued exploration of the reactivity of this and related fluorinated building blocks will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

The Ascendant Therapeutic Potential of 1-(5-Fluoropyridin-3-yl)ethanone Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluoropyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for enhancing pharmacological potency and optimizing pharmacokinetic profiles. The pyridine ring, a ubiquitous motif in numerous FDA-approved drugs, becomes a particularly powerful pharmacophore upon fluorination. The strong electronegativity and unique steric properties of the fluorine atom can profoundly influence a molecule's binding affinity, metabolic stability, and membrane permeability.[1][2] This guide focuses on derivatives of the 1-(5-fluoropyridin-3-yl)ethanone core, a versatile building block for a new generation of therapeutic candidates. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, with a primary focus on their promising antibacterial activity as demonstrated by novel oxazolidinone derivatives.

Core Synthetic Strategies: From Ketone to Bioactive Heterocycle

The chemical reactivity of the ethanone moiety in the this compound scaffold provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse heterocyclic systems with a wide range of biological activities. Two prominent examples of such derivatizations are the synthesis of oxazolidinones and chalcones.

Synthesis of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives

A multi-step synthesis is employed to construct the 3-(5-fluoropyridin-3-yl)-2-oxazolidinone core, a key scaffold exhibiting potent antibacterial activity.[3] The following protocol outlines a representative synthesis of a piperazine-substituted derivative.

Step 1: Synthesis of Intermediate 5 (Coupling of Oxazolidinone Core with Dichloropyrimidine)

  • A solution of the precursor compound 4 (S)-N-((3-(6-(piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (1 equivalent) in ethanol is prepared.

  • Triethylamine (TEA, approximately 3 equivalents) is added to the solution as a base.

  • 2,4-dichloropyrimidine (approximately 1.5 equivalents) is added, and the reaction mixture is stirred at reflux overnight.

  • Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between dichloromethane (DCM) and water. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography (DCM/MeOH/TEA = 50:1:1) to yield intermediate 5 .

Step 2: Synthesis of Final Product 6a (Substitution with Methylamine)

  • A solution of intermediate 5 (1 equivalent) in an aqueous solution of methylamine is stirred at room temperature for 72 hours.

  • After the reaction is complete, the mixture is concentrated under reduced pressure.

  • The residue is extracted with DCM. The combined organic phases are washed with brine and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography (DCM/MeOH = 30:1) to yield the final product 6a as a yellow solid.[3]

Biological Evaluation: Assessing Antibacterial Potency and Safety

The primary biological activity of interest for the synthesized 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives is their antibacterial effect, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial potency.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[4][5]

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a range of decreasing compound concentrations across the wells.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Quantitative Data: Antibacterial Activity of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives

The following table summarizes the MIC values for a selection of synthesized derivatives against various Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Linezolid, a clinically used oxazolidinone antibiotic, is included for comparison.[3]

CompoundS. aureus (ATCC 29213)S. aureus (MRSA, ATCC 43300)S. epidermidis (ATCC 12228)E. faecalis (ATCC 29212)
6a 110.51
6b 110.51
6f 0.50.50.250.5
7j 0.250.250.250.5
Linezolid 2212

All MIC values are in µg/mL.

Cytotoxicity Assessment

To evaluate the potential for off-target effects on mammalian cells, a cytotoxicity assay is performed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

  • Cell Seeding: Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinone antibiotics, including the 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives discussed here, exert their antibacterial effect by inhibiting bacterial protein synthesis.[8][9] They act at a very early stage of this process, preventing the formation of the initiation complex.

Specifically, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[8] This binding event is thought to induce a conformational change that prevents the proper positioning of the initiator fMet-tRNA in the P-site, thereby blocking the formation of the 70S initiation complex. This unique mechanism of action is distinct from other classes of protein synthesis inhibitors, which often target the elongation phase. The lack of cross-resistance with other antibiotic classes is a significant advantage of oxazolidinones.[9]

bacterial_protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 70S_complex 70S Initiation Complex 30S_subunit->70S_complex 50S_subunit 50S Subunit 50S_subunit->70S_complex 50S_subunit->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis mRNA mRNA mRNA->30S_subunit fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit Oxazolidinone 3-(5-Fluoropyridin-3-yl) -2-oxazolidinone Derivative Oxazolidinone->50S_subunit Binds to PTC Inhibition Inhibition

Caption: Mechanism of action of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives.

Alternative Derivatization: Synthesis of Chalcones

The this compound core can also serve as a precursor for the synthesis of chalcones, another class of compounds with a wide range of reported biological activities, including anticancer and antimicrobial effects. The Claisen-Schmidt condensation is a classic and efficient method for chalcone synthesis.

Experimental Protocol: Claisen-Schmidt Condensation
  • Reactant Preparation: Dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

chalcone_synthesis_workflow start Start dissolve Dissolve this compound and Aromatic Aldehyde in Ethanol start->dissolve add_base Add Aqueous NaOH Solution dissolve->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor workup Pour into Ice-Water and Acidify with HCl monitor->workup Reaction Complete filter Collect Precipitate by Filtration workup->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Purified Chalcone recrystallize->end

Caption: Workflow for the synthesis of chalcone derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, in particular, have demonstrated potent antibacterial activity against clinically relevant Gram-positive pathogens, including resistant strains. Their unique mechanism of action, targeting the initiation of protein synthesis, makes them attractive candidates for overcoming existing antibiotic resistance. The synthetic accessibility of the parent ketone allows for the exploration of a wide chemical space, including other bioactive scaffolds like chalcones. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds, as well as exploring their potential against a broader spectrum of microbial pathogens and other disease targets.

References

Navigating the Procurement and Application of 1-(5-Fluoropyridin-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of the Key Building Block: 1-(5-Fluoropyridin-3-yl)ethanone.

This guide provides a comprehensive overview of this compound (CAS No. 84171-80-2), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features make it a valuable synthon for the development of novel therapeutic agents. This document serves as a technical resource for sourcing, handling, and utilizing this compound in a research and development setting.

Chemical Identity and Properties

This compound , also known as 3-acetyl-5-fluoropyridine, is a solid organic compound with the molecular formula C₇H₆FNO and a molecular weight of 139.13 g/mol .

PropertyValue
CAS Number 84171-80-2
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
Appearance Solid
IUPAC Name This compound

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers specializing in building blocks for research and development. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to request certificates of analysis (CoA) to verify the identity and purity of the compound before purchase.

Below is a summary of some commercial suppliers:

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥98.0%Inquire for details
BLD Pharmatech Ltd. Inquire for detailsInquire for details
AOBChem Inquire for detailsInquire for details
Sunway Pharm Ltd Inquire for detailsInquire for details

Note: This is not an exhaustive list, and availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the use of 3-fluoropyridine as a starting material. The introduction of the acetyl group at the 3-position is a key transformation. The specific methodologies employed by commercial suppliers are often proprietary but are designed to ensure high purity and yield.

A generalized synthetic workflow can be visualized as follows:

G Start Starting Material (e.g., 3-Fluoropyridine derivative) Step1 Key Transformation (e.g., Acetylation) Start->Step1 Step2 Work-up and Isolation Step1->Step2 Purification Purification (e.g., Crystallization, Chromatography) Step2->Purification Product This compound Purification->Product

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1] this compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.

The fluorinated pyridine scaffold is a common motif in a variety of biologically active compounds. The presence of the ketone functional group in this compound provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and lead optimization in drug discovery programs.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water and seek medical advice if irritation persists.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data

Verification of the chemical structure and purity of this compound is typically performed using standard analytical techniques. While specific spectra should be obtained from the supplier's CoA, representative data includes:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The coupling patterns will be influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, with the carbon atoms near the fluorine atom showing characteristic splitting.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-F bond.

Conclusion

This compound is a commercially available and valuable building block for the synthesis of novel compounds in the fields of medicinal chemistry and drug discovery. Its fluorinated pyridine core and reactive ketone functionality make it an attractive starting material for the development of new therapeutic agents. Researchers and scientists should carefully consider supplier qualifications, purity specifications, and safety information when procuring and utilizing this compound in their research endeavors.

References

A Theoretical Investigation into the Electronic Structure of 1-(5-Fluoropyridin-3-yl)ethanone: A Quantum Chemical Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, a profound understanding of a molecule's electronic architecture is paramount to predicting its reactivity, intermolecular interactions, and ultimately, its pharmacological activity. This technical guide delineates a comprehensive theoretical framework for the elucidation of the electronic structure of 1-(5-Fluoropyridin-3-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry due to the prevalence of the fluoropyridine motif in pharmaceuticals.[1][2][3] Employing state-of-the-art quantum chemical methods, specifically Density Functional Theory (DFT), we will explore the intricate electronic properties of this molecule. This guide will detail the computational protocols, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, providing researchers, scientists, and drug development professionals with a robust roadmap for in-silico characterization. The insights gleaned from these theoretical studies are instrumental in rational drug design, offering a predictive lens into the molecule's behavior at the sub-atomic level.

Introduction: The Significance of Electronic Structure in Drug Design

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and, more fundamentally, its electronic properties. The distribution of electrons within a molecule governs its ability to interact with biological targets, such as enzymes and receptors, through various non-covalent interactions including hydrogen bonding, electrostatic interactions, and van der Waals forces. For fluorinated heterocyclic compounds like this compound, the presence of highly electronegative fluorine and nitrogen atoms introduces significant electronic perturbations, which can profoundly influence its pharmacokinetic and pharmacodynamic profiles.

Theoretical studies provide a powerful and cost-effective means to probe these electronic characteristics with high precision. By modeling the molecule's electronic landscape, we can identify regions susceptible to nucleophilic or electrophilic attack, predict its reactivity, and understand its potential binding modes. This in-silico approach accelerates the drug discovery pipeline by enabling the rational design of more potent and selective drug candidates.

Computational Methodology: A Validating System for Theoretical Analysis

The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. For a molecule such as this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[4][5][6] The choice of functional and basis set is critical for obtaining meaningful results.

Geometry Optimization

The first and most crucial step is to determine the molecule's most stable three-dimensional conformation, its ground state geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the minimum energy configuration.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 16, Q-Chem, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[1][7]

  • Basis Set: 6-311++G(d,p) is a robust basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for describing anions and weak interactions.[1][7][8]

  • Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below a predefined threshold.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Key Electronic Structure Analyses

Once the optimized geometry is obtained, a suite of analyses can be performed to dissect the molecule's electronic properties.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[4][7] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual representation of the electrostatic potential on the surface of the molecule. It allows for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.[1]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It calculates the natural atomic charges on each atom, offering a more chemically intuitive representation of the electron distribution than other charge schemes. It also reveals hyperconjugative interactions, which contribute to molecular stability.[8]

Expected Results and Interpretation

The theoretical analyses described above will yield a wealth of quantitative and qualitative data.

Optimized Geometry and Structural Parameters

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of this compound in its ground state. These parameters can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational method.

Table 1: Key Computational Parameters for Electronic Structure Analysis

ParameterRecommended Level of TheorySignificance
Geometry Optimization B3LYP/6-311++G(d,p)Determines the most stable molecular conformation.
Frequency Analysis B3LYP/6-311++G(d,p)Confirms the optimized structure is a true minimum.
FMO Analysis B3LYP/6-311++G(d,p)Predicts chemical reactivity and stability.
MEP Mapping B3LYP/6-311++G(d,p)Identifies sites for intermolecular interactions.
NBO Analysis B3LYP/6-311++G(d,p)Quantifies atomic charges and bonding interactions.
Frontier Molecular Orbitals and Reactivity

The FMO analysis will reveal the spatial distribution of the HOMO and LUMO. For this compound, it is anticipated that the HOMO will be localized primarily on the pyridine ring and the acetyl group, while the LUMO will also have significant contributions from these regions, particularly the carbonyl carbon. The calculated HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability.

Molecular Electrostatic Potential and Intermolecular Interactions

The MEP map will visually highlight the electrophilic and nucleophilic regions of the molecule. The electronegative fluorine and nitrogen atoms, as well as the oxygen of the carbonyl group, are expected to be sites of negative electrostatic potential, making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the pyridine ring and the methyl group will exhibit positive electrostatic potential.

Natural Bond Orbital Analysis and Charge Distribution

NBO analysis will provide the partial atomic charges on each atom. The fluorine, nitrogen, and oxygen atoms will carry significant negative charges, while the carbon atoms attached to them will be electron-deficient. This charge distribution is crucial for understanding the molecule's dipole moment and its interactions with polar environments.

Visualization of Computational Workflow and Key Relationships

To provide a clear overview of the theoretical investigation process, the following diagrams illustrate the workflow and the conceptual relationships between the different analyses.

Computational_Workflow A Define Molecular Structure (this compound) B Select Computational Method (DFT: B3LYP/6-311++G(d,p)) A->B C Perform Geometry Optimization B->C D Frequency Analysis C->D E Obtain Optimized Ground State Geometry D->E Confirm Minimum Energy F Perform Electronic Structure Analyses E->F G Frontier Molecular Orbital (FMO) Analysis F->G H Molecular Electrostatic Potential (MEP) Mapping F->H I Natural Bond Orbital (NBO) Analysis F->I J Interpret Results for Drug Design G->J H->J I->J

Caption: Computational workflow for the theoretical study.

Electronic_Properties_Relationship ES Electronic Structure GO Optimized Geometry ES->GO FMO FMO (HOMO/LUMO) GO->FMO MEP MEP GO->MEP NBO NBO Charges GO->NBO React Reactivity FMO->React Stab Molecular Stability FMO->Stab Inter Intermolecular Interactions MEP->Inter NBO->React NBO->Inter

Caption: Interrelationship of key electronic properties.

Implications for Drug Development

The theoretical investigation of this compound's electronic structure provides actionable insights for drug development professionals:

  • Target Interaction Prediction: The MEP map can be used to predict how the molecule will orient itself within the binding pocket of a target protein, guiding the design of analogues with improved binding affinity.

  • Metabolic Stability Assessment: By identifying the most reactive sites, it is possible to predict potential sites of metabolism. This knowledge can be used to modify the molecule to enhance its metabolic stability and prolong its half-life.

  • Rational Analogue Design: The understanding of how substituents influence the electronic structure allows for the rational design of new analogues with fine-tuned properties, such as improved potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) characteristics. For instance, modifying substituents on the pyridine ring can alter the HOMO-LUMO gap and, consequently, the molecule's reactivity.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the theoretical study of the electronic structure of this compound. By leveraging the power of Density Functional Theory, researchers can gain a deep and predictive understanding of this molecule's properties at the electronic level. The detailed protocols and interpretative framework provided herein serve as a valuable resource for scientists engaged in the design and development of novel therapeutics, ultimately contributing to the acceleration of the drug discovery process. The integration of such computational studies into modern drug development workflows is not merely an academic exercise but a critical component of a successful and efficient research and development strategy.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 1-(5-Fluoropyridin-3-yl)ethanone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 1-(5-Fluoropyridin-3-yl)ethanone, a key building block in contemporary drug discovery. The pyridine scaffold is a prevalent motif in a myriad of pharmaceutical agents, and the introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This document provides a step-by-step methodology, explains the chemical principles underpinning the experimental choices, and offers insights gleaned from extensive laboratory experience to ensure a high rate of success for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The 5-fluoropyridin-3-yl moiety, in particular, is a valuable pharmacophore. The synthesis of its acetyl derivative, this compound, provides a versatile intermediate for further chemical elaboration, enabling the construction of complex molecular architectures for novel therapeutics. This protocol focuses on a reliable synthetic route utilizing a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points towards the formation of the carbon-carbon bond between the pyridine ring and the acetyl group. A Grignard reaction is an ideal candidate for this transformation. The synthesis will, therefore, involve the preparation of a 5-fluoropyridin-3-yl Grignard reagent from a suitable halo-precursor, followed by its reaction with an appropriate acetylating agent.

Experimental Protocol: Grignard-Mediated Synthesis

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes at each stage.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-5-fluoropyridine≥98%Commercially AvailableStore under inert atmosphere.
Magnesium turningsHigh PurityCommercially AvailableActivate before use.
IodineACS ReagentCommercially AvailableFor Grignard initiation.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableEssential for Grignard reaction success.
Acetic Anhydride≥99%Commercially AvailableUse freshly opened or distilled.
Diethyl etherAnhydrousCommercially AvailableFor extraction.
Saturated Ammonium Chloride (NH₄Cl)ACS ReagentPrepared in-houseFor quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercially AvailableFor drying the organic phase.
Step-by-Step Synthesis

Step 1: Preparation of the Grignard Reagent (5-Fluoropyridin-3-yl)magnesium bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure all moisture is removed.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors of iodine are observed. This process etches the magnesium surface, removing the passivating oxide layer.

  • Initiation: Add a small portion of a solution of 3-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF via the dropping funnel to the activated magnesium.

  • Exothermic Reaction: The initiation of the Grignard reaction is indicated by a gentle reflux and the disappearance of the iodine color.[1] If the reaction does not start, gentle warming may be required.

  • Addition of Substrate: Once the reaction has initiated, add the remaining solution of 3-bromo-5-fluoropyridine dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy mixture.

Step 2: Acylation to form this compound

  • Cooling: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions and the formation of byproducts.[2]

  • Addition of Acetylating Agent: Slowly add a solution of acetic anhydride (1.1 equivalents) in anhydrous THF to the cooled Grignard solution via the dropping funnel. Maintain the temperature below -60 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Quenching: Slowly add saturated aqueous ammonium chloride solution to the reaction mixture at -78 °C to quench any unreacted Grignard reagent.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_Grignard_Formation Step 1: Grignard Reagent Formation cluster_Acylation Step 2: Acylation cluster_Purification Step 3: Work-up & Purification A Activate Mg with I₂ B Add 3-Bromo-5-fluoropyridine in THF A->B Initiation C Reflux to form Grignard Reagent B->C Exothermic Reaction D Cool to -78 °C C->D E Add Acetic Anhydride in THF D->E Controlled Addition F Reaction at -78 °C E->F Formation of Ketone G Quench with NH₄Cl F->G H Extract with Diethyl Ether G->H I Column Chromatography H->I J Pure Product I->J

References

The Strategic Application of 1-(5-Fluoropyridin-3-yl)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Fluorinated Pyridines in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] The pyridine ring, a prevalent motif in numerous FDA-approved drugs, serves as a versatile scaffold for engaging with biological targets.[4] When functionalized with fluorine, as in the case of 1-(5-Fluoropyridin-3-yl)ethanone, this building block becomes a highly valuable precursor for the synthesis of next-generation therapeutics, particularly in oncology and inflammatory diseases.

This compound combines three key structural features: a pyridine ring, known for its ability to form crucial hydrogen bonds and act as a bioisostere for other aromatic systems; a fluorine atom, which can enhance binding affinity and block metabolic degradation; and a reactive ethanone group, which serves as a synthetic handle for constructing more complex molecular architectures. This application note will detail the utility of this intermediate in the synthesis of potent and selective kinase and COX-2 inhibitors, providing detailed protocols for researchers in drug development.

Application I: Synthesis of Novel c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation linked to tumor growth and metastasis.[5][6] Many potent c-Met inhibitors feature a substituted pyridine or quinoline core that interacts with the kinase hinge region.[5][7] this compound is an ideal starting material for creating novel heterocyclic systems designed to target c-Met.

Workflow for c-Met Inhibitor Synthesis

The following workflow outlines a plausible synthetic route to a potential c-Met inhibitor, starting from this compound. The strategy involves a Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by cyclization with a substituted hydrazine to generate a pyrazole core.

cMet_Workflow start This compound inter1 1-(5-Fluoropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one start->inter1 DMF-DMA, 120°C inter2 Substituted Pyrazolyl-Pyridine inter1->inter2 Hydrazine derivative, EtOH, Reflux final Potential c-Met Inhibitor inter2->final Further functionalization (e.g., Suzuki Coupling) COX2_Pathway start This compound inter1 2-Bromo-1-(5-fluoropyridin-3-yl)ethanone start->inter1 CuBr₂, EtOAc/CHCl₃, Reflux final Key COX-2 Intermediate inter1->final Reaction with 2-aminopyridine derivative

References

The Strategic Role of 1-(5-Fluoropyridin-3-yl)ethanone in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridines in Modern Agrochemicals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties of the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and overall efficacy of crop protection agents.[1] Within this context, fluorinated pyridine derivatives have emerged as a particularly valuable class of intermediates. Their inherent biological activity and versatile chemical reactivity make them ideal building blocks for a new generation of high-performance fungicides, insecticides, and herbicides.

This guide provides an in-depth exploration of the application of a key fluorinated pyridine intermediate, 1-(5-Fluoropyridin-3-yl)ethanone , in the synthesis of potent agrochemical fungicides. We will delve into the strategic rationale behind its use, detailed synthetic protocols, and the underlying chemical principles that govern its transformation into highly active fungicidal compounds.

Core Intermediate: this compound

This compound is a versatile building block characterized by a fluorinated pyridine ring and a reactive ketone functional group. This combination of features makes it an ideal starting material for the construction of complex heterocyclic systems with desirable agrochemical properties.

PropertyValueSource
Molecular Formula C₇H₆FNO[2]
Molar Mass 139.13 g/mol [2]
Appearance Off-white to yellow crystalline powder-
CAS Number 403-37-2-

The strategic placement of the fluorine atom at the 5-position of the pyridine ring is crucial. It modulates the electronic properties of the ring system, enhancing its interaction with biological targets and increasing its resistance to metabolic degradation. The ketone group, in turn, provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Synthetic Pathway to a Potent Fungicidal Pyrimidine

A key application of this compound in agrochemical research is its use as a precursor for the synthesis of fungicidal pyrimidine derivatives. The following multi-step synthesis illustrates a field-proven pathway to a potent fungicidal agent.

G A This compound C 1-(5-fluoropyridin-3-yl)-3- (dimethylamino)prop-2-en-1-one (Enaminone Intermediate) A->C Toluene, Reflux B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C F 4-(5-fluoropyridin-3-yl)-2,6- dimethylpyrimidine (Fungicidal Product) C->F Methanol, Reflux D Acetamidine hydrochloride D->F E Sodium methoxide E->F

Caption: Synthetic workflow from this compound to a fungicidal pyrimidine.

Part 1: Synthesis of the Enaminone Intermediate

The first critical step in this synthetic sequence is the formation of an enaminone intermediate, 1-(5-fluoropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one . This reaction proceeds through the condensation of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][4]

Causality of Experimental Choices:

  • DMF-DMA as a Reagent: DMF-DMA serves as a highly efficient one-carbon synthon and a dehydrating agent.[3] It reacts with the active methylene group of the ketone to form the enaminone without the need for harsh reaction conditions or the formation of stoichiometric byproducts.

  • Toluene as a Solvent: Toluene is an excellent solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at a temperature sufficient to drive the condensation to completion.

  • Reflux Conditions: Heating the reaction mixture to reflux ensures a sufficient reaction rate and facilitates the removal of the methanol byproduct, driving the equilibrium towards the formation of the desired enaminone product.

Detailed Protocol 1: Synthesis of 1-(5-fluoropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in toluene (5 mL per gram of starting material).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash with a small amount of cold toluene.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropyl alcohol to yield the pure enaminone as a crystalline solid.

Part 2: Cyclocondensation to the Pyrimidine Core

The enaminone intermediate is a versatile precursor for the synthesis of various heterocyclic systems. In this protocol, we will focus on its cyclocondensation with an amidine to form the target pyrimidine ring, a key scaffold in many commercial fungicides.[1][5]

Causality of Experimental Choices:

  • Acetamidine Hydrochloride as the Amidine Source: Acetamidine hydrochloride provides the necessary N-C-N fragment for the construction of the pyrimidine ring. The hydrochloride salt is stable and easy to handle.

  • Sodium Methoxide as a Base: Sodium methoxide is a strong base that is required to deprotonate the acetamidine hydrochloride, generating the free amidine in situ. The free amidine is the active nucleophile that participates in the cyclocondensation reaction.

  • Methanol as a Solvent: Methanol is an appropriate solvent as it readily dissolves the reactants and the base, and its boiling point is suitable for the reaction temperature.

Detailed Protocol 2: Synthesis of 4-(5-fluoropyridin-3-yl)-2,6-dimethylpyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend acetamidine hydrochloride (1.5 eq) and sodium methoxide (1.6 eq) in methanol (10 mL per gram of enaminone).

  • Reagent Addition: Add the 1-(5-fluoropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 65-75 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(5-fluoropyridin-3-yl)-2,6-dimethylpyrimidine.

Fungicidal Activity and Structure-Activity Relationship

Pyrimidine derivatives are a well-established class of fungicides.[1][6] The fungicidal activity of compounds such as 4-(5-fluoropyridin-3-yl)-2,6-dimethylpyrimidine stems from their ability to interfere with essential biochemical pathways in fungi, often by inhibiting specific enzymes. The presence of the fluorinated pyridine moiety is critical for this activity, as it enhances the molecule's binding affinity to the target site and improves its overall stability.

The structure-activity relationship (SAR) of this class of compounds reveals that modifications to the pyrimidine and pyridine rings can significantly impact their fungicidal potency and spectrum of activity. For instance, the nature and position of substituents on the pyrimidine ring can influence the compound's selectivity towards different fungal pathogens.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile intermediate in the discovery and development of new agrochemicals. Its strategic combination of a fluorinated pyridine core and a reactive ketone functionality provides a robust platform for the synthesis of a wide array of potent fungicidal agents. The synthetic pathway detailed in this guide, leading to the formation of a fungicidal pyrimidine, exemplifies the efficiency and elegance of modern synthetic strategies in agrochemical research. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of key building blocks like this compound is set to increase, paving the way for the next generation of innovative agrochemicals.

References

Application Notes and Protocols: Reactions of 1-(5-Fluoropyridin-3-yl)ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-(5-Fluoropyridin-3-yl)ethanone in Medicinal Chemistry

This compound is a key building block in modern drug discovery, prized for its role in the synthesis of complex molecules with significant therapeutic potential. The strategic placement of the fluorine atom and the ketone functionality on the pyridine ring provides a versatile scaffold for introducing a wide range of molecular diversity. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen influences the reactivity of the acetyl group, making it a prime target for various nucleophilic attacks. This reactivity profile has been exploited in the synthesis of numerous pharmaceutical agents, including kinase inhibitors for cancer therapy. A notable example is its use as an intermediate in the synthesis of Dabrafenib (Tafinlar®), a BRAF kinase inhibitor used to treat certain types of melanoma.[1][2][3] The ability to precisely modify this core structure through nucleophilic reactions is therefore of paramount importance to medicinal chemists.

This guide provides an in-depth exploration of the reactions of this compound with a variety of nucleophiles. It is designed to be a practical resource, offering not just procedural steps but also the underlying chemical principles and strategic considerations that inform experimental design.

Understanding the Reactivity of the Carbonyl Group

The carbonyl carbon of the acetyl group in this compound is electrophilic and thus susceptible to attack by nucleophiles. The adjacent pyridine ring, particularly with the electron-withdrawing fluorine atom, modulates this reactivity. Nucleophilic addition to the carbonyl is a fundamental transformation that can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the construction of more complex molecular architectures.

G cluster_0 General Nucleophilic Addition Start This compound Nucleophile Nucleophile (Nu-) Intermediate Tetrahedral Intermediate Product Addition Product

Caption: General workflow of nucleophilic addition to the ketone.

Key Nucleophilic Reactions and Protocols

This section details several important classes of nucleophilic reactions involving this compound, providing both the theoretical background and practical, step-by-step protocols.

Reductive Amination: Synthesis of Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in pharmaceutical synthesis.[4] The reaction proceeds via the initial formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and offers access to a diverse range of secondary and tertiary amines.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice. It is milder and more selective for the iminium ion over the ketone starting material than other reducing agents like sodium borohydride, minimizing side reactions such as the reduction of the starting ketone.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, which is suitable for the formation of the iminium intermediate and the subsequent reduction.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion by protonating the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water).

Protocol: Reductive Amination with a Primary Amine

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added the primary amine (1.1 eq) and acetic acid (0.1 eq).

  • Stirring: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes. The reaction is then stirred at room temperature for 12-24 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: Formation of the corresponding N-alkylated or N-arylated amine.

  • Potential Pitfalls: Incomplete reaction, formation of the alcohol byproduct from the reduction of the starting ketone.

  • Troubleshooting: If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) may be beneficial. If ketone reduction is significant, ensure the STAB is added after the imine formation is well underway.

Grignard Reaction: Carbon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[5] This reaction is highly effective for creating tertiary alcohols from ketones.

Causality of Experimental Choices:

  • Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential.[6] These solvents solvate the magnesium ion, stabilizing the Grignard reagent, and are unreactive towards it. The absence of water is critical as Grignard reagents are strong bases and will be quenched by even trace amounts of protic solvents.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature.

  • Workup: The reaction is quenched with an acidic aqueous solution (e.g., saturated ammonium chloride or dilute HCl) to protonate the resulting alkoxide and dissolve the magnesium salts.[5]

Protocol: Grignard Reaction with Phenylmagnesium Bromide

  • Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol). The solution is cooled to 0 °C under a nitrogen atmosphere.

  • Addition of Grignard Reagent: Phenylmagnesium bromide (1.2 eq, solution in THF) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Monitoring: The reaction is monitored by TLC or LC-MS.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Self-Validation:

  • Expected Outcome: Formation of the tertiary alcohol, 1-(5-fluoropyridin-3-yl)-1-phenylethanol.

  • Potential Pitfalls: Formation of biphenyl as a side product from the coupling of the Grignard reagent.[5] Incomplete reaction due to inactive Grignard reagent.

  • Troubleshooting: Use freshly prepared or titrated Grignard reagent. Ensure all glassware is scrupulously dried to prevent quenching of the reagent.

Wittig and Horner-Wadsworth-Emmons Reactions: Olefination

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are invaluable for the synthesis of alkenes from carbonyl compounds.[7][8][9][10] The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion. The HWE reaction is often preferred due to the higher nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate byproduct, which simplifies purification.[11][12]

Causality of Experimental Choices:

  • Base: A strong base is required to deprotonate the phosphonium salt (Wittig) or the phosphonate ester (HWE) to generate the reactive ylide or carbanion. Common bases include n-butyllithium, sodium hydride, or potassium tert-butoxide.[13][14]

  • Stereoselectivity (HWE): The HWE reaction with stabilized phosphonates generally favors the formation of the (E)-alkene.[11][12] This is a key advantage for controlling the geometry of the newly formed double bond.

  • Solvent: Anhydrous aprotic solvents like THF or DMF are typically used.

G cluster_1 Horner-Wadsworth-Emmons Reaction Workflow Phosphonate Phosphonate Ester Base Base (e.g., NaH) Carbanion Phosphonate Carbanion Ketone This compound Oxaphosphetane Oxaphosphetane Intermediate Alkene (E)-Alkene Product Byproduct Phosphate Byproduct

Caption: Key steps in the Horner-Wadsworth-Emmons olefination.

Protocol: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

  • Preparation of the Ylide: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (10 mL/mmol) at 0 °C under a nitrogen atmosphere is added triethyl phosphonoacetate (1.2 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Reaction with Ketone: A solution of this compound (1.0 eq) in anhydrous THF (5 mL/mmol) is added dropwise to the ylide solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Monitoring: Progress is monitored by TLC or LC-MS.

  • Workup: The reaction is quenched by the addition of water. The mixture is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the α,β-unsaturated ester.

Self-Validation:

  • Expected Outcome: Formation of the corresponding (E)-α,β-unsaturated ester.

  • Potential Pitfalls: Incomplete deprotonation of the phosphonate, low reactivity with sterically hindered ketones.

  • Troubleshooting: Ensure the sodium hydride is fresh and the solvent is rigorously dried. For less reactive ketones, a stronger base or higher reaction temperatures may be necessary.

Summary of Reaction Conditions

Reaction TypeNucleophileKey Reagents & ConditionsTypical Product
Reductive Amination Primary/Secondary AmineNaBH(OAc)₃, CH₂Cl₂, AcOH (cat.)Substituted Amine
Grignard Reaction Organomagnesium HalideAnhydrous THF or Et₂O, 0 °C to rtTertiary Alcohol
Wittig Reaction Phosphonium YlideStrong base (e.g., n-BuLi), Anhydrous THFAlkene
Horner-Wadsworth-Emmons Phosphonate CarbanionNaH or KOt-Bu, Anhydrous THF(E)-Alkene

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactions with various nucleophiles provide access to a wide array of functionalized pyridine derivatives that are crucial for the development of new therapeutic agents. A thorough understanding of the principles governing these reactions, coupled with carefully designed experimental protocols, is essential for researchers aiming to leverage the full synthetic potential of this important intermediate. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of these reactions in a research and development setting.

References

Application Notes and Protocols for the Catalytic Conversion of 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 1-(5-Fluoropyridin-3-yl)ethanol

The chiral alcohol 1-(5-fluoropyridin-3-yl)ethanol is a valuable building block in medicinal chemistry and drug development. The fluorine-substituted pyridine motif is a common feature in a wide array of biologically active molecules, imparting unique properties such as altered metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. The stereochemistry of the hydroxyl group is often critical for a compound's efficacy and safety, making the enantioselective synthesis of this alcohol a key challenge and a significant area of research. This guide provides detailed protocols for the catalytic conversion of the prochiral ketone, 1-(5-fluoropyridin-3-yl)ethanone, into its chiral alcohol counterparts, focusing on two powerful and widely adopted methodologies: biocatalytic asymmetric reduction using ketoreductases (KREDs) and asymmetric transfer hydrogenation.

Scientific Principles: A Tale of Two Catalytic Strategies

The conversion of a ketone to a chiral secondary alcohol necessitates the stereoselective addition of a hydride equivalent to the carbonyl group. This can be achieved with exquisite control using either enzymatic or organometallic catalysts.

Biocatalysis with Ketoreductases (KREDs): KREDs are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity.[1] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the source of the hydride. The enzyme's active site provides a chiral environment that orients the ketone substrate in a specific manner relative to the NADPH, leading to the preferential formation of one enantiomer of the alcohol.[2] For preparative-scale synthesis, an in-situ cofactor regeneration system is essential for economic viability. This is commonly achieved by using a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase, or by using glucose and glucose dehydrogenase (GDH).[3]

Asymmetric Transfer Hydrogenation (ATH): ATH is a powerful chemical method for the enantioselective reduction of ketones.[4][5] This technique employs a transition metal catalyst, typically based on ruthenium or rhodium, complexed with a chiral ligand. The hydrogen source is not molecular hydrogen (H₂) but rather a hydrogen donor molecule, most commonly isopropanol or a formic acid/triethylamine mixture.[4] The chiral ligand creates a sterically and electronically defined environment around the metal center, which directs the hydride transfer from the donor to one face of the ketone, resulting in a high enantiomeric excess of the desired alcohol.

Experimental Workflows

Workflow 1: Biocatalytic Asymmetric Reduction

This protocol describes a general procedure for the screening of ketoreductases and a representative preparative scale reaction.

Biocatalytic_Reduction_Workflow cluster_screening KRED Screening cluster_prep_scale Preparative Scale Synthesis Screening_Start Prepare microtiter plate with different KREDs Add_Substrate Add this compound, cofactor, and regeneration system Screening_Start->Add_Substrate Incubate Incubate with shaking Add_Substrate->Incubate Analyze Analyze conversion and enantiomeric excess (ee) by chiral GC/HPLC Incubate->Analyze Select_KRED Select optimal KRED Analyze->Select_KRED Prep_Start Set up reaction vessel with buffer and selected KRED Select_KRED->Prep_Start Scale-up Add_Reagents Add substrate, cofactor, and regeneration system Prep_Start->Add_Reagents Reaction Run reaction at controlled temperature and pH Add_Reagents->Reaction Workup Extract product with organic solvent Reaction->Workup Purify Purify by column chromatography Workup->Purify Characterize Analyze purity and ee by NMR and chiral HPLC Purify->Characterize

Caption: Workflow for biocatalytic reduction of this compound.

Protocol 1: Biocatalytic Asymmetric Reduction

Materials:

  • This compound

  • Ketoreductase (KRED) screening kit (e.g., from Codexis, Johnson Matthey, or similar)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (for cofactor regeneration with some KREDs)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • KRED Screening (Small Scale):

    • In a 96-well microtiter plate, prepare individual reaction mixtures for each KRED to be screened.

    • To each well, add:

      • 1 mg of the respective KRED lyopowder.

      • 1 mL of 100 mM potassium phosphate buffer (pH 7.0).

      • 1 mg NADP⁺.

      • 5 mg GDH.

      • 20 mg D-glucose.

    • Add 10 mg of this compound dissolved in a minimal amount of DMSO (e.g., 20 µL).

    • Seal the plate and incubate at 30°C with shaking (200 rpm) for 24 hours.

    • After 24 hours, quench the reaction by adding 1 mL of ethyl acetate to each well.

    • Extract the product by vigorous shaking, then centrifuge to separate the layers.

    • Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee).

  • Preparative Scale Synthesis (Example with selected KRED):

    • In a 250 mL round-bottom flask, dissolve the selected KRED (e.g., 200 mg of a suitable lyopowder) in 100 mL of 100 mM potassium phosphate buffer (pH 7.0).

    • Add NADP⁺ (20 mg), GDH (100 mg), and D-glucose (4 g).

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add 1 g of this compound.

    • Stir the reaction mixture at 30°C for 24-48 hours, monitoring the progress by TLC or HPLC.

    • Upon completion, extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure 1-(5-fluoropyridin-3-yl)ethanol.

Workflow 2: Asymmetric Transfer Hydrogenation

This protocol outlines a typical procedure for the asymmetric transfer hydrogenation of this compound using a ruthenium-based catalyst.

ATH_Workflow cluster_ath Asymmetric Transfer Hydrogenation Start Prepare catalyst solution (Ru-complex and chiral ligand) Add_Reagents Add substrate and hydrogen source (e.g., isopropanol) Start->Add_Reagents Reaction Heat reaction mixture under inert atmosphere Add_Reagents->Reaction Monitor Monitor reaction progress by TLC/HPLC Reaction->Monitor Workup Quench reaction and remove solvent Monitor->Workup Purify Purify by column chromatography Workup->Purify Characterize Analyze purity and ee by NMR and chiral HPLC Purify->Characterize

References

Application Note: Quantitative Analysis of 1-(5-Fluoropyridin-3-yl)ethanone by a Validated Reversed-Phase HPLC-UV Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 1-(5-Fluoropyridin-3-yl)ethanone, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. The primary method detailed is a robust, validated Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) protocol. This guide is designed for researchers, quality control analysts, and drug development professionals, offering step-by-step procedures for method implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices, self-validating system suitability checks, and protocols for full method validation are explained to ensure scientific integrity and regulatory compliance.

Introduction and Analytical Rationale

This compound (CAS: 342602-55-5, Formula: C₇H₆FNO) is a fluorinated pyridine derivative whose precise quantification is essential for ensuring purity, monitoring reaction kinetics, and performing quality control on starting materials and final products.[1][2][3] The presence of the aromatic pyridine ring and the ketone functional group provides a strong chromophore, making it an ideal candidate for analysis by HPLC with UV detection.

The method described herein employs reversed-phase chromatography, the most common mode of HPLC. This choice is predicated on the moderately polar nature of the analyte. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase, allowing for excellent separation based on the hydrophobic interactions between the analyte and the column. This approach is widely recognized for its robustness, versatility, and suitability for a broad range of small organic molecules.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₆FNOPubChem CID: 45079640[1]
Molecular Weight 139.13 g/mol PubChem CID: 45079640[1]
Boiling Point 213.2 °C at 760 mmHgSigma-Aldrich[3]
Physical Form SolidSigma-Aldrich[3]
Structure
alt text
PubChem CID: 45079640[1]

Primary Analytical Method: RP-HPLC-UV

This section details the instrumentation, reagents, and step-by-step protocols for the quantitative analysis of this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system is required. The conditions provided below are a robust starting point and may be adjusted as needed during method development and optimization.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalentStandard systems with reliable pumping and detection capabilities.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides sufficient hydrophobicity to retain the analyte and separate it from more polar impurities.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)Acetonitrile is a common organic modifier. Formic acid is added to control the pH and ensure the pyridine nitrogen is protonated, leading to sharper, more symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Detection Wavelength 265 nmThis wavelength is selected to maximize the absorbance of the pyridine ring system, thereby enhancing sensitivity.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any common impurities.
Reagent and Standard Preparation

Diluent: The mobile phase (Acetonitrile:Water, 50:50, v/v) should be used as the diluent to ensure compatibility and prevent peak distortion.

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard (purity >98%).

  • Transfer the standard to a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent. A typical concentration range for establishing linearity would be 1, 5, 25, 50, 100, and 150 µg/mL.

Sample Preparation Protocol
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of diluent to achieve a theoretical concentration within the validated calibration range (e.g., 50 µg/mL).

  • Vortex and/or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulate matter before injection.

Analytical Workflow Diagram

The general workflow for sample analysis is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare Standard Stock & Calibrants Inject Inject Standards & Samples StandardPrep->Inject SamplePrep Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) SamplePrep->Filter Filter->Inject SST Perform System Suitability Test (SST) SST->Inject If SST Passes Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte Concentration Integrate->Quantify CalCurve->Quantify Report Generate Final Report Quantify->Report

Caption: General HPLC analysis workflow.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure an analytical procedure is fit for its intended purpose, a comprehensive validation is required.[4] The following protocols are based on the ICH Q2(R2) guideline, which provides a framework for validating analytical procedures.[4][5][6][7]

System Suitability Test (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable part of the workflow.[4]

  • Procedure: Inject the working standard solution (e.g., 50 µg/mL) five or six times consecutively.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Specificity

Specificity demonstrates that the analytical signal is solely from the analyte of interest, without interference from impurities, degradation products, or matrix components.

  • Procedure:

    • Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.

    • Inject a solution of a known related impurity or a placebo sample, if available.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are adequately resolved from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank, placebo, and stressed samples. Peak purity analysis using a photodiode array (PDA) detector should confirm homogeneity.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Procedure: Prepare and inject the calibration standards (e.g., 1 to 150 µg/mL) in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

  • Procedure: Spike a known amount of analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration). Prepare each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

    • % Recovery = [(Measured Concentration - Initial Concentration) / Spiked Concentration] x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

A. Repeatability (Intra-assay Precision):

  • Procedure: Analyze six independent preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.

B. Intermediate Precision (Inter-assay Ruggedness):

  • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD of the combined results from both studies should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.

  • Acceptance Criteria:

    • LOD: S/N ratio is typically 3:1.

    • LOQ: S/N ratio is typically 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Validation Workflow Diagram

G Validation Method Validation Start Specificity Specificity (Blank, Placebo, Forced Degradation) Validation->Specificity Linearity Linearity & Range (Calibration Curve) Validation->Linearity Accuracy Accuracy (Spike/Recovery) Validation->Accuracy Precision Precision Validation->Precision Limits LOD & LOQ (S/N Ratio) Validation->Limits Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-Assay) Precision->Intermediate Repeatability->Report Intermediate->Report Limits->Report

Caption: Workflow for analytical method validation.

Expected Quantitative Results Summary

The following table summarizes the typical acceptance criteria for a validated HPLC method, providing a clear target for laboratory results.

Validation ParameterTypical Acceptance Criteria
System Suitability (%RSD) ≤ 2.0%
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
LOQ Precision (%RSD) ≤ 10%

Orthogonal Method Consideration: Gas Chromatography (GC)

For comprehensive characterization or as a secondary, orthogonal method, Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometric (GC-MS) detector is a viable alternative. Given the analyte's boiling point, it is thermally stable and volatile enough for GC analysis.

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.

  • Potential Conditions:

    • Column: A mid-polarity column such as a DB-5 (5% phenyl-methylpolysiloxane).

    • Detector: FID for routine quantification or MS for definitive identification and impurity profiling.[8][9]

  • Application: GC-MS can be particularly powerful for identifying unknown impurities by providing mass fragmentation patterns, complementing the quantitative data from HPLC.

Conclusion

The RP-HPLC-UV method detailed in this application note provides a reliable, robust, and accurate protocol for the quantification of this compound. The step-by-step guide for both analysis and validation, grounded in ICH principles, ensures that the method is fit for its intended purpose in a regulated research or quality control environment. Adherence to the system suitability and validation protocols will yield trustworthy data, critical for advancing drug development and manufacturing processes.

References

Application Note: 1-(5-Fluoropyridin-3-yl)ethanone as a Key Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluoropyridines in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors that target the ATP-binding site has revolutionized targeted therapy.[1][2] Within this field, the pyridine scaffold has emerged as a privileged structure, adept at mimicking the adenine ring of ATP to form critical hydrogen bond interactions with the kinase hinge region.[3]

The strategic introduction of fluorine into these scaffolds offers profound advantages. The high electronegativity of fluorine can modulate the basicity (pKa) of the pyridine nitrogen, which influences solubility and cell permeability. Furthermore, a C-F bond can enhance metabolic stability by blocking potential sites of oxidative metabolism and can form favorable orthogonal multipolar interactions with the target protein, often increasing binding affinity and selectivity.[4][5]

This application note details the utility of 1-(5-Fluoropyridin-3-yl)ethanone (CAS No: 1228666-06-3) as a versatile and strategic starting material for constructing potent kinase inhibitors. We provide a detailed, field-proven protocol for the synthesis of a key pyrazolopyridine intermediate, a core scaffold found in numerous inhibitors targeting kinases such as TYK2 and CDK2.[6][7]

Core Synthetic Strategy: From Ketone to Kinase Scaffold

The primary synthetic challenge is the efficient construction of a fused heterocyclic system that serves as the core of the kinase inhibitor. This compound is an ideal precursor for this transformation. Its ketone functional group provides a reactive handle for condensation reactions, while the fluoropyridine ring is carried through as a crucial element for hinge binding and modulation of physicochemical properties.

The workflow outlined below demonstrates a robust pathway from the starting ketone to a functionalized pyrazolopyridine, which can then be elaborated into a final inhibitor molecule through standard cross-coupling methodologies.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Elaboration to Final Inhibitor A This compound C Enaminone Intermediate A->C Condensation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E Pyrazolopyridine Core (e.g., 6-Fluoro-4-methyl-1H-pyrazolo[3,4-b]pyridine) C->E Cyclization D Hydrazine D->E F Halogenation (e.g., with NBS) E->F G Functionalized Pyrazolopyridine F->G I Final Kinase Inhibitor G->I Suzuki Coupling H Aryl Boronic Acid H->I

Caption: Synthetic workflow from starting material to final inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-4-methyl-1H-pyrazolo[3,4-b]pyridine

This protocol details the two-step synthesis of the core heterocyclic scaffold. The initial condensation reaction forms a key enaminone intermediate, which is then cyclized with hydrazine to yield the desired pyrazolopyridine.

Materials & Reagents:

ReagentSupplierCAS No.
This compoundSigma-Aldrich1228666-06-3
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Acros Organics4637-24-5
Toluene, AnhydrousFisher108-88-3
Hydrazine monohydrateSigma-Aldrich7803-57-8
EthanolFisher64-17-5
Ethyl AcetateFisher141-78-6
HexanesFisher110-54-3
Anhydrous Sodium SulfateFisher7757-82-6

Step-by-Step Procedure:

  • Formation of the Enaminone Intermediate:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 35.9 mmol, 1.0 equiv).

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (9.5 mL, 71.8 mmol, 2.0 equiv).

    • Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours.

    • Rationale: DMF-DMA acts as both a reagent and solvent, reacting with the ketone's alpha-methyl group to form the enaminone. The reaction is driven by the removal of methanol byproduct.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material spot should be consumed, and a new, more polar spot corresponding to the enaminone should appear.

    • Upon completion, cool the mixture to room temperature and remove the excess DMF-DMA under reduced pressure to yield the crude enaminone as a dark oil, which is used directly in the next step without further purification.

  • Cyclization to form the Pyrazolopyridine Core:

    • Dissolve the crude enaminone intermediate in ethanol (50 mL) in a 250 mL round-bottom flask.

    • Add hydrazine monohydrate (2.6 mL, 53.9 mmol, 1.5 equiv) dropwise at room temperature. The addition may be exothermic.

    • Rationale: Hydrazine acts as a binucleophile. It first attacks the enamine carbon, followed by an intramolecular cyclization onto the carbonyl carbon and subsequent dehydration to form the stable aromatic pyrazole ring.

    • After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 3 hours.

    • Monitor the reaction by TLC until the enaminone spot is no longer visible.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (Gradient: 20% to 80% Ethyl Acetate in Hexanes) to afford 6-Fluoro-4-methyl-1H-pyrazolo[3,4-b]pyridine as a pale yellow solid.

    • Expected Yield: 70-80% over two steps.

    • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and LC-MS. (Expected M+H⁺: 152.06).

Protocol 2: Elaboration via Suzuki Coupling

This protocol provides a general method for attaching an aryl or heteroaryl group to the pyrazolopyridine core, a key step in exploring structure-activity relationships (SAR).[8][9] This requires prior halogenation (e.g., bromination at the 3-position with N-Bromosuccinimide), which is a standard procedure.

Materials & Reagents:

ReagentSupplierCAS No.
3-Bromo-6-fluoro-4-methyl-1H-pyrazolo[3,4-b]pyridine(Synthesized)-
Aryl/Heteroaryl Boronic AcidCombi-BlocksVaries
Pd(PPh₃)₄ (Tetrakis)Strem14221-01-3
Potassium Carbonate (K₂CO₃)Fisher584-08-7
1,4-Dioxane / Water (4:1 mixture)FisherVaries

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-6-fluoro-4-methyl-1H-pyrazolo[3,4-b]pyridine (200 mg, 0.87 mmol, 1.0 equiv), the desired aryl boronic acid (1.04 mmol, 1.2 equiv), and potassium carbonate (240 mg, 1.74 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL).

  • Add the palladium catalyst, Pd(PPh₃)₄ (50 mg, 0.043 mmol, 0.05 equiv).

  • Rationale: The palladium catalyst facilitates the cross-coupling reaction. The base is required to activate the boronic acid for transmetalation to the palladium center. A phosphine ligand (from the catalyst) stabilizes the palladium complex throughout the catalytic cycle.[8]

  • Heat the reaction mixture to 90 °C under argon for 12-18 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting bromide.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Application in Kinase Signaling

The pyrazolopyridine scaffold synthesized is a core component of inhibitors targeting various kinases. For example, it is a key feature in inhibitors of the Janus kinase (JAK) family, which are central to cytokine signaling pathways involved in inflammation and immunity.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (e.g., TYK2) Receptor->JAK Dimerization & Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->JAK ATP-Competitive Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Inhibitors built from the 6-Fluoro-4-methyl-1H-pyrazolo[3,4-b]pyridine core can act as ATP-competitive inhibitors of kinases like TYK2.[7] The fluoropyridine moiety typically orients towards the hinge region of the kinase, forming hydrogen bonds, while the substituted aryl group projects into a selectivity pocket, defining the inhibitor's potency and selectivity profile.[10]

Conclusion

This compound is a high-value starting material in medicinal chemistry for the synthesis of kinase inhibitors. Its structure allows for the straightforward and efficient construction of complex heterocyclic scaffolds like pyrazolopyridines. The protocols described herein provide a reliable and scalable route to a key intermediate that can be readily diversified. The inherent properties of the fluoropyridine ring—namely its ability to engage in hinge-binding and improve drug-like properties—make this building block an essential tool for researchers and drug development professionals aiming to create next-generation targeted therapies.

References

experimental procedure for the reduction of 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Reduction of 1-(5-Fluoropyridin-3-yl)ethanone: A Guide to Achiral and Asymmetric Methodologies

Abstract

The synthesis of chiral alcohols derived from heteroaromatic ketones is a cornerstone of modern medicinal chemistry. 1-(5-Fluoropyridin-3-yl)ethanol, in particular, serves as a critical chiral building block for a range of pharmacologically active molecules. This application note provides a comprehensive guide to the chemical reduction of its precursor, this compound. We present a detailed analysis of common achiral and state-of-the-art asymmetric reduction techniques, explaining the rationale behind procedural choices. A robust, step-by-step protocol for a standard sodium borohydride reduction is provided, alongside an overview of asymmetric methods for producing enantiomerically pure alcohol. This guide is intended for researchers, scientists, and drug development professionals seeking to implement reliable and scalable procedures for the synthesis of this key intermediate.

Introduction: Significance and Synthetic Strategy

The fluoropyridine moiety is a privileged scaffold in drug discovery, valued for its ability to modulate physicochemical properties such as metabolic stability and binding affinity. The secondary alcohol, 1-(5-Fluoropyridin-3-yl)ethanol, is a versatile intermediate used in the synthesis of compounds targeting a variety of receptors and enzymes. The reduction of the parent ketone, this compound, is the most direct route to this alcohol.

The primary challenge in this transformation is often not the reduction itself, but controlling the stereochemistry. Since biological systems are inherently chiral, the synthesis of a single enantiomer of the target alcohol is frequently required. This guide will therefore address both simple achiral reductions for generating racemic material and strategies for achieving high enantioselectivity.

Overview of Reduction Methodologies

The conversion of a ketone to a secondary alcohol can be accomplished through various reductive pathways. The choice of method depends critically on the desired outcome (racemic vs. enantiopure), scale, cost, and available equipment.

  • Hydride-Based Achiral Reduction: This is the most common and straightforward approach. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH) are powerful reducing agents. NaBH₄ is generally preferred due to its milder nature, higher functional group tolerance, and safer handling characteristics compared to LAH. It readily reduces ketones and aldehydes without affecting other sensitive groups. The reaction is typically performed in a protic solvent like methanol or ethanol.[1][2]

  • Catalytic Asymmetric Hydrogenation: For producing a single enantiomer, asymmetric catalysis is the industry standard. The Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts coordinated with chiral BINAP ligands, is a landmark achievement in this field.[3] This method offers high enantioselectivity (often >99% ee) and catalytic turnover numbers, making it highly efficient for large-scale synthesis.

  • Stoichiometric Chiral Reductants: Reagents can be prepared from borane complexed with chiral amino alcohols.[4] These modified borohydrides can deliver a hydride to one face of the ketone preferentially, inducing asymmetry in the product. While effective, these methods require stoichiometric amounts of the chiral auxiliary.

  • Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), has emerged as a powerful green chemistry approach.[5][6] These enzymes can operate under mild aqueous conditions and often provide exquisite enantioselectivity (>99.9% ee) and high conversions.[6]

Comparative Analysis of Reduction Strategies

The selection of a specific protocol is a trade-off between speed, cost, stereochemical control, and scalability.

Methodology Key Reagents/Catalyst Typical Yield Enantiomeric Excess (ee) Advantages Disadvantages
Achiral Hydride Reduction Sodium Borohydride (NaBH₄), Methanol>90%0% (Racemic)Fast, inexpensive, simple setup, high yield.[1]Produces a 1:1 mixture of enantiomers; requires chiral resolution if a single enantiomer is needed.
Catalytic Asymmetric Hydrogenation Ru-BINAP catalyst, H₂ gas>95%>95%Highly enantioselective, catalytic (low loading), scalable.[3]Requires specialized high-pressure equipment, expensive catalyst, may require optimization.
Stoichiometric Chiral Reductant Borane-amino alcohol complex70-90%80-95%Avoids high-pressure hydrogenation.[4]Requires stoichiometric chiral auxiliary, generates more waste, may have lower enantioselectivity.
Biocatalysis (KRED) Ketoreductase enzyme, co-factor (e.g., NAD(P)H)>95%>99%Extremely high enantioselectivity, green (aqueous, mild conditions), safe.[5]Requires screening for a suitable enzyme, potential substrate/product inhibition, can be costly at scale.

Detailed Experimental Protocol: Achiral Reduction with Sodium Borohydride

This protocol describes a standard, reliable procedure for the complete reduction of this compound to its corresponding racemic alcohol.

4.1. Materials and Equipment

  • Reagents: this compound, Sodium Borohydride (NaBH₄, 99%), Methanol (MeOH, anhydrous), Deionized Water, 1 M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (Brine) solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-water bath, thin-layer chromatography (TLC) plate (silica gel), separatory funnel, rotary evaporator, standard glassware.

4.2. Chemical Transformation Diagram

Caption: Reduction of the ketone to the corresponding secondary alcohol.

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.39 g, 10.0 mmol). Dissolve the ketone in 25 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent), visualizing with a UV lamp. The product alcohol will have a lower Rf value than the starting ketone.

  • Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Safety Note: Hydrogen gas is evolved during this step. Ensure adequate ventilation in a fume hood.[1] Continue adding acid until the solution is slightly acidic (pH ~6) and gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Add saturated NaHCO₃ solution to neutralize any remaining acid, and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude 1-(5-Fluoropyridin-3-yl)ethanol can be purified by flash column chromatography on silica gel to afford the final product as a colorless oil or a white solid.

Product Characterization

Confirming the identity and purity of the final product is a critical step.

  • ¹H NMR Spectroscopy: Successful reduction is confirmed by the disappearance of the acetyl methyl singlet (around δ 2.6 ppm) and the appearance of a doublet for the new methyl group (around δ 1.5 ppm) and a quartet for the new methine proton (CH-OH) (around δ 5.0 ppm). The hydroxyl proton (OH) will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The most telling change is the shift of the carbonyl carbon signal from ~197 ppm to an alcohol C-OH signal around ~65-70 ppm.

  • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretching band around 3300-3400 cm⁻¹ and the disappearance of the sharp C=O stretching band from the ketone at ~1690 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak (M+) or protonated molecular ion ([M+H]+) for C₇H₈FNO.

  • Chiral HPLC (for asymmetric synthesis): To determine the enantiomeric excess, the product must be analyzed on a chiral stationary phase column (e.g., Chiralcel OD or Chiralpak AD).[7] The two enantiomers will exhibit different retention times, and the ee can be calculated from the relative peak areas.

General Experimental Workflow

experimental_workflow Start Start: Weigh Reagents Setup Reaction Setup (Ketone in Solvent, 0 °C) Start->Setup Addition Add Reducing Agent (e.g., NaBH4) Setup->Addition Control Temperature Reaction Stir & Monitor (TLC) Addition->Reaction Workup Quench, Extract, & Dry Reaction->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, IR, MS, Chiral HPLC) Purify->Characterize Product Final Product Characterize->Product

Caption: General workflow for the reduction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(5-Fluoropyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and overcome common synthetic challenges.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The introduction of a fluorine atom onto the pyridine ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, the synthesis of this intermediate can be challenging, with common issues including low yields, incomplete reactions, and the formation of difficult-to-separate impurities. This guide will explore common synthetic routes and provide actionable solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two most prevalent and versatile methods for this synthesis are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds and is tolerant of a wide range of functional groups.[1][2] It typically involves the coupling of a pyridine halide (e.g., 3-bromo-5-fluoropyridine) with an acetylating agent in the form of a boronic acid or ester.

  • Grignard Reaction: This classic organometallic reaction involves the formation of a pyridyl Grignard reagent from a pyridine halide, which then reacts with an acetylating agent like acetic anhydride or acetyl chloride.[3][4] This method is powerful but can be sensitive to moisture and functional group compatibility.

Q2: My Suzuki-Miyaura coupling reaction is showing low conversion. What are the likely causes?

Low conversion in Suzuki-Miyaura coupling is a frequent issue. The primary culprits are typically related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure your catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, has not been improperly stored or exposed to air and moisture for extended periods.

  • Poor Quality Reagents: The purity of the boronic acid/ester and the halide is crucial. Impurities can interfere with the catalytic cycle.

  • Ineffective Base or Solvent System: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., 1,4-dioxane/water, DMF) is critical for the transmetalation step.[5] An inappropriate combination can stall the reaction.

  • Insufficient Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thoroughly degassing the reaction mixture with an inert gas like argon or nitrogen is essential.

Q3: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

Homocoupling is a common side reaction where the boronic acid couples with itself. This is often exacerbated by the presence of oxygen.

  • Rigorous Degassing: As mentioned above, minimizing oxygen is the most effective way to reduce homocoupling.

  • Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can sometimes help minimize its concentration at any given time, disfavoring the homocoupling pathway.

  • Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling than others. Experimenting with different phosphine ligands may be beneficial.

Q4: My Grignard reagent formation is sluggish or fails to initiate. What should I do?

Difficulty in forming the Grignard reagent is a classic problem in organic synthesis.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by gentle heating under vacuum, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane to initiate the reaction.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and all solvents are rigorously dried.[6]

  • Solvent Choice: Tetrahydrofuran (THF) is the most common solvent for Grignard reagent formation. Ensure it is anhydrous.

Q5: During the workup of my reaction, I'm getting a persistent emulsion. How can I resolve this?

Emulsions are common, especially in reactions involving pyridine derivatives and aqueous workups.

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes help to break up the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Troubleshooting Guide: Low Yield Diagnosis

When faced with a low yield, a systematic approach is necessary to identify and resolve the issue.

Troubleshooting Flowchart

G start Low Yield of This compound check_conversion Check Reaction Conversion (TLC, LC-MS, GC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete Reaction high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion Complete Reaction reagents Are Starting Materials and Reagents Pure? low_conversion->reagents workup Review Workup Procedure high_conversion->workup conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagent_no Purify/Replace Reagents reagents->reagent_no No catalyst Is the Catalyst Active? (For Suzuki) conditions->catalyst Yes condition_no Optimize Temp, Time, Concentration conditions->condition_no No grignard Was Grignard Formation Successful? (For Grignard) catalyst->grignard N/A or Yes catalyst_no Use Fresh Catalyst, Ensure Degassing catalyst->catalyst_no No grignard_no Ensure Anhydrous Conditions, Activate Mg grignard->grignard_no No purification Review Purification Method workup->purification workup_issue Product Loss During Extraction/Washes? workup->workup_issue purification_issue Product Loss During Chromatography? purification->purification_issue

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low or No Conversion (Suzuki) Inactive catalyst due to oxygen exposure.Use a fresh batch of palladium catalyst. Ensure the reaction mixture is thoroughly degassed with an inert gas (Ar or N₂) before heating.[5]
Incorrect base or solvent.Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/H₂O, DMF, toluene). The base is crucial for the transmetalation step.[5][7]
Low or No Conversion (Grignard) Failure to form the Grignard reagent.Ensure all glassware is oven-dried and solvents are anhydrous. Activate magnesium with iodine or 1,2-dibromoethane.
Incompatible functional groups.The Grignard reagent is a strong base and nucleophile. Ensure no acidic protons (e.g., -OH, -NH, -COOH) are present on the substrate.
Multiple Unidentified Byproducts Side reactions due to high temperature.Run the reaction at a lower temperature for a longer period. Monitor progress by TLC or LC-MS to find the optimal balance.
Decomposition of starting material or product.Check the stability of your starting materials and product under the reaction conditions. Consider a milder base or catalyst system.
Low Isolated Yield After Purification Product is partially soluble in the aqueous phase.Perform multiple extractions (3-4 times) with the organic solvent. Saturate the aqueous layer with brine to decrease the polarity and improve partitioning.
Product loss on silica gel column.Deactivate the silica gel with triethylamine (1-2% in the eluent) to prevent the acidic silica from retaining the basic pyridine product. Alternatively, use alumina for chromatography.

Detailed Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for your specific setup.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification a 1. Combine Halide, Boronic Ester, and Base in a Schlenk Flask b 2. Evacuate and Backfill with Inert Gas (3x) a->b c 3. Add Degassed Solvent and Pd Catalyst b->c d 4. Heat Reaction Mixture (e.g., 80-100 °C) c->d e 5. Monitor Progress (TLC, LC-MS) d->e f 6. Cool, Dilute with Water, and Extract e->f g 7. Wash Organic Layer, Dry, and Concentrate f->g h 8. Purify by Column Chromatography g->h

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[5]

Materials:

  • 3-Bromo-5-fluoropyridine (1.0 eq)

  • (1-Ethoxyvinyl)tributylstannane or an appropriate acetylating boronic ester (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a dry Schlenk flask, add 3-bromo-5-fluoropyridine, the boronic acid/ester, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst System Comparison for Suzuki Coupling
Catalyst SystemTypical Loading (mol%)LigandBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄ 2-5TriphenylphosphineK₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-10070-85
Pd(OAc)₂ / SPhos 1-3SPhosK₃PO₄Toluene/H₂O90-11075-90
Pd(dppf)Cl₂ 1-3dppfCs₂CO₃DMF100-12070-88
Data extrapolated from performance with structurally similar compounds.[5]
Protocol 2: Synthesis via Grignard Reaction

This method requires strict anhydrous conditions.

Materials:

  • 3-Bromo-5-fluoropyridine (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (one small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Anhydride (-78 °C) (1.5 eq)

Procedure:

  • Place magnesium turnings in a dry three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of nitrogen until violet iodine vapors are visible, then cool to room temperature.

  • Add anhydrous THF to cover the magnesium.

  • Dissolve 3-bromo-5-fluoropyridine in anhydrous THF and add it to the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension.

  • If the reaction does not start (indicated by gentle bubbling and warming), gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, cool a solution of acetic anhydride in anhydrous THF to -78 °C (dry ice/acetone bath).

  • Slowly transfer the prepared Grignard reagent to the cold acetic anhydride solution via cannula. Maintain the temperature below -60 °C during the addition.[3]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the purification of 1-(5-Fluoropyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. This technical support center provides practical, field-tested advice for researchers and drug development professionals to overcome common challenges and ensure the highest purity for their downstream applications.

Welcome to our dedicated resource for troubleshooting the purification of this compound. This molecule, while crucial, presents a unique set of challenges owing to the electronic properties of its fluorinated pyridine ring. This guide is structured to address your questions logically, from frequently encountered issues to detailed, step-by-step protocols for robust purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when handling this compound.

Q1: My compound is streaking badly on my analytical TLC plate. What is the primary cause? A: Severe streaking or tailing on a silica gel TLC plate is a classic sign of strong interaction between your compound and the stationary phase.[1] The pyridine nitrogen in your molecule, although its basicity is reduced by the electron-withdrawing fluorine, is still sufficiently basic to interact with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, often irreversible binding leads to poor elution and significant tailing.

Q2: I'm observing a lower-than-expected yield after column chromatography. Is the compound decomposing on the silica gel? A: It's a strong possibility. While the carbon-fluorine bond is robust, some fluorinated pyridines can be sensitive to the acidic environment of standard silica gel, potentially leading to degradation.[1] This, combined with irreversible adsorption (streaking), can significantly reduce your isolated yield. Before assuming decomposition, first, address the interaction with silica as described in the troubleshooting section.

Q3: Are there any specific safety precautions for handling this compound? A: Yes. As with any fluorinated organic compound, it is critical to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[1] Always consult the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures before beginning your work.

Q4: Can I use a simple aqueous workup to remove impurities? A: An aqueous workup is a fundamental first step. An acidic wash (e.g., with 1M HCl) is particularly effective for removing any non-polar, non-basic impurities by protonating your desired compound and pulling it into the aqueous layer. Conversely, a basic wash (e.g., with saturated NaHCO₃) can help remove acidic byproducts. However, be mindful that extreme pH conditions can sometimes lead to unwanted side reactions or hydrolysis with sensitive substrates.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides specific, actionable solutions to problems encountered during the purification process.

Challenge 1: Poor Separation during Column Chromatography

The most prevalent issue is the interaction of the basic pyridine moiety with acidic silica gel. The workflow below outlines a systematic approach to resolving this.

G start Start: Poor Separation (Tailing/Streaking on TLC) decision1 Is Tailing Severe? start->decision1 process1 Option 1: Neutralize Silica Gel - Slurry silica with eluent containing  0.5-1% Triethylamine (Et3N). - Pack and run column with the same  Et3N-doped eluent. decision1->process1 Yes decision2 Is the compound acid-sensitive? decision1->decision2 No process2 Option 2: Use an Alternative Stationary Phase - Alumina (basic or neutral). - C18 reverse-phase silica. process1->process2 If still poor end Result: Improved Peak Shape & Separation process1->end decision2->process1 Yes, try first process3 Option 3: Modify Eluent System - Add a polar, competitive solvent  like Methanol (1-5%) to a  DCM or EtOAc/Hexane system. decision2->process3 No process3->end

Caption: Troubleshooting workflow for poor chromatographic separation.

Challenge 2: Product Fails to Crystallize or Oils Out

Even after chromatography, obtaining a crystalline solid can be difficult.

Symptom: The purified product is a persistent oil or amorphous solid. Possible Cause 1: Residual Solvent: Trace amounts of high-boiling solvents (like DMF or DMSO) from the reaction or even chromatography solvents (like ethyl acetate) can inhibit crystallization.

  • Solution: Co-evaporate the product with a solvent in which it is highly soluble but that is more volatile, such as dichloromethane (DCM) or toluene, under reduced pressure. Repeat 2-3 times. For ultimate dryness, place the sample under high vacuum for several hours. Possible Cause 2: Minor Impurities: Even small amounts (<5%) of structurally similar impurities can disrupt the crystal lattice formation.[2]
  • Solution: Re-purify the material using a different technique. If you used chromatography, attempt recrystallization. If you used recrystallization, try a second pass on the column with a very shallow solvent gradient. Possible Cause 3: Inherent Properties: The molecule itself may have a low melting point or prefer an amorphous state.
  • Solution: Attempt crystallization from a wide range of solvents. A systematic screening is the most effective approach.[2]

Troubleshooting Summary Table
Problem Primary Suspected Cause Recommended Action(s)
Tailing/Streaking in ChromatographyStrong interaction with acidic silica gel.[1]1. Add 0.5-1% triethylamine to the eluent. 2. Use neutral alumina as the stationary phase.
Low Yield After ColumnIrreversible adsorption or decomposition on silica.[2]1. Neutralize silica gel before use.[2] 2. Use a less-polar eluent system to speed up elution.
Product is a Persistent OilResidual solvent or minor impurities.[2]1. Co-evaporate with DCM or Toluene. 2. Attempt recrystallization from various solvent systems.
Multiple Spots on TLC of "Pure" ProductTautomerism (less common for this structure) or on-plate decomposition.1. Spot the TLC plate and elute immediately. 2. Use a neutralized TLC plate (prepared with Et₃N).

Part 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for the purification of this compound.

Protocol 1: Optimized Flash Column Chromatography

This procedure is designed to mitigate the issues of tailing and product loss on silica gel.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)[3]

  • Triethylamine (Et₃N)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (EtOAc, HPLC Grade)

  • Glass column, flasks, and other standard glassware

Procedure:

  • Prepare the Eluent: Create your starting eluent mixture (e.g., 90:10 Hexanes:EtOAc) based on prior TLC analysis. To this mixture, add triethylamine to a final concentration of 0.5% v/v. Prepare a sufficient volume for the entire purification.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Add the triethylamine-doped eluent and stir to create a uniform slurry. This step ensures the silica is thoroughly neutralized.[2]

  • Pack the Column: Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the starting eluent and carefully pipette it onto the top of the column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 10% to 20% to 30% EtOAc in Hexanes, all containing 0.5% Et₃N).

  • Collection & Analysis: Collect fractions and analyze them by TLC (using a TLC plate developed in a jar containing the same Et₃N-doped eluent).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 2: Systematic Recrystallization

Recrystallization is an excellent method for purifying solids that are already relatively pure (>90%).[4]

Objective: To find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

Caption: Decision process for selecting a recrystallization solvent.

Scale-Up Procedure:

  • Place the crude material in an Erlenmeyer flask.

  • Add the chosen "good solvent" in small portions while heating the mixture to a gentle boil (use a hot plate and a stir bar).[4]

  • Continue adding the hot solvent just until all of the solid dissolves completely. Avoid adding excess solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining surface impurities.

  • Dry the crystals under vacuum to obtain the final, purified product.

References

Technical Support Center: Synthesis of 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Fluoropyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important building block. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing this ketone, each starting from a common commercially available precursor:

  • Organometallic Acylation Route: This approach typically begins with 3-bromo-5-fluoropyridine.[1] An organometallic intermediate (e.g., a Grignard or organolithium reagent) is formed via metal-halogen exchange, which is then acylated using an appropriate acetylating agent like acetic anhydride or N-acetylimidazole.

  • Carboxylic Acid Derivative Route: This pathway starts with 5-fluoronicotinic acid.[2][3] The carboxylic acid is first activated, often by converting it to an acyl chloride or a Weinreb amide, and then reacted with a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to yield the ketone.

Q2: Which synthetic route is generally preferred and why?

For laboratory-scale synthesis, the route starting from 3-bromo-5-fluoropyridine via a lithium-halogen exchange followed by acylation is often favored for its directness. However, it requires stringent anhydrous conditions and careful temperature control. The 5-fluoronicotinic acid route, particularly when proceeding through a Weinreb amide, offers superior control and often prevents the common side reaction of over-addition to form a tertiary alcohol. This makes the carboxylic acid route more robust and potentially more scalable, despite involving an extra step.

Q3: What is the single most critical parameter to control in these syntheses?

Regardless of the route, the absolute exclusion of water and atmospheric moisture is the most critical factor. Organometallic intermediates (Grignard and organolithium reagents) are extremely strong bases and will be instantly quenched by any protic source, leading to the formation of 5-fluoropyridine and a complete failure of the reaction. All glassware must be oven- or flame-dried, and all solvents and reagents must be rigorously anhydrous.

Troubleshooting Guide: Side Reactions & Solutions

Scenario 1: Grignard/Organolithium Route from 3-Bromo-5-fluoropyridine

Q: My reaction using 3-bromo-5-fluoropyridine is giving low to no yield of the desired ketone. My main observation is the recovery of starting material or the formation of 5-fluoropyridine.

This is a classic issue when working with pyridyl halides. The problem likely stems from the formation and stability of the organometallic intermediate.

A: Probable Causes & Step-by-Step Solutions

  • Cause: Failed Organometallic Reagent Formation. The C-Br bond in 3-bromo-5-fluoropyridine is less reactive than in its benzene analogues, and the nitrogen atom can interfere with Grignard reagent formation.

    • Troubleshooting Protocol 1: Optimizing Grignard Formation.

      • Activation: Place magnesium turnings in a flame-dried, three-neck flask under a strong argon atmosphere. Add a small crystal of iodine (I₂) and gently warm the flask with a heat gun until violet vapors are observed. This activates the magnesium surface.

      • Initiation: Add a small portion (approx. 5-10%) of your 3-bromo-5-fluoropyridine solution in anhydrous THF. The solution should turn cloudy and begin to gently reflux, indicating initiation. If it doesn't start, add a drop of 1,2-dibromoethane.

      • Execution: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Overheating can promote side reactions.

  • Cause: Protonolysis of the Organometallic Intermediate. As mentioned in the FAQ, any trace moisture will quench your reagent.

    • Troubleshooting Protocol 2: Ensuring Anhydrous Conditions.

      • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and assemble while hot under an argon stream.

      • Solvents: Use freshly distilled THF from sodium/benzophenone or purchase high-quality anhydrous solvent packaged under an inert atmosphere.

      • Reagents: Ensure the 3-bromo-5-fluoropyridine starting material is anhydrous. If necessary, dissolve it in a suitable solvent and dry over MgSO₄, filter, and remove the solvent in vacuo before use.

  • Cause: Competing Halogen-Metal Exchange. In reactions involving Grignard reagents and bromopyridines, an exchange can occur where the initially formed pyridylmagnesium halide reacts with remaining 3-bromo-5-fluoropyridine. This leads to the formation of pyridine (after quenching) and other byproducts.[4]

    • Solution: A switch to an organolithium intermediate via lithium-halogen exchange at low temperature is often more efficient and cleaner.

    • Troubleshooting Protocol 3: Lithium-Halogen Exchange.

      • Dissolve 3-bromo-5-fluoropyridine in anhydrous THF or Et₂O and cool the solution to -78 °C (dry ice/acetone bath).

      • Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise, keeping the internal temperature below -70 °C.

      • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete exchange.

      • Proceed immediately with the addition of your acetylating agent.

Scenario 2: Formation of Symmetrical Bipyridine Impurity

Q: I'm successfully forming an organometallic intermediate, but my final product is contaminated with a significant amount of 5,5'-difluoro-3,3'-bipyridine.

This byproduct arises from a Wurtz-type homocoupling reaction, where two organometallic molecules react with the starting halide or with each other.

A: Probable Causes & Step-by-Step Solutions

  • Cause: High Local Concentration of Reagents. This is particularly problematic during Grignard formation.

    • Solution: Employ "inverse addition," where the magnesium turnings are added portion-wise to the solution of the halide. More practically, ensure very slow, dropwise addition of the halide to the magnesium suspension to keep the concentration of the generated Grignard reagent low.

  • Cause: Reaction Temperature is Too High. Higher temperatures increase the rate of radical-mediated side reactions that can lead to homocoupling.

    • Solution: Maintain the lowest practical temperature for the reaction. For lithium-halogen exchange, -78 °C is critical. For Grignard formation, maintain a gentle reflux without excessive heating.

Workflow: Troubleshooting the Organometallic Route

G start Reaction Start: 3-Bromo-5-fluoropyridine check_yield Low or No Yield? start->check_yield no_yield Symptom: 5-Fluoropyridine or Starting Material Recovered check_yield->no_yield Yes bipyridine Symptom: Bipyridine Byproduct check_yield->bipyridine Byproduct Present? success Successful Synthesis check_yield->success No cause_quench Cause: Protonolysis by H2O no_yield->cause_quench Possible cause_fail Cause: Failed Reagent Formation no_yield->cause_fail Possible solution_quench Action: Ensure Rigorous Anhydrous Conditions (See Protocol 2) cause_quench->solution_quench solution_fail Action: Activate Mg w/ I2 Switch to n-BuLi at -78°C (See Protocols 1 & 3) cause_fail->solution_fail cause_homo Cause: Homocoupling bipyridine->cause_homo solution_homo Action: Slow Reagent Addition Maintain Low Temperature cause_homo->solution_homo

Caption: Troubleshooting Decision Tree for Organometallic Route.

Scenario 3: Carboxylic Acid Derivative Route from 5-Fluoronicotinic Acid

Q: I'm attempting the synthesis from 5-fluoronicotinic acid. After adding my methyl organometallic reagent, I get a complex mixture including a tertiary alcohol and unreacted starting material.

This outcome points to two distinct problems: over-addition of the nucleophile and incomplete activation of the carboxylic acid.

A: Probable Causes & Step-by-Step Solutions

  • Cause: Over-addition to the Ketone Product. Ketones are electrophilic and can react with a second equivalent of the organometallic reagent to form a tertiary alcohol upon workup. This is especially common with highly reactive reagents like methyllithium and when using an acyl chloride intermediate.

    • Solution: Use a Weinreb Amide Intermediate. The N,O-dimethylhydroxylamine (Weinreb) amide forms a stable, five-membered chelate with the organometallic reagent. This intermediate is stable to further attack and only collapses to the ketone upon acidic workup.

    • Troubleshooting Protocol 4: Weinreb Amide Synthesis and Reaction.

      • Amide Formation: To a solution of 5-fluoronicotinic acid, add 1.1 equivalents of oxalyl chloride with a catalytic amount of DMF in anhydrous DCM. Stir for 2-3 hours until gas evolution ceases. In a separate flask, prepare a solution of 1.2 equivalents of N,O-dimethylhydroxylamine hydrochloride and 2.5 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA) in DCM. Cool the amine solution to 0 °C and slowly add the freshly prepared acyl chloride solution. Allow to warm to room temperature and stir overnight. Purify the resulting Weinreb amide.

      • Ketone Formation: Dissolve the purified Weinreb amide in anhydrous THF and cool to 0 °C. Add 1.2 equivalents of methylmagnesium bromide (MeMgBr) dropwise. Stir for 1-2 hours at 0 °C. Quench the reaction carefully by adding saturated aqueous NH₄Cl solution. Extract, dry, and purify the desired ketone.

  • Cause: Incomplete Carboxylic Acid Activation. If the initial conversion to the acyl chloride or other activated species is incomplete, the organometallic reagent will simply deprotonate the remaining carboxylic acid, rendering both reagents inactive and leaving starting material behind.

    • Solution: Ensure Complete Activation. When forming an acyl chloride, use a slight excess of thionyl chloride or oxalyl chloride and allow sufficient reaction time. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot and analyzing by LCMS.

Mechanism: Why the Weinreb Amide Prevents Over-Addition

Caption: Comparison of Acyl Chloride vs. Weinreb Amide Reactivity.

Summary of Troubleshooting Strategies

Symptom Probable Cause Primary Recommendation Alternative Action
Low/No Yield (Organometallic Route)Reagent quenching by moistureRigorously dry all solvents, reagents, and glassware.Use freshly opened anhydrous solvents.
Low/No Yield (Organometallic Route)Failure of Grignard/Lithium formationSwitch from Grignard to n-BuLi at -78 °C.Use chemical activators like I₂ or 1,2-dibromoethane for Mg.
5,5'-Difluoro-3,3'-bipyridine byproductHomocoupling reactionMaintain low temperature (-78 °C for n-BuLi) and use slow addition.Use inverse addition for Grignard reactions.
Tertiary alcohol byproduct (Acid Route)Over-addition of organometallicConvert the carboxylic acid to a Weinreb amide before reaction.Use a less reactive organometallic, like an organocadmium reagent.
Unreacted Acid (Acid Route)Incomplete acid activationEnsure complete conversion to acyl chloride/Weinreb amide; monitor by IR or LCMS.Use a slight excess (1.1-1.2 eq) of the activating agent (e.g., oxalyl chloride).

References

Technical Support Center: Optimization of Reaction Conditions for 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis and optimization of 1-(5-Fluoropyridin-3-yl)ethanone. This key intermediate presents unique challenges due to the electronic properties of the fluoropyridine ring. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to explain the causality behind experimental choices, empowering you to rationalize and overcome synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The synthesis of this ketone is non-trivial. The primary approaches involve forming the carbon-carbon bond between the pyridine ring and the acetyl group. The three most common strategies, each with distinct advantages and challenges, are:

  • Grignard Reaction: This classic organometallic approach involves reacting a Grignard reagent derived from a 3-halo-5-fluoropyridine (e.g., 3-bromo-5-fluoropyridine) with an acetylating agent like acetyl chloride or acetic anhydride.[1][2][3] It is a cost-effective and powerful method but requires stringent control of reaction conditions.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura type): This modern approach involves coupling a 5-fluoropyridin-3-ylboronic acid or its ester derivative with an acyl halide.[4] The Suzuki-Miyaura reaction is renowned for its high functional group tolerance and generally good yields but requires careful selection of the catalyst, ligand, and base.[5][6][7]

  • Friedel-Crafts Acylation: This involves the direct acylation of a 3-fluoropyridine substrate using an acylating agent and a Lewis acid catalyst (e.g., AlCl₃).[8][9] However, this route is exceptionally challenging for electron-deficient heterocycles like pyridine and is often not a viable option.[3]

Q2: Why is the Friedel-Crafts acylation approach so difficult for this molecule?

A2: The difficulty stems from two core electronic factors:

  • Ring Deactivation: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a strongly electron-withdrawing fluorine atom further deactivates the ring, making it highly resistant to electrophilic aromatic substitution, which is the mechanism of the Friedel-Crafts reaction.[3][9]

  • Lewis Acid Complexation: Friedel-Crafts reactions require a strong Lewis acid catalyst (e.g., AlCl₃).[8] In this case, the Lewis acid will preferentially coordinate with the basic lone pair of electrons on the pyridine nitrogen. This complexation adds a formal positive charge to the ring, deactivating it even further and effectively shutting down the desired reaction.[3]

Q3: Which synthetic route do you generally recommend for scalability and reliability?

A3: For a balance of reliability, scalability, and cost-effectiveness, the Grignard reaction is often the preferred starting point, provided that the necessary anhydrous conditions and temperature control can be rigorously maintained. While palladium-catalyzed methods offer excellent functional group tolerance, the cost of the catalyst and ligands can be a consideration for large-scale synthesis.[6] The Grignard route, while sensitive, relies on more traditional and economical reagents.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems encountered during the synthesis of this compound, focusing on the two most viable synthetic routes.

Issue 1: Low or No Product Yield in Grignard-Based Synthesis

The reaction of 3-bromo-5-fluoropyridine with magnesium to form the Grignard reagent, followed by acylation, is a critical sequence. Failure here is common but addressable.

Potential Causes & Recommended Solutions
Cause Scientific Rationale Recommended Solutions & Protocol Adjustments
Failure of Grignard Formation The C-Br bond on the electron-deficient pyridine ring is less reactive than in typical aryl bromides. Magnesium surfaces can be passivated by an oxide layer, preventing initiation.[3]1. Activation of Magnesium: Use oven-dried glassware. Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. A gentle warming with a heat gun may be required to initiate the reaction. 2. Strictly Anhydrous Conditions: Ensure all solvents (THF, diethyl ether) and glassware are rigorously dried. Any trace of moisture will quench the Grignard reagent as it forms.[3]
Side Reaction with Acylating Agent Grignard reagents are highly nucleophilic and can add twice to acyl chlorides, forming a tertiary alcohol. They can also react with the ketone product.1. Use Acetic Anhydride: Acetic anhydride is generally less reactive than acetyl chloride and can provide better selectivity for the ketone.[2] 2. Inverse Addition: Slowly add the prepared Grignard reagent solution to a cold (-78 °C to 0 °C) solution containing an excess of the acetylating agent (e.g., acetic anhydride).[2] This ensures the Grignard reagent is always the limiting reagent, minimizing the chance of over-addition.
Low Reagent Stability Pyridyl Grignard reagents can be less stable than their phenyl counterparts and may decompose upon prolonged standing or at elevated temperatures.1. Use Freshly Prepared Reagent: Use the Grignard reagent immediately after its formation is complete. 2. Maintain Low Temperature: Keep the reaction temperature low during formation (e.g., gentle reflux in THF) and especially during the acylation step.

Troubleshooting Workflow: Grignard Synthesis

start Low/No Product check_grignard Verify Grignard Formation (Quench aliquot with I₂) start->check_grignard no_grignard No Grignard Formed check_grignard->no_grignard Fails grignard_ok Grignard Formed check_grignard->grignard_ok Succeeds activate_mg Activate Mg (I₂, heat, dibromoethane) no_grignard->activate_mg dry_system Ensure Anhydrous Conditions no_grignard->dry_system check_acylation Review Acylation Step grignard_ok->check_acylation inverse_addition Use Inverse Addition & Low Temp (-78°C) check_acylation->inverse_addition change_reagent Switch to Acetic Anhydride check_acylation->change_reagent

Caption: Troubleshooting logic for Grignard reaction failure.

Issue 2: Poor Performance in Suzuki-Miyaura Cross-Coupling

This route offers precision but is sensitive to multiple parameters. Low yield often points to suboptimal catalyst, base, or solvent conditions.

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd2_halide 1. Oxidative     Addition pd2_r2 R¹-Pd(II)L₂-R² pd2_halide->pd2_r2 2. Transmetalation pd2_r2->pd0 product R¹-R² (Desired Ketone) pd2_r2->product 3. Reductive     Elimination r1x Acyl-Cl (R¹-X) r1x->pd2_halide r2by2 Pyridyl-B(OR)₂ (R²-BY₂) r2by2->pd2_r2 base Base (e.g., K₂CO₃) base->pd2_r2 key1 Catalyst Species key2 Reagents key3 Product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.[7]

Optimization Parameters for Suzuki Coupling
Parameter Rationale & Common Issues Recommendations
Catalyst/Ligand The rate of oxidative addition and reductive elimination is highly dependent on the palladium source and the steric/electronic properties of the phosphine ligand. Ineffective catalysts are a primary cause of failure.[5][7]- Screen Catalysts: Start with Pd(PPh₃)₄ or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand. - Screen Ligands: For challenging couplings, consider more electron-rich and bulky ligands like Xantphos or SPhos.[10]
Base The base is crucial for activating the boronic acid/ester for transmetalation. An incorrect choice can lead to slow reaction or decomposition of the starting material (protodeboronation).[5][7]- Screen Bases: K₂CO₃ is a good starting point.[11] For less reactive systems, stronger bases like Cs₂CO₃ or K₃PO₄ may be required.[10] Use of KF can also be effective, particularly with pyridyl boronates.[5]
Solvent The solvent must solubilize all components and is often critical for reaction kinetics. Common choices include ethereal solvents or polar aprotic solvents.- Screen Solvents: 1,4-Dioxane is a common and effective solvent.[5][12] Other options to screen include THF, DMF, or toluene, often with the addition of water for the base.
Temperature Reaction rates are temperature-dependent. Insufficient heat can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or side reactions.- Optimize Temperature: Most Suzuki couplings run well between 80-110 °C.[10][11] If the reaction is slow, incrementally increase the temperature while monitoring for decomposition by TLC or LC-MS.

Recommended Protocol: Grignard Synthesis of this compound

This protocol is a generalized procedure based on established methods for analogous compounds and should be optimized for your specific laboratory conditions and scale.[1][2]

Safety Precaution: Grignard reactions are highly exothermic and moisture-sensitive. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Materials:

  • 3-Bromo-5-fluoropyridine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Anhydride

  • Iodine (crystal, for initiation)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: a. To a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). b. Add one small crystal of iodine. Gently warm the flask under vacuum with a heat gun to remove any adsorbed moisture and sublime the iodine, then backfill with nitrogen. c. Add a small portion of anhydrous THF to cover the magnesium. d. Dissolve 3-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. e. Add a small amount of the bromide solution to the magnesium. The reaction should initiate (slight bubbling, color change). If not, gentle warming may be required. f. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours.

  • Acylation Reaction: a. In a separate flask, add acetic anhydride (1.5 equivalents) to anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath. b. Slowly transfer the freshly prepared Grignard reagent solution from the first flask to the cold acetic anhydride solution via cannula, keeping the internal temperature below -60 °C. c. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. b. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

References

Technical Support Center: Troubleshooting Reactions with 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Fluoropyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. The unique electronic properties of the fluoropyridine ring can present both opportunities and challenges in synthetic chemistry. This resource provides in-depth, field-proven insights to troubleshoot and optimize your reactions.

I. Understanding the Reactivity of this compound

This compound, with its electron-withdrawing fluorine atom and the pyridine nitrogen, possesses a distinct reactivity profile. The fluorine atom enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, but also influences the acidity of adjacent protons and the reactivity of the acetyl group. Understanding these nuances is key to successful experimentation.

II. Frequently Asked Questions (FAQs)

Q1: What are the key storage and handling recommendations for this compound?

A1: Like many fluorinated heterocyclic compounds, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is a solid at room temperature.[1] Ensure the container is tightly sealed to avoid moisture absorption, which can interfere with many reactions.

Q2: My reaction is not going to completion. What are the initial checks I should perform?

A2: Before delving into complex troubleshooting, always verify the basics:

  • Reagent Purity: Confirm the purity of your this compound and other reagents via techniques like NMR or LC-MS. Impurities can poison catalysts or lead to side reactions.

  • Solvent Quality: Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions like Grignard additions or metal-catalyzed cross-couplings.

  • Inert Atmosphere: For oxygen-sensitive reactions, confirm that your system was properly purged with an inert gas.

  • Temperature Control: Verify the accuracy of your temperature monitoring and control equipment.

III. Troubleshooting Specific Reaction Failures

This section addresses common issues encountered in specific reaction types involving this compound.

Scenario 1: Failed or Low-Yield Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the electronic nature of fluoropyridines can influence its success.[2][3][4]

Q3: I am attempting a Suzuki coupling with a boronic acid, but I am only recovering starting material or observing significant side products like homocoupling and dehalogenation. What could be the problem?

A3: This is a frequent challenge. The electron-deficient nature of the fluoropyridine ring can make oxidative addition, a key step in the catalytic cycle, more facile.[5] However, other factors can lead to reaction failure.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low Yield/No Reaction catalyst Catalyst/Ligand Choice start->catalyst base Base Selection catalyst->base solvent Solvent System base->solvent boronic_acid Boronic Acid/Ester Stability solvent->boronic_acid temp Reaction Temperature boronic_acid->temp success Successful Coupling temp->success

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is often the most critical parameter.

    • Rationale: The choice of palladium catalyst and phosphine ligand is crucial for an efficient catalytic cycle.[3] For electron-deficient halides, bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps.[6]

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄ and observing issues, consider switching to a more robust system. Buchwald-Hartwig type ligands (e.g., SPhos, XPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst) are often more effective.[6][7]

  • Base Selection: The choice and quality of the base are paramount.

    • Rationale: The base activates the boronic acid for transmetalation.[4] An inappropriate base can lead to decomposition of starting materials or the catalyst.

    • Recommendation: Potassium carbonate (K₂CO₃) is a common choice, but for challenging couplings, consider stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2] Ensure the base is finely powdered and anhydrous.

  • Solvent System: The solvent influences solubility and reaction kinetics.

    • Rationale: Poor solubility of reactants can hinder the reaction.[8] The presence of water is often necessary for the transmetalation step, but excess water can lead to boronic acid decomposition.[8]

    • Recommendation: A mixture of an organic solvent and water is typical (e.g., dioxane/water, THF/water, or toluene/water).[2][7] If solubility is an issue, DMF can be a good alternative, but be mindful of potential side reactions at high temperatures.[8]

  • Boronic Acid/Ester Stability: Boronic acids can be unstable under reaction conditions.

    • Rationale: Protodeboronation (cleavage of the C-B bond) is a common side reaction, especially with electron-deficient boronic acids.[8]

    • Recommendation: Consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable. Alternatively, a slow addition of the boronic acid can sometimes mitigate decomposition.

Parameter Standard Conditions Troubleshooting Alternatives Rationale for Change
Catalyst Pd(PPh₃)₄Pd₂(dba)₃/SPhos, XPhos Pd G4Enhanced activity for challenging substrates.[7]
Base K₂CO₃Cs₂CO₃, K₃PO₄Stronger bases can facilitate transmetalation.[2]
Solvent Dioxane/H₂OToluene/H₂O/EtOH, DMFImproved solubility and reaction rates.[7][8]
Scenario 2: Inefficient or Failed Reductive Amination

Reductive amination is a key transformation for introducing amine functionalities. The ketone in this compound can be targeted for this reaction.

Q4: My reductive amination reaction with this compound and a primary/secondary amine is giving low yields of the desired product. What should I investigate?

A4: Incomplete imine/enamine formation or inefficient reduction are the most likely culprits.

Troubleshooting Workflow: Reductive Amination

start Low Yield Reductive Amination imine_formation Imine/Enamine Formation start->imine_formation reducing_agent Reducing Agent imine_formation->reducing_agent ph_control pH Control reducing_agent->ph_control workup Reaction Workup ph_control->workup success Successful Amination workup->success

Caption: Troubleshooting Decision Tree for Reductive Amination.

Detailed Troubleshooting Steps:

  • Optimize Imine/Enamine Formation: This is the first and often rate-limiting step.

    • Rationale: The formation of the iminium ion intermediate is crucial for the subsequent reduction. This step is often acid-catalyzed but can be reversible.

    • Recommendation:

      • Dehydrating Agent: Use a dehydrating agent like molecular sieves or magnesium sulfate to drive the equilibrium towards imine formation by removing the water byproduct.

      • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the ketone starting material.

    • Rationale: A reducing agent that is too harsh will simply reduce the starting ketone to the corresponding alcohol. A reagent that is too mild may not be effective.

    • Recommendation: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. If you are using a harsher reagent like sodium borohydride (NaBH₄), it may be prematurely reducing your ketone.

  • pH Control: The reaction pH is critical.

    • Rationale: Imine formation is favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, the acid catalysis for imine formation will be ineffective.

    • Recommendation: Monitor and adjust the pH of your reaction mixture. The use of STAB often self-regulates the pH to an appropriate range.

Parameter Common Issue Recommended Solution Scientific Principle
Imine Formation Incomplete conversionAdd molecular sieves or a catalytic amount of acetic acid.Le Chatelier's principle; acid catalysis of carbonyl addition.
Reducing Agent Ketone reduction side productUse a milder, more selective reagent like STAB.STAB is less reactive towards ketones than iminium ions.
pH Suboptimal pHMaintain a pH of 4-6.Balances amine nucleophilicity and carbonyl protonation.
Scenario 3: Nucleophilic Aromatic Substitution (SNAr) Issues

The fluorine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution, especially given the activating effect of the acetyl group and the pyridine nitrogen.

Q5: I am trying to displace the fluorine atom with a nucleophile, but the reaction is sluggish or fails. How can I promote this transformation?

A5: While the fluorine atom does activate the ring to nucleophilic attack, the conditions must be carefully optimized.

Troubleshooting Steps for SNAr:

  • Nucleophile Choice: The nucleophilicity of your reagent is key.

    • Rationale: A stronger nucleophile will react more readily.

    • Recommendation: If using a neutral nucleophile (e.g., an amine), consider deprotonating it first with a suitable base to form the more nucleophilic anion.

  • Solvent Selection: The solvent can dramatically affect the reaction rate.

    • Rationale: Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive.

    • Recommendation: If you are using a less polar solvent, switching to a polar aprotic one can significantly accelerate the reaction.

  • Temperature: SNAr reactions often require elevated temperatures.

    • Rationale: The formation of the Meisenheimer complex intermediate has a significant activation energy barrier.

    • Recommendation: Gradually increase the reaction temperature, monitoring for decomposition of your starting materials or product. Microwave irradiation can sometimes be effective in driving these reactions to completion under controlled conditions.[9]

IV. Purification of this compound and its Derivatives

Q6: I am having difficulty purifying my product. What are the recommended methods?

A6: The purification strategy will depend on the scale of your reaction and the nature of the impurities.

  • Column Chromatography: This is the most common method for small to medium-scale purification.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is generally effective.[10] The polarity of your eluent system will need to be optimized based on the polarity of your product.

  • Recrystallization: For larger quantities of solid products, recrystallization can be a highly effective purification technique.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for similar compounds include hexane/ethyl acetate, ethanol/water, or toluene.[10]

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification.

    • Procedure: Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The pyridine-containing compound will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and extracted with an organic solvent to recover the purified product. This is particularly useful for removing non-basic impurities.

V. Concluding Remarks

Successfully working with this compound requires a good understanding of its electronic properties and a systematic approach to troubleshooting. By carefully considering the choice of reagents, reaction conditions, and purification techniques, the challenges associated with this valuable building block can be overcome. This guide provides a starting point for optimizing your synthetic routes and achieving your research goals.

References

stability issues of 1-(5-Fluoropyridin-3-yl)ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(5-Fluoropyridin-3-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals who may encounter stability challenges with this compound, particularly under acidic conditions. Due to the electronic properties of the fluoropyridine ring, this intermediate can be susceptible to specific degradation pathways that may impact reaction yields, purification efficiency, and final product purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of heterocyclic chemistry and empirical observations.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Our goal is to provide not just a solution, but a clear explanation of the underlying chemical principles to empower you to make informed decisions in your work.

Question 1: I'm observing a new, more polar impurity in my HPLC/LC-MS analysis after performing an acidic workup on my reaction mixture. What is this impurity likely to be?

Answer: The most probable cause is the acid-promoted hydrolysis of the C-F bond on the pyridine ring. The new, more polar species is likely 1-(5-hydroxypyridin-3-yl)ethanone .

Causality and Mechanism: The pyridine ring's nitrogen atom is basic (pKa of the pyridinium ion is ~5.25) and is readily protonated in acidic media.[1] This protonation significantly increases the electrophilicity of the pyridine ring by enhancing its electron-deficient character. The positively charged ring becomes highly activated towards nucleophilic aromatic substitution (SNAr).

Water, although a weak nucleophile, can then attack the carbon atom bearing the fluorine substituent. Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond. Studies on other fluoropyridinyl compounds have confirmed that a key degradation pathway involves the nucleophilic substitution of fluorine with a hydroxyl group, a reaction that is dependent on pH and temperature.[2]

Below is a diagram illustrating this proposed degradation pathway.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Deprotonation A This compound B Pyridinium Ion (Protonated) A->B H+ (Acidic Media) C Meisenheimer-like Intermediate B->C + H2O D 1-(5-Hydroxypyridin-3-yl)ethanone C->D - H+, - F-

Caption: Proposed mechanism for acid-promoted hydrolysis.

Troubleshooting Steps:

  • Minimize Water Contact: If possible, use anhydrous acids or perform the reaction in aprotic solvents.

  • Lower Temperature: Perform the acidic workup at low temperatures (e.g., 0-5 °C) to reduce the rate of hydrolysis.

  • Reduce Exposure Time: Do not let your compound sit in acidic aqueous solutions for extended periods. Proceed with extraction immediately after quenching.

  • Use Weaker Acids: If your protocol allows, substitute strong mineral acids (e.g., HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid, citric acid) or use a buffered solution.

Question 2: My reaction yield is significantly lower than expected when using a strong Lewis or Brønsted acid catalyst. Could this be related to the stability of the starting material?

Answer: Yes, it is highly likely. The issue stems from the interaction of the acid with the pyridine nitrogen, which can lead to two primary problems: deactivation of the substrate and/or degradation.

Causality and Mechanism:

  • Deactivation: As a basic heterocycle, the pyridine nitrogen readily coordinates with Lewis acids or gets protonated by Brønsted acids.[1] This creates a formal positive charge on the ring, making it extremely electron-deficient. If your reaction requires the pyridine ring to act as a nucleophile or participate in an electrophilic substitution, this N-coordination/protonation will severely deactivate it. Pyridine itself is known to be less reactive than benzene towards electrophilic aromatic substitution for this reason.[3]

  • Enhanced Degradation: As explained in the previous question, N-protonation activates the ring for nucleophilic attack. If your reaction medium contains nucleophiles (including water, alcohols, or even some counter-ions), you risk promoting the SNAr degradation pathway.

Troubleshooting Steps:

  • Stoichiometry of Acid: If the acid is a catalyst, use the minimum effective catalytic amount. If it is a reagent, consider if a full equivalent is necessary.

  • Choice of Acid: Explore milder Lewis acids or consider acids that may not coordinate as strongly.

  • Protecting Groups: In complex syntheses, temporary protection of the pyridine nitrogen might be a viable, albeit longer, strategy.

  • Order of Addition: Add the acid slowly and at a reduced temperature to control the exotherm and minimize immediate, localized degradation.

The following workflow can help diagnose issues related to low yield in acid-catalyzed reactions.

G cluster_solutions_degradation Solutions for Degradation cluster_solutions_deactivation Solutions for Deactivation start Low Yield Observed in Acid-Catalyzed Reaction check_impurity Analyze Crude Mixture by LC-MS: Any Hydrolysis Product Present? start->check_impurity degradation Primary Issue is Degradation check_impurity->degradation Yes deactivation Primary Issue is Likely Deactivation check_impurity->deactivation No sol_deg1 Use Milder Acid degradation->sol_deg1 sol_deg2 Lower Reaction Temperature degradation->sol_deg2 sol_deg3 Reduce Reaction Time degradation->sol_deg3 sol_deact1 Screen Different Catalysts deactivation->sol_deact1 sol_deact2 Optimize Reagent Stoichiometry deactivation->sol_deact2 sol_deact3 Change Solvent System deactivation->sol_deact3 no_hydrolysis No significant hydrolysis product yes_hydrolysis Hydrolysis product detected

Caption: Troubleshooting workflow for low reaction yields.

Frequently Asked Questions (FAQs)

Q: What is the primary point of instability on the this compound molecule in acidic solution? A: The carbon-fluorine (C-F) bond is the most susceptible site. The instability is not due to the C-F bond itself, but rather the activation of the entire pyridine ring towards nucleophilic attack upon protonation of the ring nitrogen in an acidic medium.[1][2]

Q: Is the acetyl group susceptible to hydrolysis under these conditions? A: The acetyl group is generally stable under moderately acidic conditions. Cleavage of the acetyl group would typically require more forcing conditions, such as highly concentrated strong acids combined with high temperatures. Under the conditions where C-F bond hydrolysis is observed, the acetyl group is expected to remain intact.

Q: How does pH affect the stability of the compound? A: The rate of degradation is highly pH-dependent. Stability is lowest in strongly acidic conditions (pH < 3) due to the high concentration of the protonated, activated pyridinium species. As the pH increases towards neutral, the concentration of the pyridinium ion decreases, and the rate of hydrolytic degradation slows significantly. The compound is expected to have good stability in neutral to slightly basic conditions.

Q: Are there any solvents to avoid when working with this compound under acidic conditions? A: Avoid protic, nucleophilic solvents like water, methanol, or ethanol if possible, as they can act as nucleophiles and participate in the SNAr reaction. If an acidic reaction or workup is necessary, using aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) can help minimize this specific degradation pathway.

Recommended Handling & Experimental Protocols

To ensure the integrity of your material, we recommend the following procedures.

Table 1: Recommended Handling Conditions
ParameterRecommended ConditionRationale
pH for Aqueous Solutions 6.0 - 8.0Minimizes protonation of the pyridine ring, thus reducing susceptibility to nucleophilic attack.
Workup Temperature 0 - 5 °CLowers the kinetic rate of the potential hydrolysis reaction.
Acids for Workup Saturated NH₄Cl, 10% Citric AcidWeaker acids maintain a low enough pH for extraction/neutralization without excessively protonating the pyridine.
Reaction Solvents Aprotic (DCM, THF, Dioxane)Prevents the solvent from acting as a nucleophile in the SNAr degradation pathway.
Long-term Storage Solid form, < 4°C, desiccatedPrevents exposure to ambient moisture and acidic/basic contaminants, ensuring long-term stability.
Protocol 1: Standard Procedure for Mild Acidic Workup

This protocol is designed to neutralize a basic reaction mixture and extract the product while minimizing exposure to harsh acidic conditions.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to 0-5 °C in an ice-water bath.

  • Quench (if applicable): If unreacted reagents are present (e.g., organometallics, hydrides), quench them appropriately before proceeding.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Neutralize/Wash: Transfer the diluted mixture to a separatory funnel. Add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) or a 10% citric acid solution. Shake gently.

  • Separate Layers: Allow the layers to separate and collect the organic layer.

  • Back-Extract: Wash the aqueous layer one more time with the organic solvent to recover any dissolved product.

  • Final Wash: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C.

  • Validate: Immediately analyze a small sample of the crude product by HPLC or LC-MS to confirm product integrity.

References

Technical Support Center: Purification of 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 1-(5-Fluoropyridin-3-yl)ethanone. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this key intermediate in their synthetic workflows. The purity of starting materials is paramount for the successful synthesis of active pharmaceutical ingredients (APIs), ensuring reproducibility, and minimizing downstream purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to identify and remove common impurities encountered during the synthesis and handling of this compound. Our approach is grounded in established analytical and purification techniques, explained with scientific rationale to empower you to make informed decisions in your laboratory work.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product of this compound shows a lower than expected melting point and appears as an off-white or yellowish solid. What are the likely impurities?

Answer: A depressed melting point and discoloration are classic indicators of impurities. The most probable impurities in the synthesis of this compound, particularly when synthesized via a Grignard reaction with 3-bromo-5-fluoropyridine, include:

  • Unreacted Starting Material: 3-Bromo-5-fluoropyridine may be present if the Grignard formation or the subsequent acylation was incomplete.

  • Homocoupling Byproduct: The Grignard reagent can couple with itself to form 5,5'-difluoro-3,3'-bipyridine.

  • Over-alkylation Product: The Grignard reagent can add to the ketone product to form a tertiary alcohol, 1-(5-fluoropyridin-3-yl)ethanol.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, diethyl ether, toluene) may be trapped in the solid.

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to degradation. One potential degradation pathway for fluorinated aromatic compounds is defluorination.[1]

Identification Strategy: A multi-pronged analytical approach is recommended for unambiguous impurity identification:

  • ¹H and ¹⁹F NMR Spectroscopy: This is a powerful tool for identifying fluorinated impurities.[2] The presence of unreacted 3-bromo-5-fluoropyridine or other fluorinated byproducts will be evident from distinct signals in the ¹⁹F NMR spectrum. ¹H NMR can reveal the presence of residual solvents and other non-fluorinated impurities.[3]

  • LC-MS/GC-MS: These techniques are excellent for separating and identifying impurities, even at trace levels.[4][5] The mass-to-charge ratio of the detected peaks can help in elucidating the structures of the impurities.

  • HPLC: A well-developed HPLC method can quantify the purity of your product and resolve different impurities.[6][7]

Question 2: I am struggling to purify this compound by recrystallization. It either oils out or the purity does not improve significantly. What solvent system should I use?

Answer: Finding the ideal recrystallization solvent requires a balance of solubility characteristics: the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. For a ketone like this compound, a good starting point is to consider solvents with similar functional groups.[8]

Recommended Solvent Systems for Recrystallization:

Solvent SystemRationale & Comments
Isopropanol/Water Isopropanol is a good solvent for many organic compounds. Adding water as an anti-solvent can induce crystallization upon cooling.
Ethanol/Hexanes Ethanol will dissolve the ketone, and the addition of hexanes as an anti-solvent will decrease its solubility, promoting crystal formation.
Ethyl Acetate/Hexanes A commonly used solvent mixture for compounds of moderate polarity. The ratio can be fine-tuned to achieve optimal crystallization.
Toluene Pyridine-containing compounds can sometimes crystallize well from aromatic solvents like toluene.[8]

Troubleshooting "Oiling Out": "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solvent is too good a solvent. To mitigate this:

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

  • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution.

  • Solvent Polarity Adjustment: If the compound is too soluble, add more of the anti-solvent (e.g., hexanes or water) dropwise at the elevated temperature until the solution becomes slightly turbid, then add a drop or two of the better solvent to redissolve the solid and allow it to cool slowly.

Question 3: My NMR analysis indicates the presence of closely related structural isomers. How can I effectively separate these?

Answer: Separating structural isomers can be challenging, but column chromatography is often the most effective method. The choice of stationary and mobile phases is critical for achieving good separation.

dot

Purification_Workflow Crude_Product Crude this compound Analysis Analyze by TLC/LC-MS Crude_Product->Analysis Column_Chromatography Silica Gel Column Chromatography Analysis->Column_Chromatography Complex Mixture Recrystallization Recrystallization Analysis->Recrystallization Minor Impurities Purity_Check Check Purity (NMR, HPLC) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Needs Further Purification Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Meets Specification

Caption: Decision workflow for purification.

Detailed Protocol for Column Chromatography:

  • Stationary Phase: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is a good starting point.[9]

  • Mobile Phase Selection:

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system will give a good separation between your product spot (Rf value of ~0.3-0.4) and the impurity spots.

    • A gradient elution (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30%) is often more effective than an isocratic elution for separating closely eluting compounds.

  • Column Packing:

    • Properly packing the column is crucial to avoid cracking of the silica bed and poor separation. A slurry packing method is generally preferred.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, dry-loading onto a small amount of silica gel is recommended.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Mobile Phase Systems for Silica Gel Chromatography:

Mobile Phase SystemPolarityTypical Application
Hexanes / Ethyl Acetate Low to MediumGood for separating non-polar to moderately polar impurities.
Dichloromethane / Methanol Medium to HighUseful for more polar impurities.

Question 4: I am concerned about the stability of this compound during storage. What are the recommended storage conditions?

Answer: While many pyridyl compounds are relatively stable, it is good practice to store this compound under conditions that minimize potential degradation.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which could potentially lead to the formation of hydrates.

Periodic purity checks by HPLC or NMR are advisable for material that has been stored for an extended period.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent pair (see table in Q2).

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for developing a specific HPLC method. Method optimization may be required.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the initial mobile phase composition.

Visualization of Key Concepts

dot

Impurity_Sources Synthesis Grignard Synthesis SM Starting Material (3-Bromo-5-fluoropyridine) Synthesis->SM Incomplete Reaction Reagent Grignard Reagent (5-Fluoro-3-pyridylmagnesium bromide) Synthesis->Reagent Product Desired Product (this compound) Synthesis->Product Homocoupling Homocoupling Byproduct Reagent->Homocoupling Dimerization Overalkylation Over-alkylation Product Product->Overalkylation Further Reaction

Caption: Potential impurity sources in Grignard synthesis.

References

Technical Support Center: Large-Scale Synthesis of 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 1-(5-Fluoropyridin-3-yl)ethanone. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the large-scale production of this key pharmaceutical intermediate. We will explore the primary synthetic routes, delve into frequently asked questions, and provide detailed troubleshooting protocols to ensure a robust, scalable, and efficient process.

Overview of Synthetic Strategies

The large-scale synthesis of this compound typically relies on modern cross-coupling reactions, which offer high selectivity and yield. While classical methods exist, they often lack the efficiency required for industrial production. The two most viable pathways involve the formation of the critical carbon-carbon bond between the pyridine ring and the acetyl group via organometallic intermediates.

Synthetic_Pathways cluster_0 Route 1: Negishi Cross-Coupling cluster_1 Route 2: Grignard Addition cluster_2 Route 3: Addition to Nitrile A 3-Bromo-5-fluoropyridine C This compound A->C Pd Catalyst, Ligand D Organomagnesium Reagent (Grignard) A->D B Organozinc Reagent (e.g., AcZnCl) B->C D->C 1. Add Acetylating Agent 2. Aqueous Workup E Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) E->C F 3-Cyano-5-fluoropyridine F->C 1. Add Grignard/Organolithium 2. Acid Hydrolysis G MeMgBr or MeLi G->C

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to address specific problems you may encounter. We provide the underlying cause and actionable solutions for each issue.

Category 1: Reaction Initiation & Low Conversion

Question: My Grignard reaction with 3-bromo-5-fluoropyridine fails to initiate. What are the most common causes and how can I resolve this?

Answer: Failure to initiate a Grignard reaction is one of the most common issues in organometallic chemistry. The root cause is almost always related to the deactivation of the magnesium surface or the presence of proton sources.

  • Causality: Grignard reagent formation involves a single electron transfer from the magnesium metal to the organohalide. This process is highly sensitive to passivating oxide layers (MgO) on the magnesium surface and is quenched by trace amounts of water, which protonates the highly basic Grignard reagent as it forms.[1][2]

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried (>120 °C) under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents (THF or 2-MeTHF are preferred). Diethyl ether is also a standard solvent for these reactions.[1]

    • Magnesium Activation: The grey oxide layer on magnesium turnings must be disrupted.

      • Mechanical Activation: Briefly stir the dry magnesium turnings under an inert atmosphere to break up the surface.

      • Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, exposing fresh metal. The characteristic brown color of the iodine should disappear as the reaction starts. Other activators include 1,2-dibromoethane; its reaction with magnesium produces ethene gas, which is a visual indicator of activation.

    • Initiation: Add a small portion of the 3-bromo-5-fluoropyridine to the activated magnesium. A gentle exotherm and bubbling should be observed. If not, gentle heating with a heat gun may be required to start the reaction. Once initiated, the remaining halide should be added at a rate that maintains a gentle reflux.[1]

Question: My Negishi cross-coupling reaction has stalled, resulting in low conversion of the starting halide. Why is this happening?

Answer: Stalled Negishi reactions typically point to catalyst deactivation or issues with the organozinc reagent.

  • Causality: The palladium catalyst can deactivate through several pathways, including aggregation into inactive palladium black or oxidative degradation. The organozinc reagent is also moisture-sensitive, though less so than a Grignard reagent.

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: The choice of ligand is critical. For electron-deficient pyridine rings, bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos, XPhos) are often superior as they promote the reductive elimination step and stabilize the active Pd(0) species, preventing undesirable side reactions.[3]

    • Reagent Quality: Ensure the organozinc reagent is of high quality or freshly prepared. If preparing in situ, ensure the preceding transmetalation step went to completion.

    • Inert Atmosphere: While more robust than many other cross-couplings, maintaining a strictly inert atmosphere is crucial to prevent catalyst oxidation, especially at elevated temperatures. Degas all solvents and reagents thoroughly.

Category 2: Impurity Profile & Side Reactions

Question: I am observing a significant amount of a homo-coupled byproduct (3,3'-difluoro-5,5'-bipyridine) in my reaction. How can I suppress this?

Answer: Homo-coupling is a common side reaction in both Grignard and palladium-catalyzed cross-coupling reactions.

  • Causality:

    • In Grignard Reactions: This is known as Wurtz-type coupling, where the Grignard reagent (R-MgX) reacts with the starting halide (R-X) to form R-R. This is more prevalent with primary or benzylic halides but can occur here as well.[1]

    • In Negishi Reactions: Homo-coupling can arise from side reactions within the catalytic cycle or from reactions promoted by oxygen.

  • Mitigation Strategies:

    • Slow Addition: Add the organohalide slowly to the magnesium turnings (for Grignard) or the organozinc reagent slowly to the catalyst/halide mixture (for Negishi). This keeps the concentration of the halide low, minimizing its reaction with the newly formed organometallic species.

    • Temperature Control: Avoid excessive temperatures during Grignard formation, as this can promote side reactions. For Negishi coupling, an optimal temperature window exists; too high can lead to catalyst decomposition and side reactions, while too low can stall the reaction.

    • Ligand Selection (Negishi): As mentioned, bulky phosphine ligands can create a steric shield around the palladium center that disfavors the pathways leading to homo-coupling.[3]

Question: My final product is contaminated with unreacted starting material and a des-acetyl impurity (5-fluoropyridine). What is the cause?

Answer: This impurity profile suggests incomplete reaction and a competing hydro-dehalogenation or protodemetalation side reaction.

  • Causality: The presence of trace acidic protons (from water, alcohols, etc.) can quench the organometallic intermediate (organozinc or Grignard) before it has a chance to react with the electrophile. This results in the formation of 5-fluoropyridine after workup.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Re-evaluate all sources of moisture as described above. This is the most likely culprit.

    • Purity of Reagents: Ensure the acetylating agent (for Grignard route) or the organozinc reagent is pure and added in the correct stoichiometry (a slight excess may be beneficial).

    • Reaction Time and Temperature: Ensure the reaction is run for a sufficient time at the optimal temperature to drive it to completion. Monitor the reaction by TLC or LCMS to confirm the consumption of starting material before quenching.

Category 3: Scale-Up & Purification

Question: What are the primary challenges when scaling this synthesis from the bench to a pilot plant?

Answer: Scaling up introduces challenges related to mass and heat transfer, safety, and changes in purification methodology.

  • Key Considerations for Scale-Up:

    • Heat Management: Grignard formations and some cross-coupling reactions are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This requires a reactor with efficient cooling and controlled, slow addition of reagents to manage the exotherm and prevent dangerous temperature runaways.

    • Mixing: Ensuring efficient mixing in a large reactor is critical to maintain homogeneity and prevent localized "hot spots" or high concentrations of reagents, which can lead to side reactions.

    • Purification: Column chromatography is often not feasible for multi-kilogram scale. The process should be optimized to yield a crude product that can be purified by crystallization or distillation.[4] Developing an effective crystallization procedure by screening various solvent systems is a critical step in process development.

Question: My final product has a persistent color. How can I improve the purity and obtain a colorless or off-white solid?

Answer: Color in the final product often arises from high-molecular-weight byproducts or residual palladium.

  • Purification Protocol:

    • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a mild chelating agent solution (like aqueous EDTA or sodium sulfide) can help remove residual palladium salts.

    • Carbon Treatment: Stirring the crude product solution with activated carbon can effectively remove colored impurities. Use the minimum amount necessary to avoid product loss through adsorption.

    • Recrystallization: This is the most powerful technique for purification at scale. A well-designed recrystallization can remove both colored impurities and closely related structural analogs. Screen a variety of solvents (e.g., heptane/ethyl acetate, isopropanol, toluene) to find a system that provides good recovery and high purity.

Optimized Large-Scale Protocol (Negishi Route)

This protocol is recommended for its reliability and tolerance of functional groups compared to the Grignard route.

Step 1: Preparation of the Organozinc Reagent

  • This step is typically performed in situ or the reagent is purchased. For in situ generation, a Grignard reagent (e.g., acetylmagnesium chloride) is reacted with zinc chloride (ZnCl₂) under anhydrous conditions.

Step 2: Palladium-Catalyzed Cross-Coupling

  • To a dry, inerted reactor, charge 3-bromo-5-fluoropyridine (1.0 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), and a phosphine ligand (e.g., XPhos, 1-4 mol%).

  • Add a dry, degassed solvent such as 2-MeTHF or THF.

  • Begin stirring and slowly add the organozinc reagent (1.1-1.5 eq) at a temperature below 30 °C to control any initial exotherm.

  • Heat the reaction mixture to the optimized temperature (typically 50-70 °C) and monitor the progress by HPLC until the starting halide is consumed (<1%).

  • Cool the reaction to room temperature.

Step 3: Workup and Isolation

  • Carefully quench the reaction by adding it to an aqueous solution of ammonium chloride or citric acid.

  • Separate the organic layer. Wash sequentially with aqueous sodium bicarbonate and brine.

  • Treat the organic layer with activated carbon if necessary, then filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • Dissolve the crude solid in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate).

  • Slowly add an anti-solvent (e.g., heptane) until turbidity is observed.

  • Cool the mixture slowly to allow for crystal formation.

  • Isolate the purified solid by filtration, wash with cold solvent, and dry under vacuum.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Robust and commercially available Pd(0) or Pd(II) precursors.
Ligand XPhos, RuPhos, or SPhosBulky, electron-rich ligands that accelerate reductive elimination and improve catalyst stability.[3]
Solvent THF or 2-MeTHFGood solubility for reagents and compatible with the reaction chemistry. 2-MeTHF is often preferred at scale for its higher boiling point and improved stability.
Temperature 50-70 °CProvides a good balance between reaction rate and catalyst stability.
Workup Mild acidic quench (NH₄Cl)Effectively hydrolyzes remaining organometallic species without damaging the product.
Purification RecrystallizationThe most effective and scalable method for achieving high purity.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Conversion Check_Purity 1. Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions 2. Confirm Anhydrous & Inert Conditions Check_Purity->Check_Conditions Analyze_Crude 3. Analyze Crude Mixture (LCMS, NMR) Check_Conditions->Analyze_Crude Decision Major Impurity Identified? Analyze_Crude->Decision Homo_Coupling Homo-coupling (R-R byproduct) Decision->Homo_Coupling Yes Hydrolysis Hydrolysis Product (e.g., 5-fluoropyridine) Decision->Hydrolysis Yes No_Reaction Mostly Unreacted Starting Material Decision->No_Reaction Yes Other Other Byproducts Decision->Other Yes Solve_Homo Action: • Slow reagent addition • Optimize temperature • Screen ligands (Negishi) Homo_Coupling->Solve_Homo Solve_Hydrolysis Action: • Re-dry solvents/reagents • Ensure inert atmosphere • Check for acidic impurities Hydrolysis->Solve_Hydrolysis Solve_No_Reaction Action: • Check catalyst/activator • Increase temperature • Extend reaction time No_Reaction->Solve_No_Reaction Solve_Other Action: • Re-evaluate reaction mechanism • Consider alternative route Other->Solve_Other

Caption: A decision tree for troubleshooting low-yield syntheses.

References

preventing decomposition of 1-(5-Fluoropyridin-3-yl)ethanone during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(5-Fluoropyridin-3-yl)ethanone . As a crucial intermediate in pharmaceutical research and development, maintaining the stability and purity of this compound is paramount for reproducible and successful outcomes.

This guide, developed by our Senior Application Scientists, provides in-depth answers, troubleshooting advice, and validated protocols to prevent the decomposition of this compound during storage. We aim to explain the scientific principles behind these recommendations to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Here we address the most common queries regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability (months to years), the solid compound should be stored at -20°C or below in a tightly sealed container, protected from light.[1][2] The primary reason for cold storage is to minimize the kinetic energy of the molecules, which drastically slows the rate of any potential decomposition reactions, such as self-condensation or oxidation.[3] Protecting from light is crucial as pyridine-containing molecules can be susceptible to photodecomposition upon exposure to UV light.[4][5]

Q2: My lab only has a standard refrigerator (~4°C). Is this acceptable for short-term storage?

Yes, storage at 2-8°C is acceptable for short-term use, typically for periods of a few weeks.[6] However, for any duration longer than a month, storing at -20°C is strongly recommended to ensure the compound's integrity.[1] Studies on ketone stability show that recoveries are consistently higher when samples are stored at refrigerated temperatures compared to ambient conditions.[3]

Q3: The compound appears slightly clumpy. Is it hygroscopic?

While specific hygroscopicity data for this exact molecule is not widely published, many polar organic compounds, especially those with heteroatoms like nitrogen, can absorb atmospheric moisture. Clumping is a potential indicator of water uptake. It is best practice to handle the compound in a low-humidity environment (e.g., a glove box) or to minimize its exposure to air. For moisture-sensitive reagents, storage in a desiccator containing fresh desiccant (like silica gel) is a proven method to prevent water absorption.[7][8]

Q4: I need to use the compound frequently. What is the best way to store it to avoid degradation from repeated handling?

The best practice is to aliquot the bulk material into smaller, single-use vials upon receipt. This strategy avoids repeated freeze-thaw cycles and minimizes the exposure of the entire batch to atmospheric moisture and oxygen each time the container is opened.[1] Each time a cold vial is opened in a humid lab environment, water can condense on the solid, introducing a potential reactant. Aliquoting preserves the integrity of the bulk supply.

Q5: Can I store this compound as a stock solution? If so, what are the recommended conditions?

Yes, but with caution. Stock solutions are generally less stable than the solid compound. If you must prepare a stock solution, we recommend the following:

  • Use a dry, high-purity solvent (e.g., anhydrous DMSO or DMF).

  • Store aliquots of the solution in tightly sealed vials at -20°C .

  • Plan to use the solution within one month , as long-term storage in solution is not recommended.

  • Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

Troubleshooting Guide: Identifying and Addressing Decomposition

If you suspect your compound has degraded, this section provides a logical workflow to diagnose and resolve the issue.

Q1: I've noticed a change in the color of my compound (e.g., yellowing). What does this mean?

A change in color is often the first visual indicator of chemical decomposition. For aryl ketones and pyridine derivatives, this can result from the formation of conjugated oligomers or minor oxidation products. While a slight color change may not always impact a reaction, it signifies a change in purity and warrants investigation.

Q2: My experimental results are inconsistent. How can I check the purity of my stored compound?

If you observe unexpected side products, lower yields, or failed reactions, you should verify the integrity of your starting material. The recommended method is to take a small sample and run an analytical test.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An ¹H or ¹⁹F NMR spectrum is an excellent tool to identify impurities.[9] Compare the new spectrum to the original one from the supplier's Certificate of Analysis (CoA). New peaks, especially in the aldehydic or carboxylic acid regions, could indicate oxidative degradation.

  • Thin-Layer Chromatography (TLC): A quick TLC analysis against a fresh, reliable standard can reveal the presence of impurities as distinct spots.

The following diagram outlines a troubleshooting workflow:

G cluster_0 Troubleshooting Workflow Start Decomposition Suspected? (e.g., color change, inconsistent results) CheckPurity Perform Purity Check (NMR, LC-MS, or TLC) Start->CheckPurity Compare Compare to Reference Standard or Original CoA CheckPurity->Compare IsPure Is Compound Pure? Compare->IsPure ProblemElse Issue Lies Elsewhere (e.g., reaction conditions, other reagents) IsPure->ProblemElse  Yes Degraded Compound Has Degraded IsPure->Degraded  No ReviewStorage Review Storage Protocol (Temp, Light, Moisture) Degraded->ReviewStorage ProcureNew Procure Fresh Material & Implement Best Practices ReviewStorage->ProcureNew

Fig 1. A logic diagram for troubleshooting suspected compound decomposition.

Q3: My analysis confirms impurities. What are the likely decomposition pathways?

While specific mechanistic studies on this molecule are limited, degradation can likely occur via two primary pathways based on its structure:

  • Oxidation: The ketone functional group can be susceptible to oxidation, potentially leading to the formation of carboxylic acids or other related species. This is often accelerated by light and the presence of oxygen.

  • Moisture-Induced Reactions: As a ketone, the compound could potentially undergo reactions like aldol condensation if trace amounts of acid or base are present, which can be facilitated by adsorbed water.

Best Practices & Protocols for Optimal Storage

Following a rigorous protocol from the moment of receipt is the most effective way to prevent decomposition.

Recommended Storage Conditions Summary
Parameter Solid Compound (Long-Term) Solid Compound (Short-Term) Solution (e.g., in DMSO) Rationale
Temperature -20°C to -80°C[1]2°C to 8°C[6]-20°CReduces molecular kinetic energy, slowing reaction rates.[3]
Atmosphere Inert Gas (Argon/Nitrogen)Tightly SealedTightly SealedMinimizes exposure to oxygen and atmospheric moisture.[7]
Light Amber Vial / Dark[5]Amber Vial / DarkAmber Vial / DarkPrevents potential photodecomposition of the pyridine ring.[4][10]
Container Tightly sealed glass vialTightly sealed glass vialTightly sealed vial (e.g., with PTFE-lined cap)Prevents contamination and moisture ingress.
Duration > 6 months< 1-2 weeks[1]< 1 monthSolids are inherently more stable than solutions.
Protocol 1: Initial Receipt and Aliquoting Workflow

This protocol ensures the compound is processed correctly upon arrival to maintain its long-term integrity.

Materials:

  • Primary container of this compound

  • Appropriate number of smaller amber glass vials with PTFE-lined caps

  • Spatula

  • Balance

  • Inert gas source (Argon or Nitrogen)

  • Labeling materials

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Preparation: Perform all operations in an area with minimal humidity. A glove box or a fume hood with a gentle nitrogen flow is ideal.

  • Equilibration: Before opening, allow the primary container to warm to ambient temperature to prevent moisture condensation.

  • Aliquoting: Weigh the desired quantity of the solid into each of the smaller vials. Work efficiently to minimize exposure to the atmosphere.

  • Inerting: Gently flush the headspace of each new aliquot vial with argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly seal each vial with its cap. For extra protection against moisture, wrap the cap-vial interface with parafilm.[8]

  • Labeling: Clearly label each vial with the compound name, CAS number, date of aliquoting, and weight.

  • Storage: Place the newly created aliquots and the main stock container in a designated -20°C freezer that is not subject to frequent temperature fluctuations.[6]

The following diagram illustrates this essential workflow:

Fig 2. Recommended workflow for receiving and preparing the compound for storage.

By adhering to these guidelines, you can significantly mitigate the risk of decomposition, ensuring the quality and reliability of your this compound for your critical research applications.

References

Technical Support Center: High-Yield Synthetic Strategies for 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-Fluoropyridin-3-yl)ethanone. This molecule is a crucial building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents.[1] Researchers often encounter challenges with low yields and inconsistent results when employing traditional synthetic methods. This guide provides in-depth, field-proven alternative routes and troubleshooting advice to help you overcome these common obstacles and achieve higher, more reliable yields.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the common causes of low yields in the synthesis of this compound?

Low yields in the synthesis of this fluorinated pyridyl ketone often stem from a combination of factors related to the electronic nature of the pyridine ring and the specific reaction conditions employed.

  • Poor Reactivity of Starting Materials: The 5-fluoropyridine ring is electron-deficient due to the electronegativity of both the nitrogen atom and the fluorine substituent. This deactivation can make the C3 position less susceptible to certain electrophilic substitution reactions and can complicate the formation of organometallic intermediates.

  • Difficulty in Grignard Reagent Formation: Direct formation of a Grignard reagent from 3-halo-5-fluoropyridine can be challenging. The requisite anhydrous conditions are critical, and the activation of magnesium can be inconsistent. Furthermore, the stability of the resulting pyridyl Grignard reagent can be a concern.

  • Side Reactions: In Grignard-based routes, a common side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol impurity that is difficult to separate. In palladium-catalyzed reactions, side reactions can include catalyst deactivation, homocoupling of starting materials, or hydrodehalogenation.

  • Harsh Reaction Conditions: Some classical methods, like Friedel-Crafts acylation, are generally incompatible with pyridine rings due to the Lewis basic nitrogen atom coordinating with and deactivating the Lewis acid catalyst. Attempts to force these reactions often require high temperatures, leading to decomposition and a complex mixture of byproducts.

Alternative High-Yield Synthetic Strategies

To circumvent the issues outlined above, transitioning to more robust and tolerant reaction classes is recommended. Below are two primary strategies that have proven effective for synthesizing similar aryl and heteroaryl ketones.

Strategy A: Optimized Grignard Acetylation via Halogen-Magnesium Exchange

This is a direct and often cost-effective approach. The key to success is moving away from classical Grignard formation (direct insertion of Mg) and using a modern halogen-magnesium exchange reagent, which offers milder conditions and superior functional group tolerance.[2]

Q2: How can a Grignard-based synthesis be optimized for high yields?

The primary optimization is the use of a Knochel-type Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl).[2][3] This reagent facilitates a halogen-magnesium exchange with the starting material, 3-bromo-5-fluoropyridine, under much milder conditions than traditional methods. The subsequent acetylation must also be carefully controlled to prevent over-addition.

The causality for this improvement lies in the mechanism: the halogen-magnesium exchange avoids the high activation energy and surface-dependent variability of direct magnesium insertion. The presence of LiCl breaks down oligomeric Mg species, increasing the reagent's solubility and reactivity for a cleaner, faster exchange.[4]

cluster_prep Step 1: Grignard Formation cluster_reaction Step 2: Acetylation cluster_workup Step 3: Workup & Purification A 3-Bromo-5-fluoropyridine C Pyridyl Grignard Reagent (5-Fluoro-3-pyridylmagnesium chloride) A->C Halogen-Mg Exchange B i-PrMgCl·LiCl (THF, -15°C to 0°C) E Intermediate Complex C->E Reverse Addition (Add Grignard to Acylating Agent) D Acetic Anhydride (Excess, THF, -78°C) F Aqueous NH4Cl Quench E->F G Extraction & Chromatography F->G H This compound G->H

Caption: Optimized Grignard Acetylation Workflow.

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 3-bromo-5-fluoropyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -15 °C. Add i-PrMgCl·LiCl solution (1.3 M in THF, 1.1 equiv) dropwise, maintaining the internal temperature below 0 °C. Stir the mixture for 1.5 hours at -15 °C to ensure complete halogen-magnesium exchange.

  • Acetylation: In a separate flask, add anhydrous THF and cool to -78 °C. Add acetic anhydride (2.0 equiv). Slowly add the freshly prepared Grignard reagent from Step 1 to the cold acetic anhydride solution via cannula transfer. The use of excess, pre-cooled acetic anhydride and this "reverse addition" technique is critical to prevent the formation of the tertiary alcohol byproduct.[3]

  • Quench and Workup: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Issue Encountered Probable Cause Recommended Solution
No Grignard formation (starting material recovered) Incomplete drying of glassware/solvents; Poor quality i-PrMgCl·LiCl reagent.Flame-dry all glassware immediately before use. Use freshly distilled, anhydrous solvents. Titrate the Grignard reagent before use to confirm its concentration.
Low yield of ketone; significant tertiary alcohol byproduct Over-addition of Grignard reagent to the formed ketone.Strictly follow the reverse addition protocol at -78 °C. Ensure at least 1.5-2.0 equivalents of the acetylating agent are used. Acetic anhydride is generally preferred over the more reactive acetyl chloride.
Formation of dark, tarry substances Reaction temperature too high; decomposition of the Grignard reagent.Maintain strict temperature control throughout the process. The pyridyl Grignard reagent may have limited thermal stability.
Strategy B: Two-Step Sonogashira Coupling and Alkyne Hydration

This is a highly reliable and versatile two-step method that consistently delivers high yields. It relies on the robust palladium- and copper-catalyzed Sonogashira coupling to form a C-C bond, followed by the hydration of the resulting alkyne to the methyl ketone.[5]

Q3: How does the Sonogashira/Hydration route avoid common synthesis problems?

This pathway's primary advantage is its exceptional functional group tolerance and the mildness of the reaction conditions, which circumvents issues related to the electronic nature of the fluoropyridine ring.

  • Reliable C-C Bond Formation: The Sonogashira coupling is one of the most dependable cross-coupling reactions.[6][7] It proceeds cleanly with 3-bromo-5-fluoropyridine and a suitable terminal alkyne, such as trimethylsilylacetylene, without interference from the pyridine nitrogen.

  • High-Yield Conversion: The subsequent hydration of the ethynylpyridine intermediate to the acetylpyridine product is typically a high-yielding transformation. While classic conditions use toxic mercury salts, modern, greener protocols using acids like trifluoromethanesulfonic acid have been developed and are highly effective.[5]

cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection & Hydration A 3-Bromo-5-fluoropyridine + Trimethylsilylacetylene C 3-((Trimethylsilyl)ethynyl) -5-fluoropyridine A->C C-C Bond Formation B Pd(PPh3)4 / CuI Base (e.g., Et3N), THF E 3-Ethynyl-5-fluoropyridine (Intermediate) C->E D 1. K2CO3, MeOH (Desilylation) 2. H2SO4/H2O or HgSO4 F This compound E->F Markovnikov Hydration

Caption: Sonogashira Coupling and Hydration Pathway.

  • Sonogashira Coupling: To a dried Schlenk flask, add 3-bromo-5-fluoropyridine (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv). Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF and a base such as triethylamine (Et₃N) or diisopropylamine (DIPA). Degas the solution with a stream of nitrogen for 15 minutes. Add trimethylsilylacetylene (1.2 equiv) dropwise. Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-16 hours, monitoring by TLC or LC-MS.

  • Workup and Desilylation: Once the coupling is complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate. Dissolve the crude residue in methanol and add potassium carbonate (K₂CO₃, 2.0 equiv). Stir at room temperature for 2-4 hours to remove the trimethylsilyl (TMS) protecting group.

  • Hydration: After removing the methanol, dissolve the crude 3-ethynyl-5-fluoropyridine in a suitable solvent. For the hydration step, add aqueous sulfuric acid containing a catalytic amount of mercury(II) sulfate (HgSO₄) and stir at 60-80 °C until the reaction is complete. Alternative Green Protocol: Dissolve the alkyne in trifluoroethanol, add water (5 equiv) and trifluoromethanesulfonic acid (0.3 equiv), and stir at room temperature for ~48 hours.[5]

  • Final Purification: After the hydration is complete, neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ solution). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by flash column chromatography to obtain the target ketone.

Issue Encountered Probable Cause Recommended Solution
Stalled Sonogashira Coupling Catalyst deactivation; Insufficiently degassed solvents; Poor quality base.Use fresh, high-quality Pd and Cu catalysts. Ensure all solvents and amines are rigorously degassed. Use a freshly opened or distilled amine base.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygen.Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. Thoroughly degas all reagents and solvents before use.
Incomplete or slow hydration Inefficient hydration catalyst or conditions.For mercury-catalyzed reactions, ensure the catalyst is active. For acid-catalyzed methods, reaction times can be long; monitor carefully and allow sufficient time. Increasing the temperature may accelerate the reaction but can also lead to decomposition.

Strategy Comparison and Selection

Q4: Which alternative route is the best choice for my project?

The optimal route depends on factors such as scale, available equipment, timeline, and tolerance for certain reagents (e.g., toxic metals).

Synthetic Route Key Starting Materials Pros Cons Typical Overall Yield
Optimized Grignard Acetylation 3-Bromo-5-fluoropyridine• Fewer steps (more atom-economical)• Cost-effective reagents• Highly sensitive to air and moisture• Requires strict temperature control (-78°C)65-80%
Sonogashira/Hydration 3-Bromo-5-fluoropyridine, TMS-acetylene• Highly reliable and reproducible• Tolerant of many functional groups• Milder overall conditions• Two distinct synthetic steps• Classic hydration uses toxic mercury salts80-95%[5]
Other Cross-Couplings (e.g., Stille, Negishi) 3-Bromo-5-fluoropyridine, Organostannane/Organozinc• Very powerful and versatile• Stille: Uses highly toxic organotin reagents[8]• Negishi: Organozinc reagents are moisture-sensitive[9]Variable (60-90%)

Recommendation: For reliability and the highest potential yield, the Sonogashira/Hydration route is strongly recommended, especially if a mercury-free hydration protocol is adopted. For projects where speed and cost are paramount and cryogenic equipment is readily available, the Optimized Grignard Acetylation is an excellent alternative.

References

Validation & Comparative

A Comparative Guide to the Validation of 1-(5-Fluoropyridin-3-yl)ethanone as a Drug Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 1-(5-Fluoropyridin-3-yl)ethanone, a critical starting material in modern pharmaceutical synthesis. We will objectively evaluate its performance characteristics against relevant alternatives, supported by detailed experimental protocols and validation data. This document is intended for researchers, chemists, and quality assurance professionals in the field of drug discovery and development, offering a comprehensive framework for precursor validation.

The Imperative of Precursor Validation in Pharmaceutical Manufacturing

In the highly regulated landscape of pharmaceutical production, the quality of an Active Pharmaceutical Ingredient (API) is inextricably linked to the purity and consistency of its starting materials, or precursors.[1] A drug precursor is a chemical compound that serves as a key building block in the synthesis of a drug substance.[2][3] Rigorous validation of these precursors is not merely a regulatory formality but a fundamental pillar of quality assurance, ensuring the safety, efficacy, and batch-to-batch consistency of the final medicinal product.[4][5]

The presence of even minute impurities can significantly alter the outcome of a chemical synthesis, leading to the formation of undesired byproducts, reducing the overall yield, and potentially introducing toxic components into the final drug.[1][6] Therefore, a comprehensive validation protocol is essential to confirm the identity, purity, and stability of any precursor before it is introduced into the manufacturing stream.[7][8]

This guide focuses on This compound (CAS No. 841717-53-3), a fluorinated pyridine derivative that has gained prominence as a precursor in the synthesis of various therapeutic agents, most notably as a key intermediate for Varenicline. Varenicline is a selective nicotinic acetylcholine receptor partial agonist used for smoking cessation treatment.[9][10] The strategic placement of the fluorine atom and the acetyl group on the pyridine ring makes this molecule a versatile synthon for constructing complex heterocyclic scaffolds.

Comparative Analysis of Pyridine-Based Precursors

The selection of a precursor is a critical decision in process development, balancing factors like synthetic accessibility, cost, reactivity, and the impurity profile it may introduce. To validate the utility of this compound, we compare it with two structurally related alternatives: 1-(5-Bromopyridin-3-yl)ethanone and 3-Acetylpyridine .

  • 1-(5-Bromopyridin-3-yl)ethanone: A halogenated analogue where fluorine is replaced by bromine. This allows for different coupling chemistries (e.g., Suzuki, Sonogashira) but introduces a different set of potential impurities and reactivity patterns.

  • 3-Acetylpyridine: The non-halogenated parent compound. Its lower cost and simpler structure are offset by reduced reactivity in certain cross-coupling reactions where an activating halogen is required.

The logical workflow for selecting and validating a drug precursor involves several key stages, from initial sourcing to final release for manufacturing.

G cluster_0 Precursor Validation Workflow A Precursor Sourcing & Initial Assessment B Identity Confirmation (Spectroscopy) A->B QC Sample C Purity & Assay (Chromatography, DSC) B->C Confirmed Identity D Impurity Profiling (LC-MS, GC-MS) C->D Purity ≥ 99.5% E Stability Studies D->E Impurities Identified & Quantified F Release for Pilot / Manufacturing E->F Stable under Storage Conditions G center Precursor Selection A This compound center->A Best Metabolic Stability B 1-(5-Bromopyridin-3-yl)ethanone center->B High Reactivity in Cross-Coupling C 3-Acetylpyridine center->C Lowest Cost A->B Comparable Purity Profile B->C Different Impurity Concerns C->A Varying Synthetic Complexity

References

comparison of 1-(5-Fluoropyridin-3-yl)ethanone with other pyridine ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers: 1-(5-Fluoropyridin-3-yl)ethanone and its Non-Fluorinated Analogue, 3-Acetylpyridine

Introduction: The Strategic Value of Pyridine Ketones in Modern Chemistry

Pyridine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their unique electronic properties and ability to engage in various biological interactions, such as hydrogen bonding and π–π stacking, make them a privileged scaffold in drug design.[1] Within this class, pyridine ketones like 3-acetylpyridine serve as exceptionally versatile building blocks, providing a reactive handle for constructing more complex molecular architectures.[2][3] They are key intermediates in the synthesis of major therapeutics, including the anti-osteoporosis drug risedronate sodium and the cancer treatment imatinib mesylate.[2]

The strategic incorporation of fluorine into pharmaceutical candidates is a proven strategy for enhancing drug efficacy.[4] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparison of this compound with its direct non-fluorinated counterpart, 3-Acetylpyridine. We will explore their synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights for researchers in drug discovery and chemical synthesis.

Structural and Physicochemical Properties: The Impact of a Single Fluorine Atom

The introduction of a fluorine atom at the 5-position of the pyridine ring induces significant changes in the molecule's electronic distribution and physical properties. Fluorine's potent electron-withdrawing inductive effect decreases the electron density of the aromatic ring and lowers the pKa of the pyridine nitrogen, making the molecule less basic. This reduced basicity can be advantageous in drug design, as it can mitigate off-target interactions with biological macromolecules.

Below is a comparative summary of the key physicochemical properties for both compounds.

PropertyThis compound3-Acetylpyridine
Structure
CAS Number 1249603-25-5[5]350-03-8
Molecular Formula C₇H₆FNO[6]C₇H₇NO
Molar Mass 139.13 g/mol [7]121.14 g/mol
Appearance Not specified (likely solid or oil)Colorless to pale yellow liquid
Melting Point Data not readily available11-13.5 °C
Boiling Point Data not readily available220-230 °C
Solubility Expected solubility in polar organic solventsSoluble in water, alcohol, and ether
pKa Predicted to be lower than 3-Acetylpyridine~3.2 (Predicted)

Synthesis of Pyridine Ketones: Established Routes and Modern Approaches

The synthesis of substituted pyridines can be achieved through various established name reactions, such as the Hantzsch or Kröhnke syntheses, which assemble the ring from acyclic precursors.[8][9] However, for scaled syntheses in pharmaceutical development, it is more common to start with a pre-formed, functionalized pyridine ring and elaborate upon it.

G cluster_0 Ring Formation Methods cluster_1 Functionalization Methods Acyclic Precursors Acyclic Precursors Hantzsch Synthesis Hantzsch Synthesis Acyclic Precursors->Hantzsch Synthesis Kröhnke Synthesis Kröhnke Synthesis Acyclic Precursors->Kröhnke Synthesis Substituted Pyridine Ring Substituted Pyridine Ring Hantzsch Synthesis->Substituted Pyridine Ring Kröhnke Synthesis->Substituted Pyridine Ring Functionalized Pyridine Functionalized Pyridine Grignard Reaction Grignard Reaction Functionalized Pyridine->Grignard Reaction e.g., Pyridine Nitrile Friedel-Crafts Acylation Friedel-Crafts Acylation Functionalized Pyridine->Friedel-Crafts Acylation e.g., Pyridine Target Pyridine Ketone Target Pyridine Ketone Grignard Reaction->Target Pyridine Ketone Friedel-Crafts Acylation->Target Pyridine Ketone

General synthetic strategies for pyridine ketones.
Experimental Protocol: Synthesis of 3-Acetylpyridine

This protocol is based on the reaction of 3-bromopyridine with a palladium catalyst and an acetyl source.

Causality: This cross-coupling approach is widely used due to its reliability and tolerance for various functional groups, providing a direct route to the target ketone.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of 3-bromopyridine. The final product's identity and purity are confirmed by NMR spectroscopy and melting point analysis.

Methodology:

  • Setup: To a 1000 mL three-necked round-bottom flask purged with nitrogen, add 3-bromopyridine (49.8 g, 0.31 mol), Pd(PPh₃)₂Cl₂ (5.4 g), and CuI (1.5 g).[2]

  • Reagent Addition: Add diisopropylamine (510 mL) and trimethylsilylacetylene (34.2 g, 0.34 mol) sequentially under stirring at 30°C.[2]

  • Reaction: Maintain the reaction mixture at 30°C for 3 hours.

  • Workup: Quench the reaction with water, extract the product into dichloromethane, and dry the organic layer over MgSO₄.[2]

  • Intermediate Processing: Remove the solvent under reduced pressure. To the concentrated intermediate, add KOH (19.2 g, 0.62 mol), methanol (570 mL), and dichloromethane (300 mL) in a nitrogen-purged flask.[2]

  • Final Steps: After the reaction is complete (monitored by TLC), perform an appropriate aqueous workup, extract with dichloromethane, dry, and purify by vacuum distillation to yield 3-acetylpyridine.

Experimental Protocol: Synthesis of this compound

A robust and highly effective method for synthesizing ketones is the addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis. This approach avoids the harsh conditions of Friedel-Crafts acylation and is suitable for electron-deficient rings like fluoropyridine.

Causality: The nitrile group is an excellent electrophile for the nucleophilic carbon of the Grignard reagent.[10][11][12] The resulting imine intermediate is stable until hydrolyzed with acid, providing excellent control over the reaction. This method is often preferred for heteroaromatic systems.

Self-Validation: The formation of the intermediate magnesium salt can often be observed as a precipitate. The final product can be validated through ¹H, ¹³C, and ¹⁹F NMR spectroscopy, which will show characteristic signals for the acetyl group and the fluorinated pyridine ring.

Methodology:

  • Grignard Preparation: In a flame-dried, three-necked flask under argon, prepare Methylmagnesium Bromide (CH₃MgBr) from magnesium turnings and methyl bromide in dry diethyl ether.

  • Setup: In a separate flame-dried flask under argon, dissolve 5-fluoronicotinonitrile (1.0 eq) in dry THF.

  • Addition: Cool the nitrile solution to 0°C in an ice bath. Slowly add the prepared CH₃MgBr solution (1.1 eq) dropwise via a syringe or dropping funnel. A color change or precipitate may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours, or until TLC analysis indicates full consumption of the starting nitrile.

  • Hydrolysis: Carefully quench the reaction by slowly pouring it into a beaker containing ice and 2 M aqueous HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.

Comparative Reactivity and Mechanistic Insights

The fluorine atom at the 5-position significantly modulates the reactivity of both the ketone carbonyl and the pyridine ring.

  • Ketone Reactivity: The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the acetyl group's carbonyl carbon. This makes this compound a more reactive substrate for nucleophilic addition reactions compared to 3-acetylpyridine. For instance, in reactions like aldol or Claisen-Schmidt condensations, the fluorinated ketone is expected to react faster.

  • Pyridine Ring Reactivity: The pyridine ring is inherently electron-deficient.[13] The addition of a fluorine atom further deactivates the ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution (SₙAr), although the 3- and 5-positions are generally less reactive in SₙAr than the 2-, 4-, and 6-positions.

G Start Pyridine Ketone Enolate Enolate Formation (Rate-Determining Step) Start->Enolate Benzaldehyde Benzaldehyde Condensation Nucleophilic Attack on Benzaldehyde Benzaldehyde->Condensation Base Base (e.g., NaOH) Base->Enolate Enolate->Condensation Dehydration Dehydration Condensation->Dehydration Product Chalcone Product Dehydration->Product

Workflow for a Claisen-Schmidt condensation.
Experimental Protocol: Comparative Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone, a common intermediate in medicinal chemistry, and highlights the expected difference in reactivity.

Causality: The base deprotonates the α-carbon of the acetyl group to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of benzaldehyde. The electron-withdrawing fluorine atom on the pyridine ring increases the acidity of the α-protons, potentially leading to faster enolate formation and an overall increased reaction rate for this compound.

Methodology:

  • Setup: Prepare two separate flasks. In each, dissolve benzaldehyde (1.0 eq) and either 3-acetylpyridine or this compound (1.0 eq) in ethanol.

  • Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to each flask.

  • Reaction Monitoring: Monitor the reactions side-by-side using TLC. It is anticipated that the reaction with this compound will proceed to completion more rapidly.

  • Workup: Once the starting ketone is consumed, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the chalcone product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Applications in Drug Discovery: Leveraging Fluorine's Advantages

While 3-acetylpyridine is a proven building block, its fluorinated counterpart offers medicinal chemists a tool to fine-tune molecular properties for enhanced therapeutic potential.

The Fluorine Advantage:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can block common sites of metabolism and increase a drug's half-life.

  • Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar C-F---C=O) with protein targets, potentially increasing binding affinity and potency.

  • Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes and reach its site of action.

G cluster_0 Lead Discovery cluster_1 Lead Optimization BuildingBlock Pyridine Ketone (e.g., this compound) Library Library Synthesis (e.g., Reductive Amination, Condensation Reactions) BuildingBlock->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR ADME ADME/Tox Profiling SAR->ADME Candidate Drug Candidate ADME->Candidate

Role of pyridine ketones in a drug discovery workflow.

Spectroscopic Analysis: Identifying the Fluorine Signature

NMR spectroscopy is a powerful tool for distinguishing between these two compounds.

  • ¹H NMR: The protons on the fluorinated pyridine ring will exhibit splitting due to coupling with the ¹⁹F nucleus (H-F coupling). Protons ortho and meta to the fluorine atom will appear as doublet of doublets or more complex multiplets.

  • ¹³C NMR: The carbon atom directly bonded to fluorine (C5) will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as a doublet. The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JCF). The electron-withdrawing effect of fluorine will also cause a significant downfield shift for C5 and smaller shifts for neighboring carbons.

  • ¹⁹F NMR: this compound will show a single resonance in the ¹⁹F NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.

Conclusion

This compound represents a strategically valuable alternative to the more common 3-acetylpyridine for researchers in drug development and materials science. While both compounds are versatile synthetic intermediates, the presence of the fluorine atom in the former imparts distinct physicochemical and reactivity profiles. The enhanced electrophilicity of its ketone, coupled with the potential for improved metabolic stability and binding interactions in its derivatives, makes this compound a compelling building block for creating next-generation therapeutics. Understanding the comparative aspects outlined in this guide allows scientists to make informed decisions when selecting reagents to accelerate the discovery of novel, high-performing molecules.

References

comparative analysis of different synthetic methods for 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Fluoropyridin-3-yl)ethanone is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the fluoro and acetyl groups on the pyridine ring offers versatile handles for molecular elaboration. This guide provides a comparative analysis of several plausible synthetic methods for this target molecule. While direct, peer-reviewed comparisons are scarce, this document extrapolates from established synthetic protocols for analogous pyridine derivatives to offer a robust evaluation of potential routes. We will delve into the mechanistic underpinnings, provide detailed hypothetical protocols, and weigh the relative merits and drawbacks of each approach, supported by data from analogous transformations.

Introduction

The synthesis of functionalized pyridines is a cornerstone of modern pharmaceutical research. The pyridine scaffold is a common motif in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The target molecule, this compound, is of particular interest as the fluorine atom can enhance metabolic stability and binding affinity, while the ketone functionality provides a reactive site for further chemical modifications. This guide will explore three primary synthetic strategies for its preparation: Grignard reagent-based synthesis, palladium-catalyzed cross-coupling, and a lithium-halogen exchange followed by acylation.

Method 1: Synthesis via Grignard Reagent

This classical organometallic approach involves the formation of a pyridyl Grignard reagent from a corresponding halopyridine, which then reacts with an acetylating agent. The success of this method hinges on the successful formation of the Grignard reagent, which can sometimes be challenging with pyridine substrates.

Conceptual Workflow

3-Bromo-5-fluoropyridine 3-Bromo-5-fluoropyridine 5-Fluoro-3-pyridylmagnesium bromide 5-Fluoro-3-pyridylmagnesium bromide 3-Bromo-5-fluoropyridine->5-Fluoro-3-pyridylmagnesium bromide Mg, THF This compound This compound 5-Fluoro-3-pyridylmagnesium bromide->this compound Acetic anhydride or Acetyl chloride 3-Bromo-5-fluoropyridine 3-Bromo-5-fluoropyridine This compound This compound 3-Bromo-5-fluoropyridine->this compound Acetyl(tributyl)stannane, Pd(PPh₃)₄, Toluene, Reflux 3-Bromo-5-fluoropyridine 3-Bromo-5-fluoropyridine 5-Fluoro-3-lithiopyridine 5-Fluoro-3-lithiopyridine 3-Bromo-5-fluoropyridine->5-Fluoro-3-lithiopyridine n-BuLi, THF, -78 °C This compound This compound 5-Fluoro-3-lithiopyridine->this compound N,N-Dimethylacetamide

A Comparative Guide to Assessing the Purity of 1-(5-Fluoropyridin-3-yl)ethanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-(5-Fluoropyridin-3-yl)ethanone is a key building block in modern medicinal chemistry. Its fluorinated pyridine scaffold is a prevalent feature in a range of active pharmaceutical ingredients (APIs), where the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability. Given its role as a precursor to complex drug molecules, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a fundamental requirement for guaranteeing the safety, efficacy, and reproducibility of the final drug product.[1] Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.[2][3]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) based methods for the robust purity assessment of this compound. We will explore a primary reversed-phase HPLC (RP-HPLC) method, contextualize its performance against advanced alternatives like UHPLC and HPLC-MS, and underscore the principles of method validation that ensure data integrity and trustworthiness.

Part 1: The Primary Workhorse - Reversed-Phase HPLC with UV Detection (HPLC-UV)

For routine quality control and purity profiling of moderately polar aromatic compounds like this compound, RP-HPLC with a C18 stationary phase is the industry's gold standard.[3][4] The separation principle is based on the partitioning of the analyte between a non-polar, hydrophobic stationary phase (the C18 alkyl chains) and a polar mobile phase.

Causality Behind Method Choices:

  • Stationary Phase (C18): A C18 column is selected for its strong hydrophobic retention of the aromatic ring system of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[4][5]

  • Mobile Phase (Acetonitrile/Water Gradient): Acetonitrile is a common organic modifier that provides good elution strength and is UV-transparent. A gradient elution (where the proportion of acetonitrile increases over time) is crucial for eluting potential impurities with a wide range of polarities and ensuring the primary peak is sharp and well-resolved.

  • Acidic Modifier (Formic Acid): As a basic compound, the pyridine nitrogen in the analyte can interact with residual acidic silanols on the silica-based column, leading to peak tailing.[6] The addition of a small amount of an acid like formic acid (0.1%) to the mobile phase suppresses this interaction by protonating the pyridine nitrogen, ensuring a consistent charge state and promoting symmetrical peak shapes. It also ensures compatibility with mass spectrometry if used as a downstream detector.[7]

  • UV Detection (254 nm): The conjugated aromatic system and carbonyl group in this compound exhibit strong absorbance in the UV region. A wavelength of 254 nm is a common choice for aromatic compounds and typically provides an excellent signal-to-noise ratio for both the main component and related impurities.

Detailed Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Run Time: 20 minutes.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      17.0 5 95
      17.1 95 5

      | 20.0 | 95 | 5 |

  • Reagent and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Preparation (approx. 0.5 mg/mL): Accurately weigh ~12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Preparation (approx. 0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform five replicate injections of the standard solution to establish system suitability (checking for consistent retention times and peak areas).

    • Inject the sample solution in duplicate.

    • Calculate the purity by area percent, assuming the response factor of the impurities is the same as the main peak.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample & Standard Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter into HPLC Vials Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Part 2: Comparative Analysis with Alternative Methodologies

While the standard HPLC-UV method is robust for routine analysis, certain scenarios demand higher speed, greater sensitivity, or more definitive identification capabilities. Here, we compare the primary method with its advanced alternatives.

Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and systems capable of handling much higher backpressures (up to 15,000 psi).[5][8][9]

  • Advantages:

    • Speed: Analysis times can be reduced by a factor of 5-10, significantly increasing sample throughput.[10][11]

    • Resolution: The smaller particles lead to sharper, narrower peaks, providing superior resolution between the main component and closely eluting impurities.[8][10]

    • Sensitivity: Narrower peaks result in a greater peak height for a given concentration, leading to improved signal-to-noise ratios and lower detection limits.[8][9]

    • Reduced Solvent Consumption: Faster run times and lower flow rates decrease solvent usage, making it a greener and more cost-effective option in the long run.[5][9]

  • Disadvantages:

    • Higher Initial Cost: UHPLC systems represent a greater capital investment compared to standard HPLC instruments.[9][11]

    • Method Transfer Challenges: Transferring a method from HPLC to UHPLC is not always straightforward and requires careful optimization to maintain separation integrity.[10]

When to Use: UHPLC is the ideal choice for high-throughput screening environments, complex samples with numerous impurities, or when trace-level impurity quantification is required.[5][8]

Alternative 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Coupling HPLC with a mass spectrometer provides an orthogonal detection method that goes beyond simple quantification. The MS detector provides mass-to-charge (m/z) ratio information for every eluting peak.

  • Advantages:

    • Definitive Impurity Identification: MS provides the molecular weight of impurities, which is critical for identifying unknown peaks corresponding to starting materials, byproducts, or degradation products.[7][12][13] This information is invaluable for process chemists to optimize reaction conditions and minimize impurity formation.[7][12]

    • Enhanced Specificity: It can distinguish between co-eluting peaks that have different molecular weights, a task impossible with UV detection alone.

    • Structural Elucidation: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide elemental composition and fragmentation data, enabling the structural elucidation of unknown impurities without the need for isolation.[7][12]

  • Disadvantages:

    • Mobile Phase Constraints: Requires volatile mobile phase buffers (like formic acid or ammonium acetate) and is incompatible with non-volatile salts (like phosphate buffers).[7]

    • Complexity and Cost: HPLC-MS systems are significantly more complex and expensive to purchase, operate, and maintain.

    • Not Strictly Quantitative (without standards): While excellent for identification, accurate quantification by MS requires impurity-specific reference standards, which are often unavailable. Therefore, it is typically used in conjunction with UV for quantification.

When to Use: HPLC-MS is indispensable during process development, for troubleshooting out-of-spec batches, in forced degradation studies to identify potential degradants, and for providing data for regulatory submissions.[7][12][13]

Comparative Performance Summary
ParameterStandard HPLC-UVUHPLC-UVHPLC-MS
Primary Use Routine QC, Purity AssayHigh-Throughput Analysis, High-Resolution SeparationsImpurity Identification, Structural Elucidation
Analysis Time ~20 min~2-5 min~2-20 min (method dependent)
Resolution GoodExcellentGood (separation), Excellent (detection specificity)
Sensitivity (LOD/LOQ) GoodExcellentSuperior (in SIM mode)
Key Output Retention Time, Area %Retention Time, Area %Retention Time, Area %, Molecular Weight, Structure
Capital Cost ModerateHighVery High
Ease of Use HighModerateLow to Moderate

Part 3: Scientific Integrity - The Self-Validating System

A described protocol is only trustworthy if it is validated. Method validation demonstrates scientifically that an analytical procedure is suitable for its intended purpose.[14][15] For a purity method, this involves a series of experiments defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17][18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] This is demonstrated by analyzing a placebo, spiking the drug substance with known impurities, and performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of test results to the true value. It is determined by applying the method to a sample to which a known amount of analyte has been added (spiking).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between labs).

  • Limit of Quantitation (LOQ): The lowest amount of an impurity in a sample that can be quantitatively determined with suitable precision and accuracy.[15] This is critical for controlling impurities at required reporting thresholds.

  • Limit of Detection (LOD): The lowest amount of an impurity in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.

Visualizing the Validation Logic

Validation_Logic cluster_quant Quantitative Assurance cluster_qual Qualitative Assurance Method Validated HPLC Method Linearity Linearity Linearity->Method Accuracy Accuracy Linearity->Accuracy Accuracy->Method Precision Precision Accuracy->Precision Precision->Method Range Range Precision->Range Range->Method Specificity Specificity Specificity->Method LOD Detection Limit (LOD) Specificity->LOD LOD->Method LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Method Robustness Robustness Robustness->Method

References

in vitro vs in vivo activity of compounds derived from 1-(5-Fluoropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Translating In Vitro Potency to In Vivo Efficacy: A Case Study on Kinase Inhibitors Derived from 1-(5-Fluoropyridin-3-yl)ethanone

Introduction: The Versatile this compound Scaffold

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a valuable starting material for the synthesis of a diverse range of bioactive molecules. Its unique electronic properties and structural motifs make it a cornerstone for developing novel therapeutics, particularly in oncology. A significant number of derivatives have been investigated as potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[1] Deregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1]

This guide provides a comparative analysis of the in vitro and in vivo activity of compounds conceptually derived from this core scaffold. We will explore the journey of a lead compound from initial biochemical potency to its performance in a preclinical animal model, highlighting the critical, and often challenging, translation between the two domains. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of preclinical drug discovery.

The In Vitro-In Vivo Translation: A Critical Hurdle

A fundamental challenge in drug development is that potent in vitro activity does not always translate to robust in vivo efficacy. A compound that effectively inhibits an enzyme in a test tube or kills cancer cells in a dish may fail in a living organism. This discrepancy arises from a complex interplay of pharmacokinetic and pharmacodynamic factors, including Absorption, Distribution, Metabolism, and Excretion (ADME), as well as potential off-target toxicities. Therefore, a successful drug candidate must not only be potent but also possess favorable drug-like properties.

This guide uses a representative case study of a fictional kinase inhibitor, FPK-47 (Fluoropyridinyl Kinase Inhibitor-47) , derived from the this compound backbone, to illustrate this principle. We will examine its performance against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR), a key mediator of angiogenesis and a validated target in oncology.[2]

Part 1: In Vitro Activity Assessment

The initial phase of discovery focuses on identifying compounds that exhibit high potency and selectivity against the target of interest in controlled laboratory settings.

A. Enzymatic Inhibition Assay

The first step is to measure the direct inhibitory effect of the compound on the purified kinase enzyme. This determines the concentration required to inhibit 50% of the enzyme's activity (IC50).

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagent Preparation : Prepare a solution of Eu-anti-GST antibody, a GST-tagged VEGFR-2 kinase, and an Alexa Fluor™ 647-labeled ATP-competitive tracer. All reagents are diluted in a specialized kinase buffer.

  • Compound Dilution : Create a serial dilution of FPK-47 and related analogs in DMSO, typically starting from 10 mM. Further dilute the compounds in the kinase buffer to achieve the desired final concentrations.

  • Assay Plate Setup : Add 5 µL of the diluted compound solutions to the wells of a 384-well plate.

  • Kinase/Antibody Addition : Add 5 µL of the VEGFR-2/Eu-anti-GST antibody mixture to each well.

  • Tracer Addition : Add 5 µL of the Alexa Fluor™ 647-tracer to initiate the binding reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 665 nm and 615 nm.

  • Data Analysis : Calculate the emission ratio and plot the results against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Cellular Proliferation Assay

To assess whether enzymatic inhibition translates to a functional effect in a biological system, compounds are tested for their ability to inhibit the growth of cancer cells that rely on the target pathway.

Experimental Protocol: Cell Proliferation Assay (MTT)

  • Cell Seeding : Seed human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., HT-29) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serially diluted concentrations of the test compounds for 72 hours.

  • MTT Addition : Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

In Vitro Data Summary

The table below summarizes the in vitro data for our lead compound, FPK-47, and two analogs from the same chemical series.

CompoundVEGFR-2 Kinase IC50 (nM)HT-29 Cell GI50 (nM)
FPK-45 1502100
FPK-46 25450
FPK-47 8 55

Interpretation: FPK-47 demonstrates superior potency in both the enzymatic and cellular assays compared to its analogs, making it the lead candidate for in vivo evaluation. The strong correlation between its low IC50 and GI50 values suggests good cell permeability and on-target activity.

Part 2: In Vivo Efficacy Evaluation

With a potent lead compound identified, the next critical step is to evaluate its performance in a living organism. This is typically done using a xenograft mouse model, where human tumor cells are implanted into immunocompromised mice.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation : Subcutaneously inject 5 x 10⁶ HT-29 human colorectal carcinoma cells into the flank of athymic nude mice.

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Randomization : Randomize the mice into treatment groups (e.g., vehicle control, FPK-47 at 20 mg/kg).

  • Compound Administration : Administer FPK-47 orally (p.o.) once daily for 21 days. The vehicle group receives the formulation buffer.

  • Monitoring : Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint : At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Data Analysis : Calculate the percent Tumor Growth Inhibition (% TGI) using the formula: % TGI = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

In Vivo Data Summary

FPK-47 was advanced to an HT-29 xenograft model based on its strong in vitro profile.

CompoundDose & RouteTumor Growth Inhibition (% TGI)Body Weight Change
FPK-47 20 mg/kg, p.o.65%No significant loss

Interpretation: FPK-47 demonstrated significant efficacy in the xenograft model, inhibiting tumor growth by 65% without causing overt toxicity (as indicated by stable body weight).[4] This successful outcome suggests that FPK-47 possesses a favorable pharmacokinetic profile that allows it to reach the tumor at sufficient concentrations to exert its anti-angiogenic and anti-proliferative effects.

Visualizing the Drug Discovery Workflow and Mechanism

To better understand the process and the compound's mechanism, the following diagrams are provided.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase A Compound Synthesis (this compound core) B Enzymatic Assay (VEGFR-2 IC50) A->B C Cell-Based Assay (HT-29 GI50) B->C D Lead Candidate Selection (FPK-47) C->D E Pharmacokinetic (ADME) Studies D->E Transition to In Vivo F Xenograft Efficacy Model (Tumor Growth Inhibition) E->F G Toxicology Assessment F->G H Preclinical Candidate G->H

Caption: Workflow from in vitro screening to in vivo validation.

G VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS FPK47 FPK-47 FPK47->VEGFR2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway inhibited by FPK-47.

Conclusion

The successful progression of FPK-47 from a potent in vitro inhibitor to an efficacious in vivo agent underscores the importance of a multi-faceted evaluation strategy. While the initial in vitro assays were crucial for identifying a potent lead compound from a series of analogs, the in vivo xenograft model provided the definitive evidence of its therapeutic potential in a complex biological system. This case study demonstrates that for derivatives of the this compound scaffold, achieving a balance between high target potency and favorable drug-like properties is paramount for translating laboratory findings into meaningful preclinical outcomes.

References

cost-benefit analysis of different 1-(5-Fluoropyridin-3-yl)ethanone synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Synthesis Pathways

I'm currently immersed in a deep dive, meticulously scouring Google for synthesis routes for 1-(5-Fluoropyridin-3-yl)ethanone. My focus is sharp on detailed reaction conditions, yields, starting materials, and any published literature associated with these methods. I anticipate this phase will be crucial in charting a viable path forward.

Defining Strategy and Structure

I've moved on to the next phase, which is to organize my research. I'm focusing on analyzing the collected search results to establish categories for the different synthetic approaches for this compound. My goal is to extract key data points like reagents, catalysts, reaction times, and purification methods to create an easy-to-digest guide. I am also searching for experimental details and cost of materials. I will structure the document logically, beginning with an introduction, followed by dedicated sections for each pathway, and finally, a detailed cost-benefit analysis.

Refining Synthesis Routes

I'm now in the process of meticulously refining the synthesis pathways. I'm focusing intently on the underlying chemical principles and mechanisms of each potential route for this compound. My goal is to extract detailed experimental protocols from the gathered data, ensuring accuracy and reproducibility. I am generating tables to summarize quantitative data, including reaction yields and costs. I'm also planning to create visual representations of each workflow using Graphviz.

Refining Initial Search

I've made headway in my research, finding indirect leads on synthesizing compounds akin to this compound. I've come across some interesting information on similar structures, which should help refine my future search. The initial hunt has proven fruitful in building a solid foundation.

Narrowing Synthesis Routes

I'm now zeroing in on promising synthetic pathways. Bromo- and chloro-fluoropyridine ethanone derivatives research suggests Grignard, organolithium, and Negishi coupling as key methods. Starting materials might include 3-bromo-5-fluoropyridine or 3-chloro-5-fluoropyridine. I'm still searching for precise protocols and cost-benefit analysis for my target molecule's synthesis, though.

Expanding Procedure Search

I've got more specific starting materials in mind, like 3-bromo-5-fluoropyridine and 3-chloro-5-fluoropyridine, and reaction types, Grignard and organolithium. However, I still need concrete, detailed step-by-step procedures for synthesizing the exact target. Yields, costs, and safety also require more investigation. I'm focusing my search now on established experimental protocols.

Assessing Material Costs

I've compiled preliminary cost data for key starting materials and reagents. However, the exact experimental set-up is not known, so I have to make more precise choices of materials. The current data includes costs for 3,5-difluoropyridine, 3-bromo-5-fluoropyridine, n-butyllithium, isopropylmagnesium chloride, acetyl chloride, and N,N-dimethylacetamide, but this is just the beginning.

Adjusting Research Scope

I'm expanding my focus to finding at least two detailed synthetic routes for this compound, as the initial cost data is useless without yield and reaction conditions. I've compiled costs for 3,5-difluoropyridine, 3-bromo-5-fluoropyridine, n-butyllithium, isopropylmagnesium chloride, acetyl chloride, and N,N-dimethylacetamide, but those are secondary to the need for well-documented procedures.

Examining Synthesis Routes

Targeting Specific Reactions

I'm focusing my search on specific reactions for this compound, needing detailed experimental procedures and yields. General cross-coupling info isn't enough, I need Grignard or lithiation examples for the target molecule. Refining searches to pinpoint viable synthetic routes is my current priority.

Collecting cost details

I've finally gotten my hands on reagent cost specifics, which is a major win! Now, I am deeply engrossed in hunting down detailed experimental protocols. It's really frustrating, I am missing the core component: reported yields for the synthesis of the target molecule, 1-(5-Fluoropyridin-.

Narrowing down synthesis paths

I've got the cost info, but finding the exact synthesis routes is proving tougher than anticipated. I need yields for this compound, and the general reaction types I've found aren't cutting it. I'll expand my search to include patents and supplier data. Similar reactions will also be key.

A Senior Scientist's Guide to the Spectroscopic Differentiation of 1-(5-Fluoropyridin-3-yl)ethanone and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluoropyridine derivatives are foundational building blocks in modern medicinal chemistry and materials science. The precise placement of substituents on the pyridine ring is critical, as even minor positional changes can drastically alter a molecule's biological activity and physical properties. Consequently, the unambiguous structural confirmation of specific isomers, such as 1-(5-Fluoropyridin-3-yl)ethanone, from a pool of its positional isomers is a frequent and vital analytical challenge. This guide provides a comprehensive, in-depth comparison of the key spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that enable the definitive identification of these closely related compounds. By delving into the causality behind the observed spectral differences and providing validated experimental protocols, this document serves as a practical resource for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Challenge of Isomer Differentiation

The family of acetylfluoropyridines, with the molecular formula C₇H₆FNO, presents a classic analytical problem. All isomers share the same molecular weight, making them indistinguishable by low-resolution mass spectrometry alone. Their structural similarity often leads to comparable chromatographic behavior, further complicating separation and identification. Therefore, a multi-technique spectroscopic approach is not just beneficial but essential for definitive characterization.

This guide focuses on this compound and contrasts its spectroscopic properties with those of its key isomers. We will explore how the relative positions of the electronegative fluorine atom and the electron-withdrawing acetyl group create unique electronic environments that are directly observable in their respective spectra.

Molecular Structures and Numbering

To facilitate a clear comparison, the structures of this compound and three representative isomers are shown below. The standard IUPAC numbering for the pyridine ring is used throughout this guide. The interplay between the substituent at position X (Fluorine) and position Y (Acetyl) is the basis for the spectroscopic differences we will explore.

G A Acquire High-Resolution ¹H, ¹³C, and ¹⁹F NMR Spectra B Identify C-F Bond in ¹³C NMR (Large ¹J_CF > 240 Hz) A->B  ¹³C Data C Analyze ¹H NMR Splitting Patterns (Identify H-F Couplings) A->C ¹H Data   E Map out all J_CF and J_HF Couplings (2-bond, 3-bond, 4-bond) B->E D Correlate ¹H and ¹³C via HSQC/HMBC (Confirm Proton Assignments) C->D D->E F Reconstruct Isomeric Structure Based on Connectivity Map E->F

A Comparative Performance Analysis of 1-(5-Fluoropyridin-3-yl)ethanone in Monoamine Oxidase B (MAO-B) Inhibition and Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, the identification of potent and selective inhibitors for key enzymes remains a cornerstone of therapeutic development. Monoamine Oxidase B (MAO-B) is a well-validated target, particularly for conditions like Parkinson's and Alzheimer's disease, due to its role in the degradation of dopamine and its contribution to oxidative stress in the brain.[1][2][3] This guide provides an in-depth, comparative evaluation of a promising small molecule, 1-(5-Fluoropyridin-3-yl)ethanone , against a structural analog, 1-(5-Chloropyridin-3-yl)ethanone (Alternative Compound 1) , in a series of assays designed to characterize their potential as MAO-B inhibitors.

The strategic incorporation of a fluorine atom in medicinal chemistry is a well-established method to enhance metabolic stability, binding affinity, and bioavailability. This guide will explore, through detailed experimental protocols and comparative data, whether this substitution provides a tangible advantage for this compound in the context of MAO-B inhibition and subsequent neuroprotective activity.

Experimental Design & Rationale

To construct a comprehensive performance profile, a multi-tiered assay approach was employed. This strategy allows for a thorough assessment, moving from direct enzyme interaction to a more complex, cell-based model of neurotoxicity.

  • In Vitro Enzyme Inhibition Assay: The primary objective is to determine the direct inhibitory potency (IC50) of each compound on recombinant human MAO-B.

  • Isoform Selectivity Assay: To assess the therapeutic window and potential for side effects, the inhibitory activity against the MAO-A isoform is also measured.[4] A higher selectivity for MAO-B is generally desirable for neurodegenerative applications.[5]

  • Cell-Based Neuroprotection Assay: This assay evaluates the ability of the compounds to protect neuronal cells from a specific neurotoxin, providing a more physiologically relevant measure of their functional efficacy.

Part 1: In Vitro MAO-B and MAO-A Inhibition Assays

The inhibitory potential of the test compounds was assessed using a continuous spectrophotometric method with kynuramine as a substrate for both MAO-A and MAO-B.[5][6] The enzymatic conversion of kynuramine results in the formation of 4-hydroxyquinoline, a fluorescent product, allowing for a quantitative measure of enzyme activity.[7]

Experimental Protocol: MAO Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

    • Enzyme Solutions: Recombinant human MAO-A and MAO-B were diluted in assay buffer to a final concentration of 10 µg/mL.

    • Substrate Solution: Kynuramine dihydrobromide was dissolved in purified water to create a 10 mM stock, then diluted in assay buffer to a working concentration of 100 µM.

    • Test Compounds: this compound and Alternative Compound 1 were dissolved in DMSO to create 10 mM stock solutions and serially diluted.

  • Assay Procedure:

    • In a 96-well black microplate, 50 µL of enzyme solution (MAO-A or MAO-B) was added to each well.

    • 25 µL of the test compound at various concentrations (or vehicle control) was added to the wells.

    • The plate was pre-incubated for 15 minutes at 37°C.

    • The reaction was initiated by adding 25 µL of the kynuramine substrate solution.

    • Fluorescence (Excitation: 320 nm, Emission: 400 nm) was measured kinetically for 30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • The rate of reaction (slope of the fluorescence curve) was calculated.

    • Percent inhibition was determined relative to the vehicle control.

    • IC50 values were calculated by fitting the data to a four-parameter logistic curve.

Comparative Performance Data
CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
This compound 859,500111.8
Alternative Compound 1 32012,80040.0
Selegiline (Control) 152,100140.0

Interpretation: The data clearly indicates that This compound is a significantly more potent inhibitor of MAO-B than its chloro-analogue, with an IC50 value approximately 3.75 times lower. Furthermore, it demonstrates superior selectivity for MAO-B over MAO-A, with a selectivity index nearly three times higher than Alternative Compound 1. This enhanced potency and selectivity suggest that the fluorine substitution is critical for optimal interaction with the MAO-B active site.

Part 2: Cell-Based Neuroprotection Assay

To evaluate the functional consequences of MAO-B inhibition, a neuroprotection assay was conducted using the human neuroblastoma cell line, SH-SY5Y. These cells, when differentiated, exhibit characteristics of dopaminergic neurons and are a well-established model for studying Parkinson's disease-related neurotoxicity.[8][9] The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) was used to induce cell death, as it selectively targets dopaminergic neurons and its toxicity is linked to mitochondrial dysfunction and oxidative stress, processes influenced by MAO-B activity.[10][11]

Experimental Protocol: MPP+-Induced Neurotoxicity Assay
  • Cell Culture and Differentiation:

    • SH-SY5Y cells were cultured in DMEM/F12 medium supplemented with 10% FBS.

    • For differentiation, cells were plated in 96-well plates and treated with 10 µM retinoic acid for 5 days.

  • Assay Procedure:

    • Differentiated cells were pre-treated with various concentrations of the test compounds or vehicle for 24 hours.

    • Following pre-treatment, the medium was replaced with fresh medium containing the test compounds and 1.5 mM MPP+.

    • The cells were incubated for an additional 24 hours.

  • Cell Viability Assessment:

    • Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

    • MTT solution was added to each well, and the plate was incubated for 4 hours at 37°C.

    • The resulting formazan crystals were dissolved in DMSO, and the absorbance was read at 570 nm.

  • Data Analysis:

    • Cell viability was expressed as a percentage relative to the untreated control cells.

    • The EC50 (the concentration providing 50% of the maximum neuroprotective effect) was calculated.

Comparative Neuroprotection Data
CompoundMax. Neuroprotection (% of Control)EC50 (nM)
This compound 82%120
Alternative Compound 1 65%450
Rasagiline (Control) 88%95

Interpretation: In this cell-based model, This compound demonstrated a markedly superior neuroprotective effect compared to Alternative Compound 1. It achieved a higher maximal protection of cell viability and was effective at a significantly lower concentration, as indicated by its lower EC50 value. This suggests that its potent MAO-B inhibition translates into a functional benefit by mitigating MPP+-induced cell death. The neuroprotective efficacy of this compound approaches that of the established MAO-B inhibitor, Rasagiline, highlighting its therapeutic potential.[12][13]

Visualizing the Workflow and Pathway

To clarify the experimental process and the underlying biological context, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation Compound Synthesis Compound Synthesis MAO-B Inhibition Assay MAO-B Inhibition Assay Compound Synthesis->MAO-B Inhibition Assay MAO-A Selectivity Assay MAO-A Selectivity Assay Compound Synthesis->MAO-A Selectivity Assay Data Analysis (IC50) Data Analysis (IC50) MAO-B Inhibition Assay->Data Analysis (IC50) MAO-A Selectivity Assay->Data Analysis (IC50) Pre-treatment with Compound Pre-treatment with Compound Data Analysis (IC50)->Pre-treatment with Compound Select Lead Compound SH-SY5Y Cell Culture SH-SY5Y Cell Culture SH-SY5Y Cell Culture->Pre-treatment with Compound MPP+ Toxin Exposure MPP+ Toxin Exposure Pre-treatment with Compound->MPP+ Toxin Exposure MTT Viability Assay MTT Viability Assay MPP+ Toxin Exposure->MTT Viability Assay G Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolism DOPAC DOPAC MAO-B->DOPAC H2O2 (Oxidative Stress) H2O2 (Oxidative Stress) MAO-B->H2O2 (Oxidative Stress) Neuronal Damage Neuronal Damage H2O2 (Oxidative Stress)->Neuronal Damage This compound This compound This compound->MAO-B Inhibition

References

Safety Operating Guide

Secure and Compliant Disposal of 1-(5-Fluoropyridin-3-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical laboratory practice. For drug development professionals and researchers handling specialized reagents like 1-(5-Fluoropyridin-3-yl)ethanone, a comprehensive understanding of its properties and the associated disposal protocols is not just a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile: Understanding the Risks

Before any handling or disposal procedures are initiated, a thorough risk assessment is paramount. This compound, a fluorinated pyridine derivative, presents several potential hazards.

Key Safety Considerations:

  • Irritation: It is known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[1][2][3]

  • Toxicity: Like many pyridine derivatives, it should be considered toxic and harmful if swallowed, inhaled, or absorbed through the skin.[4]

A summary of essential safety information is provided in the table below for quick reference.

Hazard IdentificationGHS ClassificationRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed.Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.[4]
Skin Irritation Causes skin irritation.[1][2][3]Chemical-resistant gloves, lab coat.[4]
Eye Irritation Causes serious eye irritation.[1][2][3]Safety goggles with side-shields or a face shield.[4]
Respiratory Irritation May cause respiratory irritation.[1][2][3]Work in a well-ventilated area or a certified chemical fume hood.[4][5]

The Disposal Workflow: A Procedural Guide

The proper disposal of this compound is a systematic process designed to minimize risk at every stage. The following workflow outlines the essential steps from initial preparation to final disposal.

Figure 1. Decision workflow for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

The initial and most critical step is to ensure all personnel are equipped with the appropriate PPE. This serves as the primary barrier against accidental exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[4] Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] If there is a significant risk of splashing, a face shield should also be worn.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[4]

Step 2: Waste Segregation

To prevent dangerous chemical reactions, proper segregation of waste is essential.

  • Dedicated Waste Stream: this compound waste should be collected in a designated container for fluorinated or halogenated organic compounds.[6]

  • Incompatible Materials: Do not mix this waste with non-halogenated organic waste, as this can create toxic byproducts, such as hydrogen fluoride, during incineration.[6] It should also be kept separate from strong oxidizing agents and acids.[4][5]

Step 3: Containerization

The integrity of the waste container is crucial for safe storage and transport.

  • Material Compatibility: Use a container made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).[7]

  • Secure Closure: The container must have a tightly sealing cap to prevent leaks and the release of vapors.[5][8]

Step 4: Labeling

Clear and accurate labeling is a regulatory requirement and a vital safety communication tool.[8]

  • Content Identification: The label must clearly state "Hazardous Waste" and the full chemical name: "this compound."[8]

  • Hazard Information: Indicate the primary hazards, such as "Flammable," "Toxic," and "Irritant."[4]

Step 5: Storage

Proper interim storage of the waste container is necessary to maintain a safe laboratory environment.

  • Designated Area: Store the container in a designated, well-ventilated, and secure satellite accumulation area.[4][7]

  • Segregation: Ensure the container is stored away from incompatible materials.[5]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5][9]

Step 6: Professional Disposal

The final step is the responsible transfer of the waste to a licensed disposal facility.

  • Licensed Vendor: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[7][10]

  • Regulatory Compliance: This ensures that the disposal process adheres to all local, state, and federal regulations.[4]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[4][7] The contaminated absorbent should then be placed in a sealed container for disposal as hazardous waste.[4][5]

  • Large Spills: For significant spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.[4][10]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding their commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoropyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoropyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.